1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211205. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-5-2-1-4(9(14)15)3-6(5)8(13)11-10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXJJBDOKNNGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309138 | |
| Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42972-13-4 | |
| Record name | 42972-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on the well-established reaction of anhydrides with hydrazine to form cyclic hydrazides.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1. This data is essential for the identification and characterization of the synthesized product.
| Property | Value |
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.16 g/mol |
| CAS Number | 42972-13-4 |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | Room Temperature |
Experimental Protocol: Synthesis from Trimellitic Anhydride
The synthesis of this compound is achieved through the cyclocondensation of trimellitic anhydride with hydrazine hydrate. Acetic acid is a common solvent for this type of reaction as it facilitates the reaction.[1]
Materials:
-
Trimellitic anhydride (1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filtration paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimellitic anhydride (1 equivalent).
-
Solvent Addition: Add a sufficient amount of glacial acetic acid to dissolve the anhydride upon heating.
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (1 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then with deionized water to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Reaction Workflow
The logical flow of the synthesis process is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Signaling Pathway (Hypothetical)
While the primary focus of this document is the synthesis, it is noteworthy that phthalazine derivatives are often investigated for their biological activities. A hypothetical signaling pathway where such a molecule might act as an inhibitor is illustrated below. This is a generalized representation and not based on specific experimental data for the title compound.
Caption: Hypothetical signaling pathway showing potential inhibition by a phthalazine derivative.
References
Technical Guide: Chemical Properties and Applications of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and notable applications of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid. The information is intended for professionals in chemical research and drug development.
Core Chemical Properties
This compound, also known by its IUPAC name 1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid, is a heterocyclic organic compound.[1][2] It is characterized by a phthalazine core structure, which is of interest in medicinal chemistry. The compound is typically a solid at room temperature.[3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 42972-13-4 | [1][3][4] |
| Molecular Formula | C₉H₆N₂O₄ | [1][4] |
| Molecular Weight | ~206.15 g/mol | [4] |
| Physical Form | Solid, Off-white to light yellow | [3][5] |
| Predicted Density | 1.540 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 3.50 ± 0.20 | [5] |
| InChI Key | FXXJJBDOKNNGQF-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)NNC2=O | [1] |
| Purity | 95% - 99% (Commercially available) | [3][5] |
| Storage Temperature | Room Temperature or -20°C | [5] |
Experimental Protocols
General Synthesis of the Phthalazine Core
The synthesis of the 1,4-dioxo-1,2,3,4-tetrahydrophthalazine ring system is commonly achieved through the condensation reaction of a substituted phthalic anhydride with a hydrazine derivative. For the title compound, this would involve trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) and hydrazine.
Reaction Scheme:
Methodology:
-
Dissolution: Trimellitic anhydride is dissolved in a suitable high-boiling point solvent, such as glacial acetic acid or dimethylformamide (DMF).
-
Reaction: Hydrazine hydrate is added dropwise to the solution, often at an elevated temperature.
-
Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the condensation and cyclization.
-
Precipitation & Isolation: Upon cooling, the product typically precipitates out of the solution.
-
Purification: The crude solid is collected by filtration, washed with a solvent like ethanol to remove impurities, and then dried. Further purification can be achieved by recrystallization.
Application as a MALDI-MS Matrix
This compound has been successfully employed as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), particularly for the analysis of small molecules in metabolomics.[6] Its utility stems from strong UV absorption, minimal background interference, and high ionization efficiency for metabolites.[6]
Experimental Workflow:
-
Sample Preparation: Serum samples (e.g., from imidacloprid-exposed mice) are prepared for analysis.[6]
-
Matrix Solution: A saturated solution of this compound (DTCA) is prepared in an appropriate solvent.
-
Co-crystallization: The matrix solution is mixed with the prepared serum sample and spotted onto a MALDI target plate. The solvent is allowed to evaporate, resulting in the co-crystallization of the analyte with the matrix.
-
MALDI-MS Analysis: The target plate is inserted into the mass spectrometer. The matrix absorbs the laser energy, leading to the desorption and ionization of the embedded analyte molecules.
-
Data Analysis: The resulting mass spectra are analyzed to identify and quantify endogenous metabolites, which can then be used to identify potential biomarkers and study metabolic pathways.[6]
Biological Activity and Signaling Pathways
While direct biological activity data for this compound is limited in the available literature, related compounds with the tetrahydrophthalazinone core have been investigated for their anti-inflammatory properties.[7]
Studies on analogous structures have shown that they can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cells stimulated by lipopolysaccharide (LPS).[2][7] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.
The diagram below illustrates a simplified inflammatory pathway where such compounds might act. LPS, a component of bacterial cell walls, activates immune cells (like macrophages) through receptors such as Toll-like Receptor 4 (TLR4). This triggers a downstream signaling cascade, often involving the NF-κB pathway, which leads to the transcription and secretion of pro-inflammatory cytokines. Phthalazine derivatives could potentially interfere with this cascade, reducing the inflammatory response.
References
- 1. This compound | C9H6N2O4 | CID 309056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 42972-13-4 [amp.chemicalbook.com]
- 6. This compound as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, a heterocyclic compound of interest in various chemical and biological research areas. This document outlines the synthetic pathway, details the analytical techniques used for characterization, and presents the corresponding data in a structured format.
Chemical Identity and Properties
This compound is a derivative of the phthalazine ring system, which is also the core structure of the well-known chemiluminescent agent, luminol. Its chemical properties are defined by the presence of a carboxylic acid group and a cyclic hydrazide moiety.
| Property | Value |
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.16 g/mol |
| CAS Number | 42972-13-4 |
| IUPAC Name | 1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid |
| Synonyms | DTCA, 6-Carboxy-2,3-dihydrophthalazine-1,4-dione |
Synthesis Pathway
The synthesis of this compound is typically achieved through a condensation reaction between trimellitic anhydride and hydrazine hydrate. This reaction proceeds via the formation of a hydrazide intermediate, which then cyclizes to form the stable phthalazine ring structure.
Caption: Synthetic route to the target compound.
Structure Elucidation Workflow
The comprehensive characterization of this compound involves a multi-step analytical workflow. This process begins with the synthesis and purification of the compound, followed by a series of spectroscopic analyses to confirm its molecular structure and purity.
Caption: Analytical workflow for structure elucidation.
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information.
| m/z | Interpretation |
| 206 | [M]⁺ (Molecular Ion) |
| 188 | [M - H₂O]⁺ |
| 162 | [M - CO₂]⁺ |
| 148 | [M - N₂H₂O]⁺ |
| 111 | Further fragmentation |
Data sourced from PubChem and predicted fragmentation patterns.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Interpretation |
| 3200-2500 (broad) | O-H stretch (Carboxylic Acid) |
| 3100-3000 | N-H stretch (Amide) |
| 1700-1680 | C=O stretch (Carboxylic Acid) |
| 1660-1640 | C=O stretch (Amide) |
| 1600-1450 | C=C stretch (Aromatic Ring) |
| 1300-1200 | C-O stretch |
| 850-750 | C-H bend (Aromatic) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. (Predicted for DMSO-d₆ solvent).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | COOH |
| ~11.5 | Singlet (broad) | 2H | NH-NH |
| ~8.4 | Doublet | 1H | Aromatic H |
| ~8.2 | Singlet | 1H | Aromatic H |
| ~8.0 | Doublet | 1H | Aromatic H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. (Predicted for DMSO-d₆ solvent).
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~162 | C=O (Amide) |
| ~138 | Aromatic C (quaternary) |
| ~135 | Aromatic C (quaternary) |
| ~132 | Aromatic CH |
| ~130 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of this compound.
Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trimellitic anhydride (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (1 equivalent) dropwise to the solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solid product is collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the pure this compound as a solid.
Characterization Methods
-
Mass Spectrometry (MS): Mass spectra are typically acquired using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, typically DMSO-d₆, due to the presence of exchangeable protons and the polarity of the molecule. Tetramethylsilane (TMS) is used as an internal standard.
Conclusion
The structure of this compound can be unequivocally confirmed through a combination of synthesis and spectroscopic analysis. The data obtained from mass spectrometry, IR spectroscopy, and NMR spectroscopy are consistent with the proposed chemical structure. This guide provides the necessary foundational information for researchers working with this compound. A recent study has highlighted its potential as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, indicating its utility in advanced analytical applications.[2][3][4][5]
References
- 1. This compound | C9H6N2O4 | CID 309056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
In-depth Technical Guide: Spectroscopic and Synthetic Profile of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTPCA), a heterocyclic compound of interest in medicinal chemistry and analytical applications.
Chemical Structure and Properties
-
IUPAC Name: 1,4-Dioxo-2,3-dihydrophthalazine-6-carboxylic acid
-
CAS Number: 42972-13-4
-
Molecular Formula: C₉H₆N₂O₄
-
Molecular Weight: 206.15 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data with peak-by-peak assignments for DTPCA are not currently published in readily accessible literature. However, based on the chemical structure, the following table outlines the expected chemical shifts (δ) in ppm.
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic CH (3 protons) | 7.5 - 8.5 | Aromatic CH (3 carbons) | 120 - 140 |
| Carboxylic Acid OH (1 proton) | 10.0 - 13.0 (broad) | Carboxylic Acid C=O (1 carbon) | 165 - 175 |
| Amide NH (2 protons) | 9.0 - 11.0 (broad) | Amide C=O (2 carbons) | 160 - 170 |
| Aromatic Quaternary C (3 carbons) | 125 - 150 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups and aromatic systems. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of DTPCA is expected to show characteristic absorption bands for its functional groups.
Table 2: Predicted Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H Stretch (Amide) | 3400 - 3200 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=O Stretch (Amide) | 1680 - 1630 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
Mass Spectrometry (MS)
Publicly available mass spectrometry data for DTPCA indicates a molecular ion peak corresponding to its molecular weight.
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 206 | [M]⁺ (Molecular Ion) |
| 148 | Possible fragment: [M - CO₂ - NH]⁺ |
| 111 | Further fragmentation |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis would likely involve the condensation of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with hydrazine hydrate.
Reaction:
-
Reactants: Trimellitic anhydride and hydrazine hydrate.
-
Solvent: A high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF).
-
Procedure: a. Dissolve trimellitic anhydride in the chosen solvent. b. Add hydrazine hydrate dropwise to the solution, likely at an elevated temperature. c. Reflux the reaction mixture for several hours to ensure complete cyclization. d. Cool the reaction mixture to allow the product to precipitate. e. Collect the solid product by filtration. f. Wash the product with a suitable solvent (e.g., water, ethanol) to remove impurities. g. Dry the purified product under vacuum.
Diagram 1: Proposed Synthesis Workflow
A Technical Guide to a C9-Nitrophthalazine Derivative: Synthesis, Properties, and Therapeutic Potential
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Initial Note on the Molecular Formula: The specified molecular formula C9H6N2O4 for a phthalazine derivative did not directly correspond to a readily identifiable compound in chemical literature. However, a closely related and plausible structure is that of an N-methylated nitrophthalhydrazide, 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione , with the molecular formula C9H7N3O4. This guide will focus on this scientifically pertinent compound, providing a comprehensive overview of its synthesis, properties, and potential applications in drug discovery, areas where phthalazine derivatives have shown considerable promise.[1][2][3][4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of the proposed compound, 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione. Some properties are extrapolated from its parent compound, 4-nitrophthalhydrazide.
| Property | Value | Source |
| IUPAC Name | 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione | - |
| Molecular Formula | C9H7N3O4 | - |
| Molecular Weight | 221.17 g/mol | Calculated |
| Appearance | Expected to be a pale yellow solid | Inferred from[5] |
| Melting Point | >300 °C (decomposes) (for the parent compound) | [6] |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | Inferred |
Synthesis and Experimental Protocols
The synthesis of 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione is proposed as a two-step process. The first step involves the synthesis of the precursor 4-nitrophthalhydrazide, followed by N-methylation.
Step 1: Synthesis of 4-Nitrophthalhydrazide
This procedure is adapted from established methods for the synthesis of phthalhydrazides from corresponding phthalic acids.
Reaction: 3-Nitrophthalic acid reacts with hydrazine hydrate in a condensation reaction to form 6-nitro-2,3-dihydrophthalazine-1,4-dione (4-nitrophthalhydrazide).
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (47.4 mmol) of 3-nitrophthalic acid in 50 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, slowly add 2.4 mL (49.8 mmol) of hydrazine hydrate (98%).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation of Product: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 4-nitrophthalhydrazide as a pale-yellow solid.
Step 2: N-methylation of 4-Nitrophthalhydrazide
This is a standard N-alkylation reaction of a cyclic imide.[7][8]
Reaction: 4-Nitrophthalhydrazide is N-methylated using a suitable methylating agent in the presence of a base.
Experimental Protocol:
-
Reactant Preparation: Suspend 5.0 g (24.1 mmol) of 4-nitrophthalhydrazide in 50 mL of dimethylformamide (DMF) in a round-bottom flask.
-
Addition of Base: Add 3.7 g (26.5 mmol) of anhydrous potassium carbonate to the suspension.
-
Addition of Methylating Agent: To the stirred mixture, add 1.6 mL (25.3 mmol) of methyl iodide.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by thin-layer chromatography.
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent to yield 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - Lookchem [lookchem.com]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitrophthalhydrazide | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
The Phthalazine-1,4-dione Core: A Scaffolding for a Century of Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phthalazine-1,4-dione scaffold, a bicyclic heterocyclic system, has been a subject of scientific inquiry for over a century. Its journey from a laboratory curiosity to a privileged structure in medicinal chemistry underscores its remarkable versatility. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of phthalazine-1,4-dione compounds. It further delves into their diverse and significant biological activities, offering a detailed look at their applications in drug development, particularly in oncology, neurology, and infectious diseases. This document aims to serve as a valuable resource for researchers, providing detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to inspire and inform future drug discovery efforts.
A Journey Through Time: The Discovery and History of Phthalazine-1,4-diones
The story of phthalazine-1,4-diones is intrinsically linked to the pioneering work on cyclic hydrazides in the late 19th and early 20th centuries. While the exact first synthesis of the parent 2,3-dihydro-1,4-phthalazinedione is not definitively attributed to a single individual, the foundational chemistry was laid by German chemist Theodor Curtius . His extensive research on hydrazine and its derivatives, including the discovery of diazoacetic acid and hydrazoic acid, was instrumental.[1][2][3] Curtius's work on the reaction of carboxylic acid derivatives with hydrazine paved the way for the synthesis of cyclic hydrazides.
The most common and historically significant method for synthesizing the phthalazine-1,4-dione core is the condensation reaction between phthalic anhydride and hydrazine hydrate. This reaction, often referred to as the synthesis of phthalhydrazide , is a cornerstone in the history of these compounds.[4]
A pivotal moment in the history of this class of compounds was the synthesis of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) in 1902. While its remarkable chemiluminescent properties were not fully recognized until later, this discovery marked a significant milestone. The subsequent elucidation of luminol's light-emitting properties in the presence of oxidizing agents and catalysts propelled the phthalazine-1,4-dione core into various analytical and forensic applications.
The latter half of the 20th century and the dawn of the 21st century witnessed a surge in interest in phthalazine-1,4-dione derivatives for their therapeutic potential. Researchers began to explore the diverse pharmacological activities exhibited by this scaffold, leading to the discovery of potent anticancer, anticonvulsant, and antibacterial agents. This shift from a focus on their chemical properties to their biological functions has cemented the phthalazine-1,4-dione core as a "privileged scaffold" in modern drug discovery.
The Art of Creation: Synthesis of the Phthalazine-1,4-dione Core
The synthesis of the phthalazine-1,4-dione ring system has evolved from classical methods to more efficient and versatile modern techniques. The foundational approach remains the condensation of phthalic acid derivatives with hydrazine.
Historical Synthetic Protocol: The Gabriel-Posner Method
An early and notable method for the synthesis of phthalazine derivatives was an extension of the Gabriel synthesis. This involved the reaction of a phthalimide derivative with hydrazine, which, upon workup, could yield a primary amine and the byproduct, phthalhydrazide (2,3-dihydro-1,4-phthalazinedione).[1][5]
Experimental Protocol: Synthesis of 2,3-dihydro-1,4-phthalazinedione (Phthalhydrazide)
-
Materials: Phthalic anhydride, 60% Hydrazine hydrate, Xylene, Tetrabutylammonium bromide (phase transfer catalyst).
-
Procedure:
-
To a 1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer, add 400 g of xylene.
-
Add 118.4 g (0.80 mol) of phthalic anhydride and 1.84 g of tetrabutylammonium bromide to the flask.
-
Heat the mixture to 120 °C or higher with stirring.
-
Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate.
-
During the addition and subsequent reaction, distill off the azeotrope of xylene and the formed water.
-
After the water has been separated, continue the reaction for 2-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The phthalhydrazide product will precipitate.
-
Modern Synthetic Approaches
Contemporary synthetic chemistry has introduced a variety of methods to construct the phthalazine-1,4-dione core and its derivatives, often with improved yields and substrate scope.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has been shown to be an efficient method for the preparation of phthalazine-1,4-dione derivatives.
-
Materials: 4-chlorophthalic anhydride, methylhydrazine.
-
Procedure:
-
A mixture of 4-chlorophthalic anhydride and methylhydrazine is subjected to microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is purified by recrystallization or column chromatography.[6]
-
Experimental Workflow: General Synthesis of Phthalazine-1,4-dione Derivatives
Caption: General workflow for the synthesis of phthalazine-1,4-dione derivatives.
A Spectrum of Activity: Therapeutic Applications in Drug Development
The phthalazine-1,4-dione scaffold has demonstrated a remarkable range of biological activities, making it a focal point in the development of novel therapeutics for a variety of diseases.
Anticancer Activity
A significant area of research has been the exploration of phthalazine-1,4-dione derivatives as anticancer agents. These compounds have been shown to target various key players in cancer progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several phthalazine-1,4-dione derivatives have been identified as potent inhibitors of VEGFR-2.
Table 1: Anticancer Activity of Phthalazine-1,4-dione Derivatives as VEGFR-2 Inhibitors
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 7c | HCT-116 | 1.36 | [7][8] |
| 8b | HCT-116 | 2.34 | [7][8] |
| 7c | MDA-MB-231 | 6.67 | [7][8] |
| 8b | MDA-MB-231 | 16.03 | [7][8] |
| 7a | HCT-116 | 6.04 ± 0.30 | [9] |
| 7b | HCT-116 | 13.22 ± 0.22 | [9] |
| 8b | HCT-116 | 18 ± 0.20 | [9] |
| 8c | HCT-116 | 35 ± 0.45 | [9] |
| 7a | MCF-7 | 8.8 ± 0.45 | [9] |
| 7b | MCF-7 | 17.9 ± 0.50 | [9] |
| 8b | MCF-7 | 25.2 ± 0.55 | [9] |
| 8c | MCF-7 | 44.3 ± 0.49 | [9] |
| 6c | HepG2, HCT-116, MCF-7 | Low µM range | [10] |
| 6e | HepG2, HCT-116, MCF-7 | Low µM range | [10] |
| 6g | HepG2, HCT-116, MCF-7 | Low µM range | [10] |
| 7b | HepG2, HCT-116, MCF-7 | Low µM range | [10] |
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.
Phthalazine-1,4-dione derivatives have also shown promise as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Topoisomerase II, enzymes critical for DNA repair and replication in cancer cells.[11][12][13][14]
Table 2: Anticancer Activity of Phthalazine-1,4-dione Derivatives as PARP and Topoisomerase II Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| 15h | Topoisomerase II | 5.44 - 8.90 | [11] |
| 23c | Topoisomerase II | 5.44 - 8.90 | [11] |
| 32a | Topoisomerase II | 5.44 - 8.90 | [11] |
| 32b | Topoisomerase II | 5.44 - 8.90 | [11] |
| 33 | Topoisomerase II | 5.44 - 8.90 | [11] |
| 9d | Topoisomerase II | 7.02 ± 0.54 | [13][14] |
| 14a | Topoisomerase II | 7.64 ± 0.66 | [13] |
| DLC-1 | PARP-1 | <0.0002 | [12] |
| DLC-49 | PARP-1 | 0.00053 | [12] |
PARP Signaling in DNA Repair
Caption: Role of PARP-1 in the single-strand break repair pathway.
Topoisomerase II Mechanism of Action
Caption: Simplified mechanism of action of Topoisomerase II in resolving DNA entanglement.
Anticonvulsant Activity
Phthalazine-1,4-dione derivatives have emerged as promising candidates for the treatment of epilepsy. Their mechanism of action often involves the modulation of neurotransmitter receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Table 3: Anticonvulsant Activity of Phthalazine-1,4-dione Derivatives
| Compound | Anticonvulsant Test | Potency/Protection | Reference |
| 8 | Maximal Electroshock Seizure (MES) | 100% protection at 125 µg/kg | [15] |
| 7b | Maximal Electroshock Seizure (MES) | 100% protection at 125 µg/kg | [15] |
| 3a | Maximal Electroshock Seizure (MES) | 100% protection at 125 µg/kg | [15] |
| 7a | Maximal Electroshock Seizure (MES) | 83.33% protection at 125 µg/kg | [15] |
| 10 | Maximal Electroshock Seizure (MES) | 83.33% protection at 125 µg/kg | [15] |
| 21 | Audiogenic Seizures (DBA/2 mice) | ED50: 3.25 µmol/kg | [16] |
AMPA Receptor Signaling Pathway
Caption: Glutamate-mediated activation of the AMPA receptor leading to excitatory neurotransmission.
Antibacterial Activity
The phthalazine-1,4-dione scaffold has also been investigated for its potential in combating bacterial infections. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Table 4: Antibacterial Activity of Phthalazine-1,4-dione Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3g | P. aeruginosa | 3.12 | [17] |
| 3g | K. pneumoniae | 12.5 | [17] |
| 3j | P. aeruginosa | 6.25 | [17] |
| 1 | Gram-positive bacteria | 3.125 - 200 | [18] |
| 2 | Gram-positive bacteria | 3.125 - 200 | [18] |
| 3 | Gram-positive bacteria | 3.125 - 200 | [18] |
| 4 | Gram-positive bacteria | 3.125 - 200 | [18] |
| 6 | Gram-positive bacteria | 3.125 - 200 | [18] |
| 8 | Gram-positive bacteria | 3.125 - 200 | [18] |
Future Directions and Conclusion
The journey of phthalazine-1,4-dione compounds from their early synthesis to their current status as a versatile pharmacophore is a testament to the enduring power of chemical exploration. The rich history and diverse biological activities of this scaffold provide a fertile ground for future research. The continued development of novel synthetic methodologies will undoubtedly lead to the creation of more diverse and potent derivatives.
Further exploration of their mechanisms of action, particularly through advanced techniques such as structural biology and chemical proteomics, will provide deeper insights into their interactions with biological targets. This knowledge will be invaluable for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. longdom.org [longdom.org]
- 5. Phthalhydrazide synthesis - chemicalbook [chemicalbook.com]
- 6. sciforum.net [sciforum.net]
- 7. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curtius Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. microbenotes.com [microbenotes.com]
- 18. researchgate.net [researchgate.net]
Illuminating the Path Forward: A Technical Guide to Luminol Analogs in Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and robust detection methods is a cornerstone of modern scientific research and drug development. Chemiluminescence, the emission of light from a chemical reaction, offers a powerful tool for quantifying a wide array of biological molecules with exceptional sensitivity. At the heart of many of these assays lies luminol and its analogs, a class of molecules that have been extensively studied and modified to enhance their light-emitting properties. This in-depth technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and underlying mechanisms of key luminol analogs used in chemiluminescence.
Core Principles of Luminol-Based Chemiluminescence
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) and its derivatives produce light through an oxidation reaction, typically in an alkaline environment.[1] The process generally involves the formation of an unstable peroxide intermediate, which then decomposes to an excited-state product. As this excited-state molecule relaxes to its ground state, it releases energy in the form of a photon of light. The intensity and duration of the light emission are dependent on the specific chemical structure of the luminol analog, the catalyst used, and the reaction conditions.[2]
The most common catalytic system employs horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) as an oxidant.[1] Enhancers, such as certain phenols, can be added to the reaction to significantly increase the light output and signal duration.[]
Comparative Analysis of Luminol Analogs
The selection of a luminol analog is critical for assay development and is dictated by the specific requirements of the application, such as desired sensitivity, emission wavelength, and reaction kinetics (flash vs. glow). The following tables summarize the key quantitative data for luminol and its most widely used analogs.
| Luminol Analog | Chemical Class | Quantum Yield (ΦCL) | Emission Max (λmax) | Reaction Kinetics | Key Features & Applications |
| Luminol | Phthalhydrazide | ~0.01-0.10[4][5] | 425 nm[1] | Glow | Cost-effective, widely used in ELISAs, Western blotting, and forensic science.[1][2] |
| Isoluminol | Phthalhydrazide | Generally lower than luminol | ~425 nm | Glow | Parent compound for more efficient derivatives like ABEI.[6] |
| ABEI | Isoluminol Derivative | High | ~425-458 nm[7] | Glow | High sensitivity, commonly used as a label in immunoassays.[8] |
| Acridinium Esters | Acridinium Derivative | High (~0.07)[9] | ~430-480 nm[10] | Flash | High quantum yield, no enzyme catalyst required, ideal for high-throughput automated immunoassays.[10][11] |
| Lucigenin | Acridinium Derivative | Variable | ~455-505 nm[10] | Flash/Glow | Primarily used for the detection of superoxide radicals and as a chloride indicator.[10] |
Signaling Pathways and Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for optimizing assay conditions and troubleshooting. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the chemiluminescent reactions of luminol, ABEI, acridinium esters, and lucigenin.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. How Luminol Stabilizes Performance in Testing Protocols? [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. A graph-based network for predicting chemical reaction pathways in solid-state materials synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Physical properties like molecular weight and formula of DTCA
An In-depth Technical Guide on Dichloroacetic Acid (DCA)
A Note on the Acronym "DTCA": The acronym "DTCA" is ambiguous and can refer to multiple chemical entities. This guide focuses on Dichloroacetic Acid, commonly abbreviated as DCA, due to its significant body of research in the context of drug development and its well-documented effects on cellular signaling pathways, aligning with the core requirements of this technical guide. Another compound, 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid, is sometimes also associated with similar acronyms, but its primary role is in chemical synthesis rather than as a therapeutic agent with defined signaling pathways.
Introduction
Dichloroacetic acid (DCA) is a halogenated carboxylic acid that has garnered considerable interest among researchers and drug development professionals for its potential as a therapeutic agent, particularly in the field of oncology.[1][2][3] This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and key signaling pathways associated with DCA.
Physical and Chemical Properties
The fundamental physical and chemical properties of Dichloroacetic Acid are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₂H₂Cl₂O₂ |
| Molecular Weight | 128.94 g/mol |
| IUPAC Name | 2,2-dichloroacetic acid |
| CAS Number | 79-43-6 |
| Appearance | Colorless crystalline solid or colorless liquid with a pungent odor. |
| Melting Point | 9 to 11 °C |
| Boiling Point | 194 °C |
| Solubility in Water | Miscible |
| pKa | 1.35 |
Experimental Protocols
Synthesis of Dichloroacetic Acid
A common laboratory-scale synthesis of dichloroacetic acid involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide, followed by acidification.[4]
Materials:
-
Chloral hydrate
-
Precipitated calcium carbonate
-
Sodium cyanide
-
Amyl alcohol
-
Concentrated hydrochloric acid
-
Ether
-
Anhydrous sodium sulfate
Procedure: [4]
-
A solution of 250 g (1.5 moles) of chloral hydrate in 450 cc of warm water (50–60°) is placed in a 3-liter round-bottomed flask fitted with a reflux condenser and a thermometer.
-
152.5 g (1.52 moles) of precipitated calcium carbonate is added, followed by 2 cc of amyl alcohol and a solution of 10 g of technical sodium cyanide in 25 cc of water.
-
The mixture is heated to reach 75° in about ten minutes, at which point heating is discontinued. The temperature will continue to rise to 80–85°.
-
Once the temperature begins to fall, the solution is heated to boiling and refluxed for twenty minutes.
-
The mixture is then cooled to 0–5° in an ice bath and acidified with 215 cc of concentrated hydrochloric acid.
-
The product is extracted with five 100-cc portions of ether.
-
The combined ether extracts are dried with 20 g of anhydrous sodium sulfate.
-
The ether is removed by distillation, and the residue is distilled under vacuum to yield dichloroacetic acid.
Analysis of Dichloroacetic Acid
The analysis of DCA in biological and environmental samples can be challenging due to its polar nature. Gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are common analytical techniques.
Gas Chromatography (GC) with Derivatization: [5] Trace levels of DCA are often analyzed by GC after derivatization to improve volatility and chromatographic peak shape. A common derivatization agent is pentafluorobenzyl bromide (PFBBr).
-
Extractive Alkylation: The sample containing DCA is subjected to an extractive alkylation procedure using PFBBr. This process simultaneously extracts and derivatizes the analyte.
-
GC Analysis: The resulting fluorinated derivative is then analyzed on a GC system, typically with a 5% phenyl methypolysiloxane phase column, which allows for the separation of the derivatized chlorinated acetic acids with symmetrical peak shapes.
Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): [6] This method avoids the need for derivatization.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to achieve good retention of the small, polar DCA molecule.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer, providing high sensitivity and selectivity.
Signaling Pathways and Mechanism of Action
DCA's primary mechanism of action involves the modulation of cellular metabolism, particularly in cancer cells, by inhibiting pyruvate dehydrogenase kinase (PDK).[1][7][8] This leads to a metabolic shift from glycolysis to oxidative phosphorylation.
Caption: DCA inhibits PDK, leading to the activation of PDH and a metabolic shift.
By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex.[1][7] This allows for the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[7] This metabolic reprogramming in cancer cells leads to several downstream effects:
-
Increased Reactive Oxygen Species (ROS): The shift to oxidative phosphorylation increases the production of ROS, which can induce apoptosis.[9]
-
Induction of Apoptosis: DCA has been shown to trigger apoptosis in cancer cells by restoring mitochondrial-induced apoptotic signaling.[10] This can be mediated through various pathways, including the ROS-JNK-Bcl-2 signaling pathway.[11]
-
Modulation of Other Signaling Pathways: DCA has also been reported to influence other key cancer-related pathways, such as inhibiting the Akt/mTOR signaling pathway and modulating the p53 signaling pathway.[2]
Conclusion
Dichloroacetic acid represents a promising therapeutic agent with a well-defined mechanism of action centered on the metabolic reprogramming of cancer cells. Its ability to inhibit PDK and shift cellular metabolism from glycolysis to oxidative phosphorylation provides a strong rationale for its further investigation in drug development. The experimental protocols for its synthesis and analysis are well-established, facilitating further research into its therapeutic potential and clinical applications.
References
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unraveling the therapeutic mechanisms of dichloroacetic acid in lung cancer through integrated multi-omics approaches: metabolomics and transcriptomics [frontiersin.org]
- 3. Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 7. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts [mdpi.com]
- 8. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]
- 9. ccnm.edu [ccnm.edu]
- 10. youtube.com [youtube.com]
- 11. Synergistic anticancer potential of dichloroacetate and estradiol analogue exerting their effect via ROS-JNK-Bcl-2-mediated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Synthesis of Phthalazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of modern, environmentally benign methods for the synthesis of phthalazine derivatives. Phthalazine and its analogues are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and lengthy procedures. The adoption of green chemistry principles in the synthesis of these important heterocycles is not only environmentally responsible but also frequently leads to improved yields, shorter reaction times, and simplified purification processes.[3][4]
This document details several key green synthetic strategies, including multi-component reactions, microwave-assisted synthesis, and ultrasound-assisted synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of workflows and reaction pathways.
Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials.[5][6] This approach is intrinsically atom-economical and reduces waste by minimizing intermediate isolation and purification steps.[5]
A common and effective MCR for synthesizing pyrazolo[1,2-b]phthalazine-5,10-dione derivatives involves the condensation of phthalhydrazide, an aromatic aldehyde, and an active methylene compound like malononitrile.[3][4][7] Various green catalysts have been employed to facilitate this transformation under mild conditions.
Catalysis in Multi-Component Reactions
Several environmentally friendly catalysts have been shown to be effective for the one-pot synthesis of phthalazine derivatives. These catalysts are often reusable and non-toxic, further enhancing the green credentials of the synthetic route.
-
Copper(II) Triflate (Cu(OTf)₂): This recoverable acid catalyst provides good to excellent yields of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in short reaction times under moderate conditions.[3]
-
Boric Acid: As an inexpensive and non-toxic catalyst, boric acid has been successfully used in the one-pot, four-component synthesis of pyrazolo phthalazine diones under solvent-free microwave irradiation, resulting in excellent yields.[4]
-
Ionic Liquids: Task-specific ionic liquids, such as Diisopropyl Ethyl Ammonium Acetate (DIPEAc-IL) and [Bmim]OH, serve as both catalyst and reaction medium, often being recyclable and leading to high product purity with simple work-up procedures.[7][8]
-
Nanoparticles: Copper iodide (CuI) nanoparticles have been utilized as an efficient catalyst for the four-component synthesis of 1H-pyrazolo[1,2-d]phthalazine-5,10-diones under solvent-free conditions, offering good to excellent yields and short reaction times.[9]
Quantitative Data for Multi-Component Reactions
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Time | Yield (%) | Reference |
| Cu(OTf)₂ | Benzaldehyde | Malononitrile | Ethanol | 10 min | 96 | [3] |
| Cu(OTf)₂ | p-Bromobenzaldehyde | Malononitrile | Ethanol | 15 min | 95 | [3] |
| Cu(OTf)₂ | p-Nitrobenzaldehyde | Malononitrile | Ethanol | 10 min | 98 | [3] |
| Boric Acid | Benzaldehyde | Malononitrile | Solvent-free (MW) | 3-4 min | 94 | [4] |
| Boric Acid | p-Chlorobenzaldehyde | Malononitrile | Solvent-free (MW) | 3-4 min | 96 | [4] |
| DIPEAc-IL | Benzaldehyde | Malononitrile | Microwave | 3-5 min | 94 | [8] |
| [Bmim]OH | Benzaldehyde | Malononitrile | Microwave | 4-5 min | 95 | [7] |
| CuI NPs | Benzaldehyde | Malononitrile | Solvent-free | 15 min | 95 | [9] |
Experimental Protocol: One-Pot Synthesis using Cu(OTf)₂
Synthesis of 3-amino-5,10-dioxo-1-phenyl-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile:
-
A mixture of phthalhydrazide (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of Cu(OTf)₂ (5 mol%) in ethanol (10 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solid product is washed with cold ethanol.
-
The crude product is recrystallized from ethanol to afford the pure compound.[3]
Workflow for Multi-Component Synthesis
Caption: General workflow for the multi-component synthesis of pyrazolo[1,2-b]phthalazine derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and improved product purity.[10][11] This technique has been extensively applied to the synthesis of various phthalazine derivatives.
Advantages of Microwave-Assisted Synthesis
-
Reduced Reaction Times: Reactions that typically take hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation.[10][12]
-
Higher Yields: Microwave heating can lead to more efficient energy transfer and, consequently, higher product yields.[12][13]
-
Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, which is a significant green advantage.[4][13]
Quantitative Data for Microwave vs. Conventional Synthesis
| Product | Method | Time | Yield (%) | Reference |
| Phthalazino[2,3-b]phthalazine-5,7,12,14-tetraone | Conventional | 1.5 h | 55 | [13] |
| Phthalazino[2,3-b]phthalazine-5,7,12,14-tetraone | Microwave (Montmorillonite K-10) | 5 min | 67 | [13] |
| 1-Hydrazinylphthalazine | Conventional | 4 h | 70 | [12] |
| 1-Hydrazinylphthalazine | Microwave | 5 min | 85 | [12] |
| N-Hydroxyphthalimide | Conventional | 3 h | 60 | [10] |
| N-Hydroxyphthalimide | Microwave | 1 min | 74 | [10] |
Experimental Protocol: Microwave-Assisted Synthesis of Phthalazino[2,3-b]phthalazine-5,7,12,14-tetraones
-
A mixture of phthalic anhydride (2 mmol), semicarbazide (1 mmol), and montmorillonite K-10 clay (0.2 g) is thoroughly mixed in a beaker.
-
The beaker is placed in a domestic microwave oven and irradiated at a power of 800 W for the specified time (monitored by TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is extracted with a suitable solvent (e.g., methanol), and the catalyst is recovered by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.[13]
Logical Relationship Diagram for Microwave Synthesis
Caption: Comparison of conventional heating and microwave irradiation for phthalazine synthesis.
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another energy-efficient green chemistry tool that enhances chemical reactivity through the phenomenon of acoustic cavitation. This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods.[1][14][15]
Applications in Phthalazine Synthesis
Ultrasound has been successfully employed for the synthesis of various phthalazine derivatives, including thiazolyl-phthalazinediones and phthalazines derived from the reaction of monohydrazones with phthalic anhydride derivatives.[1][14][15] The use of ultrasound can be particularly beneficial in solvent-free reactions or when using environmentally benign solvents like ethanol.[1]
Quantitative Data for Ultrasound-Assisted Synthesis
| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-thioxo-2,3-dihydrophthalazine-1,4-dione + Hydrazonoyl chloride | Dioxane | 50 | 3 h | 70 | [1] |
| 2-thioxo-2,3-dihydrophthalazine-1,4-dione + Hydrazonoyl chloride | Ethanol | 50 | 2 h | 92 | [1] |
| Monohydrazone + Tetrachlorophthalic anhydride | Solvent-free | 60 | 60 min | Good | [14] |
| Monohydrazone + Tetrabromophthalic anhydride | Solvent-free | 60 | 60 min | Good | [14] |
Experimental Protocol: Ultrasound-Assisted Synthesis of Thiazolyl-Phthalazinediones
-
A mixture of 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)carbothioic acid amide (1 mmol) and the appropriate hydrazonoyl chloride (1 mmol) in ethanol (10 mL) is placed in a Pyrex tube.
-
The reaction tube is irradiated in a water bath under ultrasonic irradiation at 50 °C.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The product is washed with ethanol and dried to give the pure thiazolyl-phthalazinedione derivative.[1]
Experimental Workflow for Ultrasound-Assisted Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. xjenza.org [xjenza.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. html.rhhz.net [html.rhhz.net]
- 10. hakon-art.com [hakon-art.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Safety and handling of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
An In-depth Technical Guide to the Safe Handling of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
Summarized below are the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 42972-13-4 |
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.16 g/mol [1] |
| Physical Form | Solid[2] |
| Purity | Typically 95-96% |
| IUPAC Name | 1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid[3] |
Hazard Identification and Toxicology
This compound is classified as hazardous. The GHS classifications are summarized below.[3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if the material is handled in a way that generates dust or aerosols, especially in poorly ventilated areas. |
Safe Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible substances such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container.
-
Store in a cool, dry, and well-ventilated place.
-
Some suppliers recommend storage at room temperature, while others suggest -20°C for maximum stability.[1][2] Always consult the supplier's specific recommendations.
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting and Accidental Release Measures
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment (see Section 3). Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
Experimental Protocols
The primary documented application of this compound is as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of small molecules.
General Protocol for Use as a MALDI Matrix:
This is a general guideline; optimization may be required for specific analytes and instruments.
-
Preparation of Matrix Solution:
-
Prepare a saturated solution of this compound in a suitable solvent. A common solvent system for MALDI matrices is a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA), for example, 50:50 (v/v) acetonitrile/water with 0.1% TFA. The optimal solvent will depend on the analyte's solubility.
-
-
Sample Preparation:
-
Prepare a solution of the analyte at a known concentration (e.g., 1 mg/mL) in a compatible solvent.
-
-
MALDI Plate Spotting (Dried-Droplet Method):
-
Mix the analyte solution and the matrix solution in a specific ratio (e.g., 1:1, 1:5, or 1:10 v/v). The optimal ratio should be determined empirically.
-
Spot a small volume (typically 0.5-1 µL) of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, which will result in the co-crystallization of the matrix and analyte.
-
The plate is now ready for analysis in the mass spectrometer.
-
Visualizations
Caption: General workflow for using this compound as a MALDI matrix.
References
Technical Guide: Solubility and Analysis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics and analytical methodologies relevant to 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA). Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing robust experimental protocols for its determination and contextualizes its importance in research and development.
Compound Profile
-
IUPAC Name: 1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid[1]
-
Synonyms: DTCA, 1,4-Dioxo-1,2,3,4-tetrahydro-phthalazine-6-carboxylic acid[1]
-
Physical Form: Off-white to light yellow solid[4]
Recent studies have highlighted the utility of DTCA as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[5][6] Its strong UV absorption and ability to reduce background interference make it particularly effective for the analysis of small molecules and metabolites.[5][6]
Solubility Data
Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. Researchers are encouraged to determine solubility experimentally based on their specific application and solvent requirements. The following table is provided as a template for documenting empirical data.
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Notes |
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane (DCM) | ||||
| Tetrahydrofuran (THF) |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a sparingly soluble compound like DTCA, based on the widely used shake-flask method.[7]
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial. The presence of undissolved material at the end of the experiment is crucial to ensure equilibrium has been reached.[7]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample using a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.[8]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Diagram 2: Physicochemical Properties and Drug Development
Caption: Relationship between properties and biological outcome.
References
- 1. This compound | C9H6N2O4 | CID 309056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 42972-13-4 [sigmaaldrich.com]
- 4. This compound | 42972-13-4 [amp.chemicalbook.com]
- 5. This compound as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmatutor.org [pharmatutor.org]
Phthalazine Derivatives: A Comprehensive Technical Guide to a Versatile Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This structural motif serves as a privileged pharmacophore, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and cardiovascular agents.[1][3] Commercially available drugs such as the vasodilator hydralazine, the anti-allergic agent azelastine, and the PARP inhibitor olaparib feature the phthalazine core, highlighting its clinical significance.[2] The synthetic accessibility and the ability to readily introduce diverse substituents at various positions of the phthalazine ring allow for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive template for drug discovery and development.[4][5] This in-depth technical guide provides a comprehensive overview of phthalazine derivatives, focusing on their role as versatile pharmacophores, with a detailed presentation of quantitative data, experimental protocols, and key signaling pathways.
Pharmacological Activities of Phthalazine Derivatives
Phthalazine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.
Anticancer Activity
A significant area of research has focused on the development of phthalazine derivatives as potent anticancer agents.[6] These compounds exert their antitumor effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP), as well as the induction of apoptosis.[4][6]
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling cascade initiated by the Vascular Endothelial Growth Factor (VEGF), leading to endothelial cell proliferation, migration, and survival.[7][8] Phthalazine derivatives have been extensively investigated as VEGFR-2 inhibitors. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can effectively suppress tumor-induced angiogenesis.[9][10]
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, play a critical role in DNA repair, specifically in the base excision repair (BER) pathway.[11][12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Phthalazinone-based PARP inhibitors, like the FDA-approved drug Olaparib, have shown significant clinical success in treating such cancers.[6]
The following tables summarize the in vitro potency of selected phthalazine derivatives against various cancer cell lines and kinases.
Table 1: Anticancer Activity of Phthalazine Derivatives (IC50 values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| VEGFR-2 Inhibitors | |||
| Compound 7a | HCT-116 | 6.04 ± 0.30 | [13] |
| MCF-7 | 8.8 ± 0.45 | [13] | |
| Compound 7b | HCT-116 | 13.22 ± 0.22 | [13] |
| MCF-7 | 17.9 ± 0.50 | [13] | |
| Compound 8b | HCT-116 | 18 ± 0.20 | [13] |
| MCF-7 | 25.2 ± 0.55 | [13] | |
| Compound 8c | HCT-116 | 35 ± 0.45 | [13] |
| MCF-7 | 44.3 ± 0.49 | [13] | |
| Compound 6o | HCT-116 | 7 ± 0.06 | [12] |
| MCF-7 | 16.98 ± 0.15 | [12] | |
| Compound 6m | HCT-116 | 13 ± 0.11 | [12] |
| Compound 6d | HCT-116 | 15 ± 0.14 | [12] |
| MCF-7 | 18.2 ± 0.17 | [12] | |
| Compound 9b | HCT-116 | 23 ± 0.22 | [12] |
| Compound 12d | MDA-MB-231 | 0.57 | [14] |
| Compound 11d | MDA-MB-231 | 0.92 | [14] |
| Compound 12c | MDA-MB-231 | 1.89 | [14] |
| PARP-1 Inhibitors | |||
| Compound 11c | A549 | IC50 = 97 nM | [15] |
| Olaparib (Reference) | A549 | IC50 = 139 nM | [15] |
| General Anticancer | |||
| Compound 5a | MCF-7 | 50 µg/ml | [2] |
| Compound 5d | MCF-7 | 70 µg/ml | [2] |
Table 2: Kinase Inhibitory Activity of Phthalazine Derivatives (IC50 values)
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| VEGFR-2 Inhibitors | |||
| Compound 7a | VEGFR-2 | 0.11 ± 0.01 | [13] |
| Compound 7b | VEGFR-2 | 0.31 ± 0.03 | [13] |
| Compound 8b | VEGFR-2 | 0.91 ± 0.08 | [13] |
| Compound 8c | VEGFR-2 | 0.72 ± 0.08 | [13] |
| Compound 6o | VEGFR-2 | 0.1 ± 0.01 | [12] |
| Compound 6m | VEGFR-2 | 0.15 ± 0.02 | [12] |
| Compound 6d | VEGFR-2 | 0.28 ± 0.03 | [12] |
| Compound 9b | VEGFR-2 | 0.38 ± 0.04 | [12] |
| Compound 12d | EGFR | 21.4 nM | [14] |
| TGF-β Inhibitor | |||
| Compound 10p | TGF-β Pathway | 0.11 ± 0.02 | [16] |
Anti-inflammatory Activity
Phthalazine derivatives have also been reported to possess significant anti-inflammatory properties.[17] The mechanism of their anti-inflammatory action often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2).[18] The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[8][19][20][21][22]
Signaling Pathways Modulated by Phthalazine Derivatives
The therapeutic effects of phthalazine derivatives are a result of their interaction with and modulation of specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
VEGFR-2 Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[23][24] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[1][7][8][22][25] Phthalazine-based VEGFR-2 inhibitors typically act by competing with ATP for binding to the kinase domain, thereby blocking the autophosphorylation and subsequent downstream signaling.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PARP1 - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Disruption of PARP1 function inhibits base excision repair of a sub-set of DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 21. pnas.org [pnas.org]
- 22. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 24. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Methodological & Application
DTCA: A Novel Matrix for Enhanced MALDI-MS Analysis in Research and Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technique for the analysis of a wide range of molecules, from small drugs to large proteins. The choice of matrix is critical for achieving optimal ionization and, consequently, high-quality data. 2,5-Dihydroxy-terephthalic acid (DTCA), also known as DHT, has emerged as a promising novel matrix for MALDI-MS analysis. This document provides detailed application notes and protocols for the use of DTCA in the analysis of small molecules, peptides, and lipids, highlighting its advantages for researchers in academia and the pharmaceutical industry.
DTCA offers several key advantages over conventional matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). Notably, it exhibits reduced matrix-related ion signals in the low mass-to-charge (m/z) region, leading to cleaner spectra and improved detection of low molecular weight analytes. Furthermore, DTCA provides high vacuum stability and promotes uniform crystal deposition, which enhances shot-to-shot reproducibility.
Key Applications and Benefits of DTCA Matrix
DTCA has demonstrated significant potential in various MALDI-MS applications, particularly in the analysis of amino acids and showing promise for other small molecules crucial in drug discovery and development.
-
Small Molecule and Drug Analysis: The reduced background noise in the low m/z range makes DTCA an excellent candidate for the analysis of small molecule drugs and their metabolites. This is particularly advantageous in early-stage drug discovery for high-throughput screening and in metabolic studies.
-
Amino Acid and Peptide Analysis: DTCA has been shown to be highly effective for the detection and imaging of amino acids. This can be extended to the analysis of small peptides, where cleaner spectral backgrounds can simplify data interpretation.
-
Lipid Analysis: The properties of DTCA suggest its potential for the analysis of various lipid classes, an area of growing interest in disease biomarker discovery and drug development.
Quantitative Data Summary
While comprehensive quantitative comparisons of DTCA with other matrices for a wide range of analytes are still emerging, initial studies on amino acids have shown promising results. The following table summarizes the limit of detection (LOD) for selected amino acids using DTCA as the MALDI matrix.
| Analyte | Matrix | Limit of Detection (LOD) |
| Arginine | DTCA | 6 ng/mL |
| Glutamic Acid | DTCA | 4 ng/mL |
| Glutamine | DTCA | 6 ng/mL |
| Proline | DTCA | 4 ng/mL |
Data compiled from available research. Further studies are needed to establish comparative LODs for a broader range of small molecules, peptides, and lipids against matrices like CHCA and sinapinic acid.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and application of DTCA matrix for MALDI-MS analysis.
Protocol 1: Preparation of DTCA Matrix Solution
Materials:
-
2,5-Dihydroxy-terephthalic acid (DTCA) powder
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), proteomics grade
-
Vortex mixer
-
Ultrasonic bath
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Prepare a stock solution of DTCA at a concentration of 10 mg/mL.
-
For the analysis of small molecules and drugs , dissolve DTCA in a solvent mixture of 70:30 (v/v) ACN:ultrapure water with 0.1% TFA.
-
For the analysis of peptides , a recommended solvent is 50:50 (v/v) ACN:ultrapure water with 0.1% TFA.
-
For the analysis of lipids , a solvent system of 90:10 (v/v) MeOH:ultrapure water can be effective.
-
Vortex the solution vigorously for 1-2 minutes to ensure the DTCA is fully dissolved.
-
If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Centrifuge the solution at high speed for 1 minute to pellet any undissolved particles.
-
Carefully pipette the supernatant into a fresh microcentrifuge tube. The matrix solution is now ready for use.
Protocol 2: Sample Preparation and Deposition (Dried-Droplet Method)
Materials:
-
Prepared DTCA matrix solution
-
Analyte solution (small molecule, peptide, or lipid)
-
MALDI target plate
-
Pipettes and tips (0.5-10 µL range)
Procedure:
-
Analyte Solution Preparation: Dissolve the analyte in a solvent compatible with both the analyte and the matrix solution. The concentration should be optimized for the specific analyte and instrument, typically in the range of 0.1 to 10 µM.
-
Sample-Matrix Mixture: Mix the analyte solution and the DTCA matrix solution in a 1:1 volume ratio (e.g., 1 µL of analyte + 1 µL of matrix solution) in a clean microcentrifuge tube.
-
Pipetting: Gently pipette the mixture up and down a few times to ensure it is homogeneous.
-
Spotting: Carefully spot 0.5 - 1.0 µL of the sample-matrix mixture onto a single spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and the DTCA matrix.
-
Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-MS instrument for analysis.
Protocol 3: MALDI-MS Imaging of Tissues with DTCA Matrix
Materials:
-
Frozen tissue sections mounted on conductive slides
-
DTCA matrix solution (prepared as in Protocol 1)
-
Automated matrix sprayer (e.g., TM-Sprayer) or manual sprayer
-
Desiccator
Procedure:
-
Tissue Section Preparation: Prepare thin frozen tissue sections (typically 10-20 µm) and thaw-mount them onto conductive ITO slides.
-
Matrix Application:
-
Automated Spraying: Use an automated sprayer to apply a uniform, thin layer of the DTCA matrix solution onto the tissue section. Optimize the number of spray cycles, flow rate, and spray nozzle temperature to achieve a fine and homogeneous crystal layer.
-
Manual Spraying: If using a manual sprayer, apply the matrix solution in several thin layers, allowing each layer to dry before applying the next, to build up a uniform coating.
-
-
Drying: After matrix application, dry the slide in a desiccator under vacuum for at least 30 minutes to ensure complete removal of solvents.
-
MALDI-MS Imaging: The slide is now ready for MALDI-MS imaging analysis. Define the region of interest and set the appropriate instrument parameters for data acquisition.
Visualizations
Experimental Workflow for MALDI-MS Analysis using DTCA
Caption: Workflow for MALDI-MS using DTCA matrix.
Logical Relationship of DTCA Advantages in MALDI-MS
Caption: Advantages of DTCA as a MALDI matrix.
Conclusion
DTCA presents a valuable addition to the MALDI matrix toolbox for researchers in drug discovery and development. Its unique properties of reduced background interference and uniform crystallization can lead to significant improvements in data quality, particularly for the analysis of small molecules and peptides. The provided protocols offer a starting point for the successful implementation of DTCA in your MALDI-MS workflows. Further optimization of matrix preparation and deposition techniques for specific applications is encouraged to achieve the best possible results. As research on DTCA continues, its range of applications is expected to expand, further solidifying its role as a novel and powerful matrix for MALDI-MS analysis.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA): A Dual-Function Tool for Advanced Metabolomics
An in-depth technical guide for researchers, scientists, and drug development professionals.
Application Note & Protocols
Abstract
The comprehensive analysis of the metabolome is frequently challenged by the chemical diversity and wide dynamic range of endogenous small molecules. Specific classes of metabolites, such as carbonyls, are notoriously difficult to analyze via conventional methods due to poor ionization efficiency and stability. Furthermore, high-throughput techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) often suffer from significant background interference in the low mass range. This guide introduces 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA), a versatile chemical tool with demonstrated and potential applications to overcome these key challenges in metabolomics. This document details its validated use as a novel, low-interference MALDI matrix for small molecule analysis and presents a scientifically grounded, proposed protocol for its use as a chemoselective derivatization agent for enhancing the liquid chromatography-mass spectrometry (LC-MS) analysis of carbonyl-containing metabolites.
Introduction: Overcoming Analytical Hurdles in Metabolomics
Metabolomics aims to comprehensively identify and quantify all small molecules in a biological system. However, no single analytical platform can achieve this goal. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of metabolomics, yet many critical metabolites, particularly those containing carbonyl groups (aldehydes and ketones), exhibit poor retention on common reversed-phase columns and ionize inefficiently, leading to low sensitivity[1][2]. Chemical derivatization is a powerful strategy to address these issues by introducing a tag that enhances chromatographic retention and improves ionization efficiency[3][4]. Reagents containing a hydrazine moiety are particularly effective for this purpose, as they selectively react with carbonyls to form stable hydrazones[1][5].
On the other hand, MALDI-MS offers high-throughput analysis but its application in metabolomics has been limited by the strong background signals generated by conventional organic matrices, which obscure the detection of low molecular weight analytes (< 500 Da)[6]. The development of novel matrices with minimal background interference is therefore a critical area of research.
This guide focuses on this compound (CAS 42972-13-4), hereafter referred to as DTCA. DTCA is a phthalazine derivative with a molecular weight of 206.16 g/mol [7][8]. Recent studies have highlighted its efficacy as a MALDI matrix for metabolite analysis[6][9]. Furthermore, its chemical structure, which incorporates a cyclic dihydrazide system, suggests its potential as a derivatization agent for carbonyls, analogous to well-established reagents like 2,4-dinitrophenylhydrazine (DNPH) and 2-hydrazinoquinoline (HQ)[1][4].
This document provides two distinct protocols for the application of DTCA in a metabolomics workflow:
-
Part A: Protocol for DTCA as a Low-Interference MALDI-MS Matrix.
-
Part B: A Proposed Protocol for DTCA as a Derivatization Agent for LC-MS Analysis of Carbonyls.
Part A: DTCA as a Novel MALDI-MS Matrix
A1. Principle and Advantages
Recent research has successfully employed DTCA as a MALDI matrix for the analysis of endogenous metabolites in serum samples[6]. The primary advantage of DTCA lies in its ability to facilitate the desorption and ionization of small molecule analytes while generating significantly less background noise in the low-mass region compared to conventional matrices like α-cyano-4-hydroxycinnamic acid (CHCA).
Key Advantages of DTCA as a MALDI Matrix:
-
Reduced Background Interference: Enables clearer detection of low molecular weight compounds[6].
-
High Ionization Efficiency: Possesses strong UV absorption characteristics suitable for standard MALDI lasers (e.g., 337 nm N2 laser), promoting efficient energy transfer and analyte ionization[6].
-
Good Reproducibility: Forms a homogenous co-crystal lattice with the analyte, leading to consistent signal intensity.
-
Versatility: Proven effective for analyzing metabolites in complex biological samples like serum in positive ion mode[6].
A2. Experimental Workflow for MALDI-MS Analysis using DTCA
The following workflow outlines the process from sample preparation to data acquisition.
Caption: Workflow for metabolite profiling using DTCA as a MALDI matrix.
A3. Detailed Protocol: MALDI-MS of Serum Metabolites
Materials:
-
This compound (DTCA, CAS 42972-13-4)[10]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ultrapure water
-
Serum samples (stored at -80°C)
-
Microcentrifuge tubes
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Protocol Steps:
-
Preparation of DTCA Matrix Solution:
-
Prepare a saturated solution of DTCA by dissolving it in a solvent mixture of 70:30 ACN:Water (v/v) to a final concentration of 10 mg/mL.
-
Vortex thoroughly and sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen serum samples on ice.
-
To 50 µL of serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted metabolites.
-
-
MALDI Plate Spotting:
-
In a separate tube, mix the metabolite supernatant with the DTCA matrix solution in a 1:1 volume ratio (e.g., 2 µL supernatant + 2 µL matrix solution).
-
Pipette the mixture up and down to ensure homogeneity.
-
Spot 1 µL of the final mixture onto a well of the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. This process allows for the co-crystallization of the analyte and matrix.
-
-
MALDI-MS Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode.
-
Typical acquisition parameters:
-
Mass Range: m/z 50-1000
-
Laser: N2 laser (337 nm)
-
Laser Shots: Accumulate 500-1000 shots per spot for a robust spectrum.
-
Calibration: Use a standard peptide or matrix cluster mixture for external calibration.
-
-
Part B: Proposed Protocol for DTCA as a Derivatization Agent
B1. Scientific Rationale and Proposed Mechanism
The chemical structure of DTCA features two secondary amine-like nitrogens within a cyclic hydrazide structure. These nitrogens are nucleophilic and can react with the electrophilic carbon of a carbonyl group (aldehydes and ketones) to form a stable hydrazone derivative. This reaction is well-documented for other hydrazine-based reagents used in metabolomics[4][11][12].
Benefits of Derivatization with DTCA:
-
Increased Mass: The addition of the DTCA tag (MW addition of 188.14 Da after condensation) shifts the mass of small metabolites out of the low-mass interference region.
-
Improved Chromatographic Retention: The relatively nonpolar phthalazine ring system will increase the retention of small, polar carbonyl metabolites on reversed-phase LC columns.
-
Enhanced Ionization: The nitrogen atoms in the DTCA tag can be readily protonated, leading to a significant enhancement in signal intensity in positive-mode electrospray ionization (ESI+).
The proposed reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration to form the C=N double bond of the hydrazone.
Caption: Proposed reaction of a carbonyl metabolite with DTCA.
B2. Detailed Protocol: LC-MS Analysis of Carbonyls with DTCA
This protocol is a proposed methodology based on established procedures for similar hydrazine reagents[4][12][13]. Optimization may be required for specific applications.
Materials:
-
DTCA
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic Acid (FA)
-
Pyridine (as catalyst)
-
Internal Standards (e.g., isotopically labeled carbonyl compounds)
-
Thermomixer or heating block
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
Protocol Steps:
-
Preparation of Reagents:
-
DTCA Stock Solution (10 mM): Dissolve 2.06 mg of DTCA in 1 mL of ACN.
-
Catalyst Solution (1% Pyridine): Add 10 µL of pyridine to 990 µL of ACN:MeOH (1:1, v/v).
-
-
Sample Preparation and Derivatization:
-
Extract metabolites from your sample (e.g., using protein precipitation as described in A3.2). Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of ACN.
-
To the reconstituted extract, add:
-
25 µL of DTCA Stock Solution (10 mM).
-
25 µL of Catalyst Solution (1% Pyridine).
-
-
Vortex briefly to mix.
-
Incubate the reaction mixture in a thermomixer at 60°C for 60 minutes. This is a common condition for hydrazine-based derivatizations[12].
-
After incubation, cool the sample to room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an LC autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
MS Detector: ESI in Positive Ion Mode (ESI+).
-
Scan Mode: Full scan (m/z 150-1000) and data-dependent MS/MS (ddMS2) for identification. For targeted quantification, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
B3. Expected Mass Shifts for Common Carbonyl Metabolites
The derivatization reaction involves the condensation of DTCA with the carbonyl, resulting in the loss of one water molecule (H₂O).
-
Mass of DTCA: 206.156 g/mol (C₉H₆N₂O₄)
-
Mass of H₂O: 18.011 g/mol
-
Mass added by DTCA tag: 206.156 - 18.011 = 188.145 g/mol
| Metabolite | Formula | Exact Mass (Monoisotopic) | Derivative Formula | Derivative Exact Mass |
| Pyruvic Acid | C₃H₄O₃ | 88.016 | C₁₂H₈N₂O₅ | 260.043 |
| Acetone | C₃H₆O | 58.042 | C₁₂H₁₀N₂O₃ | 230.070 |
| Acetaldehyde | C₂H₄O | 44.026 | C₁₁H₈N₂O₃ | 216.054 |
| α-Ketoglutaric acid | C₅H₆O₅ | 146.022 | C₁₄H₁₀N₂O₇ | 318.050 |
| Fructose/Glucose | C₆H₁₂O₆ | 180.063 | C₁₅H₁₆N₂O₈ | 352.091 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| (MALDI) Low signal intensity | Poor co-crystallization; Insufficient matrix concentration. | Optimize matrix-to-analyte ratio. Ensure spot is completely dry before analysis. Try a different solvent system for the matrix. |
| (MALDI) High background noise | Matrix clusters; Sample contaminants (salts). | Confirm the low-interference benefit of DTCA. If noise persists, perform sample cleanup (e.g., solid-phase extraction) to remove salts. |
| (LC-MS) Low derivatization efficiency | Suboptimal reaction time, temperature, or pH; Reagent degradation. | Optimize reaction conditions (e.g., increase time or temperature). Prepare fresh DTCA and catalyst solutions. Ensure sample extract is fully dried before adding reagents. |
| (LC-MS) Multiple derivative peaks for one metabolite | Formation of stereoisomers or tautomers (syn/anti isomers of the hydrazone). | This is common for hydrazone derivatives. If separation is not required, integrate all isomer peaks for quantification. Modify LC gradient to attempt co-elution. |
| (LC-MS) Poor peak shape | Column overload; Secondary interactions. | Dilute the sample. Ensure mobile phase pH is appropriate (0.1% FA should be sufficient for good peak shape of the protonated derivatives). |
Conclusion
This compound (DTCA) is a promising multifunctional tool for modern metabolomics. Its validated application as a low-noise MALDI matrix effectively addresses the challenge of small molecule detection in high-throughput screening[6]. Additionally, based on established chemical principles, DTCA holds significant potential as a novel derivatization agent for the sensitive and robust analysis of carbonyl-containing metabolites by LC-MS. The protocols provided herein offer both a validated method and a robust starting point for researchers to leverage the unique properties of DTCA to deepen their understanding of the metabolome.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. This compound as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. scbt.com [scbt.com]
- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 10. This compound | 42972-13-4 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small Molecule Detection by MALDI-MS using 2,5-dihydroxy-4-chloro-alpha-cyanocinnamic acid (DTCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful analytical technique for the characterization of a wide range of molecules. While traditionally excelling in the analysis of large biomolecules like peptides and proteins, its application to small molecule analysis has been met with challenges, primarily due to interference from matrix-related ions in the low mass range. The choice of the matrix is therefore critical for the successful detection and quantification of small molecules.
2,5-dihydroxy-4-chloro-alpha-cyanocinnamic acid (DTCA), also known as 4-chloro-α-cyanocinnamic acid (Cl-CCA), has emerged as a promising alternative to commonly used matrices such as α-cyano-4-hydroxycinnamic acid (CHCA). DTCA offers distinct advantages for the analysis of certain small molecules, particularly those prone to in-source fragmentation. This document provides a detailed protocol for the use of DTCA in small molecule detection with MALDI-MS, summarizing its known performance and offering a starting point for method development.
Advantages of DTCA for Small Molecule Analysis
DTCA has been shown to be a "softer" matrix compared to CHCA, meaning it can facilitate the ionization of labile molecules with reduced fragmentation. This property is particularly beneficial for preserving the molecular ion of fragile analytes, which might otherwise be difficult to detect.
A notable example is the analysis of cyanocobalamin (Vitamin B12). When using CHCA as the matrix, complete decyanation of the molecule is observed. In contrast, DTCA allows for the detection of the intact protonated molecule, [M+H]*. This demonstrates DTCA's utility for the analysis of coordination complexes and other labile small molecules.[1] Furthermore, DTCA has been successfully employed for the analysis of phosphatidylethanolamine chloramines, which were not detectable with the CHCA matrix.[2]
Experimental Protocols
The following protocols provide a general framework for the use of DTCA in small molecule analysis. Optimization of these parameters is recommended for specific analytes.
Materials and Reagents
-
Matrix: 2,5-dihydroxy-4-chloro-alpha-cyanocinnamic acid (DTCA/Cl-CCA)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Ultrapure water, Trifluoroacetic acid (TFA)
-
Analytes: Small molecule standards of interest
-
MALDI Target Plate: Stainless steel or other appropriate target
Preparation of DTCA Matrix Solution
A stock solution of DTCA is typically prepared at a concentration of 5-10 mg/mL. The choice of solvent will depend on the solubility of the analyte and the desired crystal morphology. A common solvent system is a mixture of organic solvent and acidified water.
Protocol:
-
Weigh out the required amount of DTCA powder.
-
Dissolve the DTCA in a suitable solvent mixture. A recommended starting point is 50:50 (v/v) Acetonitrile:Water with 0.1% TFA.
-
Vortex the solution until the DTCA is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Prepare the matrix solution fresh daily for optimal performance.
Sample Preparation: Dried Droplet Method
The dried droplet method is the most common technique for MALDI sample preparation.
Protocol:
-
Analyte Solution: Prepare a stock solution of the small molecule analyte in a suitable solvent. The concentration will depend on the analyte's ionization efficiency and the instrument's sensitivity, but a starting range of 1-100 µM is common.
-
Analyte-Matrix Mixture: Mix the analyte solution and the DTCA matrix solution. The optimal ratio can vary, but a 1:1 (v/v) ratio is a good starting point.
-
Spotting: Pipette 0.5 - 1.0 µL of the analyte-matrix mixture onto the MALDI target plate.
-
Drying: Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and the matrix.
-
Analysis: The plate is now ready for introduction into the MALDI-MS instrument.
MALDI-MS Instrument Settings
The optimal instrument settings will vary depending on the specific MALDI-MS platform used. The following are general guidelines for small molecule analysis.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to gain or lose a proton or form adducts.
-
Laser: Nitrogen laser (337 nm) or other suitable UV laser.
-
Laser Fluence: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio for the analyte peak. Excessive laser power can lead to increased fragmentation and matrix-related noise.
-
Mass Range: Set the mass range to include the expected m/z of the analyte and any potential adducts or fragments.
-
Number of Laser Shots: Averages of 50-200 laser shots per spectrum are typically sufficient.
Quantitative Data and Performance
While DTCA shows significant promise, there is a notable lack of extensive, publicly available quantitative data for a wide range of small molecules. Most studies have focused on qualitative improvements, such as enhanced sensitivity and reduced fragmentation for specific analytes. The following tables summarize the currently available performance information.
Table 1: Qualitative Comparison of MALDI Matrices for Small Molecule Analysis
| Feature | DTCA (Cl-CCA) | CHCA | DHB |
| Primary Application | Peptides, Labile Small Molecules | Peptides, Proteins | Glycans, Oligonucleotides, Small Molecules |
| "Softness" | Considered "softer" than CHCA | Can induce fragmentation | Generally considered a "soft" matrix |
| Background Interference | Similar to CHCA, can have low-mass interference | Significant low-mass interference | Can have significant low-mass interference |
| Crystal Morphology | Fine, needle-like crystals | Fine, needle-like crystals | Larger, more crystalline needles |
| Known Small Molecule Success | Cyanocobalamin, Phosphatidylethanolamine chloramines[1][2] | Broadly used, but can cause fragmentation | Broadly used for a variety of small molecules |
Table 2: Performance Characteristics of DTCA for Specific Small Molecule Detection
| Analyte | Observation | Benefit | Reference |
| Cyanocobalamin (Vitamin B12) | Detection of intact protonated molecule [M+H]⁺. CHCA causes complete decyanation. | Enables analysis of the intact molecule, preserving structural integrity. | [1] |
| Phosphatidylethanolamine chloramines | Successful detection where CHCA failed. | Enables analysis of labile small molecules that are otherwise undetectable. | [2] |
Note: The lack of quantitative data such as Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity for a broad range of small molecules using DTCA is a current limitation. Researchers are encouraged to perform their own method validation for specific analytes of interest.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for small molecule detection using DTCA with MALDI-MS.
Caption: General experimental workflow for MALDI-MS analysis of small molecules using DTCA matrix.
Conclusion
DTCA is a valuable addition to the toolkit of matrices for MALDI-MS analysis of small molecules. Its "softer" ionization characteristics make it particularly suitable for labile compounds that are prone to fragmentation with other matrices. While comprehensive quantitative data is still emerging, the successful applications with molecules like cyanocobalamin and phosphatidylethanolamine chloramines highlight its potential. The protocols and information provided in this application note serve as a starting point for researchers and drug development professionals to explore the utility of DTCA for their specific small molecule analysis needs. Further method development and validation are essential to fully characterize its performance for a broader range of analytes.
References
- 1. Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and performance of MALDI on a triple quadrupole mass spectrometer for analysis and quantification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Phthalazine Derivatives: A Burgeoning Frontier in Cancer Research
Application Notes & Protocols for Researchers
The heterocyclic scaffold of phthalazine has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its derivatives have demonstrated significant therapeutic potential by targeting a variety of key pathways implicated in tumor progression, proliferation, and survival. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the expanding role of phthalazine derivatives in oncology.
Applications in Cancer Research
Phthalazine derivatives have shown efficacy against a broad spectrum of human cancer cell lines, including but not limited to breast, colon, lung, liver, and prostate cancers. Their multifaceted applications stem from their ability to inhibit crucial enzymes and receptors involved in cancer signaling pathways.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary focus of phthalazine derivative research has been the inhibition of RTKs, which are pivotal in regulating cell growth, differentiation, and survival.
-
VEGFR-2 Inhibition: Many novel phthalazine derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5][6] By blocking the VEGFR-2 signaling cascade, these compounds can effectively suppress tumor angiogenesis, a critical process for tumor growth and metastasis. Several studies have reported phthalazine derivatives with IC50 values in the nanomolar to low micromolar range against VEGFR-2.[1][2][3][4][5][6][7] Vatalanib, a 1,4-disubstituted phthalazine, is a notable example that has entered clinical trials.[4][6][7]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key RTK target for phthalazine derivatives.[8][9] Overexpression of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Certain phthalazine-based hydrazide derivatives have demonstrated potent inhibitory activity against EGFR, leading to apoptosis in cancer cells.[8][9]
PARP Inhibition
Phthalazinone-based compounds have been successfully developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[10][11] In cancers with specific DNA repair defects, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and cancer cell death. Olaparib, an FDA-approved drug, is a prominent example of a phthalazinone-based PARP inhibitor.[10]
Induction of Apoptosis and Cell Cycle Arrest
Beyond targeted enzyme inhibition, many phthalazine derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[2][3][5][7][8][9][12][13] This can occur through various mechanisms, including the activation of caspases, such as caspase-3, and arresting the cell cycle at different phases, most commonly the G2/M or S phase.[2][5][7][12][13]
Quantitative Data Summary
The following tables summarize the in vitro potency of selected phthalazine derivatives from various studies to facilitate comparison.
Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity of Phthalazine Derivatives
| Compound ID | Target Cancer Cell Line | Cytotoxicity IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| Series 6-11 | [1] | |||
| 7a | HCT-116 | 6.04 ± 0.30 | 0.11 ± 0.01 | [1] |
| MCF-7 | 8.8 ± 0.45 | [1] | ||
| 7b | HCT-116 | 13.22 ± 0.22 | 0.31 ± 0.03 | [1] |
| MCF-7 | 17.9 ± 0.50 | [1] | ||
| 8b | HCT-116 | 18 ± 0.20 | 0.91 ± 0.08 | [1] |
| MCF-7 | 25.2 ± 0.55 | [1] | ||
| 8c | HCT-116 | 35 ± 0.45 | 0.72 ± 0.08 | [1] |
| MCF-7 | 44.3 ± 0.49 | [1] | ||
| Sorafenib (Reference) | HCT-116 | 5.47 ± 0.3 | 0.1 ± 0.02 | [1] |
| MCF-7 | 7.26 ± 0.3 | [1] | ||
| Biarylureas | [2][5][7] | |||
| 12b | - | - | 4.4 | [2][5][7] |
| 12c | - | - | 2.7 | [2][5][7] |
| 13c | - | - | 2.5 | [2][5][7] |
| Phthalazine-based Amine/Amino Acid Derivatives | [3] | |||
| 9c | HCT-116 | 1.58 | - | [3] |
| 12b | HCT-116 | 0.32 | 17.8 | [3] |
| 13c | HCT-116 | 0.64 | - | [3] |
| Sorafenib (Reference) | HCT-116 | 2.93 | 32.1 | [3] |
| Series 2g, 3a, 3c, 4a, 5a, 5b | [4] | |||
| 2g | Hep G2 / MCF-7 | - | 0.148 | [4] |
| 4a | Hep G2 / MCF-7 | - | 0.196 | [4] |
Table 2: EGFR Inhibitory Activity and Cytotoxicity of Phthalazine-based Hydrazide Derivatives
| Compound ID | Target Cancer Cell Line | Cytotoxicity IC50 (µM) | EGFR Inhibition IC50 (nM) | Reference |
| 11d | MDA-MB-231 | 0.92 | 79.6 | [8][9] |
| 12c | MDA-MB-231 | 1.89 | 65.4 | [8][9] |
| 12d | MDA-MB-231 | 0.57 | 21.4 | [8][9] |
| Erlotinib (Reference) | MDA-MB-231 | 1.02 | 80 | [8][9] |
Table 3: Cytotoxicity of Other Notable Phthalazine Derivatives
| Compound ID | Target Cancer Cell Line(s) | Cytotoxicity IC50 (µM) | Reference |
| 1,2,4-triazolo[3,4-a]phthalazines | [12] | ||
| 11h | MGC-803, EC-9706, HeLa, MCF-7 | 2.0 - 4.5 | [12] |
| 1-anilino-4-(arylsulfanylmethyl)phthalazines | [14] | ||
| 12 | (Not specified) | Higher than cisplatin | [14] |
| 13 | (Not specified) | Higher than cisplatin | [14] |
| Phthalazine-piperazine-pyrazole conjugates | [15] | ||
| 26 | MCF-7 | 0.96 | [15] |
| A549 | 1.40 | [15] | |
| DU-145 | 2.16 | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of phthalazine derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the phthalazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (VEGFR-2 / EGFR)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay typically measures the phosphorylation of a substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylated product.
Protocol (General):
-
Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant human VEGFR-2 or EGFR), the phthalazine derivative at various concentrations, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the phthalazine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the phthalazine derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of phthalazine derivatives in cancer research.
References
- 1. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 5. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies | Scilit [scilit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid in Chemiluminescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemiluminescence assays are a cornerstone of modern bioanalysis, offering exceptional sensitivity and low background noise for the detection of a wide range of analytes. Luminol and its derivatives are among the most widely used chemiluminescent reagents, particularly in immunoassays, where they serve as reporters for enzyme-catalyzed reactions. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA) is a luminol analogue that possesses a carboxylic acid functional group. This feature opens up possibilities for its use as a versatile tool in chemiluminescence assays, particularly for covalent labeling of biomolecules.
The presence of the carboxylic acid moiety allows for the direct conjugation of DTCA to proteins, such as antibodies or antigens, through amide bond formation. This enables the development of direct chemiluminescent immunoassays, where the label is directly attached to the detection molecule, potentially simplifying assay design and improving performance. The electron-withdrawing nature of the carboxylic acid group may also influence the chemiluminescent properties of the phthalhydrazide core, potentially leading to enhanced light emission or altered kinetics compared to standard luminol.
These application notes provide an overview of the potential uses of DTCA in chemiluminescence assays and detailed protocols for its conjugation to proteins and subsequent use in a model immunoassay system.
Principle of Chemiluminescence
The chemiluminescent reaction of DTCA, similar to luminol, is based on its oxidation in an alkaline environment, typically catalyzed by a peroxidase enzyme such as horseradish peroxidase (HRP) in the presence of an oxidizing agent like hydrogen peroxide. The reaction proceeds through a series of intermediates, culminating in the formation of an excited-state product, 3-aminophthalate. As this excited molecule relaxes to its ground state, it emits light. The intensity and duration of the light emission are dependent on the reaction conditions and the chemical structure of the luminol analogue.
Figure 1: General mechanism of DTCA chemiluminescence.
Potential Applications
The carboxylic acid functionality of DTCA makes it particularly suitable for applications requiring covalent labeling of biomolecules.
-
Direct Chemiluminescent Immunoassays: DTCA can be conjugated to antibodies or antigens for use in various immunoassay formats, such as ELISA, Western blotting, and immunohistochemistry. This eliminates the need for enzyme-labeled secondary antibodies, potentially reducing assay steps and sources of error.
-
Nucleic Acid Hybridization Assays: DTCA can be incorporated into nucleic acid probes for the detection of specific DNA or RNA sequences.
-
Reporter Gene Assays: The synthesis of DTCA-containing substrates for enzymes used as reporter genes could provide sensitive detection methods.
-
High-Throughput Screening: The development of homogeneous chemiluminescence assays using DTCA-labeled probes could be applied to drug discovery and high-throughput screening platforms.
Data Presentation
The following table summarizes the hypothetical performance characteristics of DTCA in a chemiluminescent assay compared to standard luminol. This data is illustrative and intended to highlight the potential advantages of a carboxylated luminol analogue. Actual performance may vary depending on the specific assay conditions and conjugation efficiency.
| Parameter | Standard Luminol | This compound (DTCA) | Potential Advantage of DTCA |
| Chemiluminescence | |||
| Emission Wavelength (λmax) | ~425 nm | ~430 nm (Hypothetical) | Minimal spectral shift, compatible with existing detectors. |
| Quantum Yield | Low | Potentially Higher (Hypothetical) | Enhanced light output leading to improved sensitivity. |
| Signal Duration | Rapid decay | Moderate to prolonged decay (Hypothetical) | Longer signal window for detection, improved reproducibility. |
| Functional Properties | |||
| Conjugation Chemistry | Requires derivatization | Direct conjugation via carboxylic acid | Simplified labeling protocols, stable amide bond formation. |
| Solubility in Aqueous Buffers | Moderate | Potentially Higher | Improved handling and performance in biological assays. |
| Assay Performance | |||
| Limit of Detection (LOD) | Picomolar range | Femtomolar to Picomolar range (Hypothetical) | Increased sensitivity for the detection of low-abundance analytes. |
| Signal-to-Noise Ratio | Good | Potentially Excellent | Lower background and higher signal intensity leading to more robust assays. |
Experimental Protocols
Protocol 1: Covalent Conjugation of DTCA to an Antibody
This protocol describes the conjugation of DTCA to a primary antibody using carbodiimide chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid group of DTCA and primary amines on the antibody.
Materials:
-
This compound (DTCA)
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS), free of primary amines
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Dissolve DTCA in a minimal amount of DMSO to prepare a 10 mg/mL stock solution.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in Coupling Buffer.
-
-
Activation of DTCA:
-
In a microcentrifuge tube, mix 10 µL of the DTCA stock solution with 100 µL of Activation Buffer.
-
Add 20 µL of the freshly prepared EDC solution and 20 µL of the NHS solution to the DTCA mixture.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid group of DTCA.
-
-
Conjugation to Antibody:
-
Add the activated DTCA-NHS ester solution to the antibody solution. The molar ratio of DTCA to antibody should be optimized, but a starting point of 20:1 is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add 50 µL of Quenching Buffer to the reaction mixture to stop the conjugation reaction by reacting with any unreacted DTCA-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted DTCA and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.
-
Collect the protein-containing fractions. The successful conjugation can be confirmed by measuring the absorbance of the conjugate at 280 nm (for the protein) and in the UV range corresponding to the absorbance maximum of DTCA.
-
-
Storage:
-
Store the purified DTCA-labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol if freezing.
-
Application Notes and Protocols for the Experimental Use of Luminol Analogs in Reactive Oxygen Species (ROS) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Their detection and quantification are paramount in understanding cellular signaling, inflammation, and the efficacy of novel therapeutics. Luminol and its analogs are powerful chemiluminescent probes that provide a highly sensitive method for ROS detection. This document provides detailed application notes and experimental protocols for the use of luminol analogs, with a focus on L-012, for the detection of ROS in various biological systems.
Luminol-based chemiluminescence relies on the oxidation of the probe by ROS, often in the presence of a peroxidase, leading to the emission of light. The intensity of the emitted light is proportional to the amount of ROS produced, offering a quantitative measure of oxidative stress.[1][2] Luminol analogs have been developed to enhance sensitivity and specificity for particular ROS.
Featured Luminol Analog: L-012
L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione) is a highly sensitive luminol analog, particularly effective for the detection of superoxide (O₂•⁻).[3][4] It exhibits significantly stronger and more sustained chemiluminescence compared to luminol, making it ideal for detecting low levels of ROS in both in vitro and in vivo models.[5][6]
Quantitative Comparison of Luminol Analogs
The choice of a chemiluminescent probe is critical for the successful detection and quantification of ROS. The following table summarizes the key characteristics of luminol and its analog L-012 to aid in probe selection.
| Feature | Luminol | L-012 | References |
| Primary Target ROS | Hydrogen Peroxide (H₂O₂), Superoxide (O₂•⁻) (peroxidase-dependent) | Superoxide (O₂•⁻) | [2][3] |
| Relative Sensitivity | Good | High to Very High (up to 100-fold > luminol for NADPH oxidase) | [4][6][7] |
| Signal Intensity | Moderate | Strong and Sustained | [4][5] |
| Cell Permeability | Permeable | Permeable | [2] |
| Primary Application | General ROS detection, H₂O₂ measurement with HRP | Superoxide detection, in vivo imaging of inflammation | [8][9] |
| Specificity Considerations | Can react with various ROS in the presence of peroxidases. | More sensitive to superoxide, but can also detect other ROS/RNS. The signal is significantly enhanced by superoxide dismutase (SOD)-inhibitable reactions. | [2][10] |
Signaling Pathway: NADPH Oxidase-Mediated ROS Production
A primary source of cellular ROS is the NADPH oxidase (NOX) family of enzymes. The activation of NOX enzymes is a key event in many signaling pathways, leading to the production of superoxide. The following diagram illustrates a simplified signaling cascade leading to NOX2 activation and subsequent ROS generation.
Caption: NOX2 activation signaling pathway.
Experimental Workflow for ROS Detection
The general workflow for detecting ROS using luminol analogs involves sample preparation, probe incubation, and chemiluminescence measurement. The specific steps will vary depending on the experimental system.
Caption: General workflow for ROS detection.
Experimental Protocols
Protocol 1: Detection of Superoxide in Cultured Cells using L-012
This protocol describes the measurement of superoxide production in cultured cells, such as macrophages or neutrophils, stimulated with phorbol 12-myristate 13-acetate (PMA).
Materials:
-
Cultured cells (e.g., RAW 264.7 macrophages, HL-60 cells)
-
L-012 (Wako Chemicals)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Superoxide dismutase (SOD)
-
Phenol red-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density of 5 x 10⁴ to 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of L-012 in DMSO. Store in aliquots at -20°C.
-
Prepare a 1 mg/mL (or appropriate concentration) stock solution of PMA in DMSO.
-
Prepare a 3000 U/mL stock solution of SOD in water or buffer.
-
-
Assay Preparation:
-
On the day of the experiment, wash the cells once with pre-warmed phenol red-free medium or HBSS.
-
Add 100 µL of fresh phenol red-free medium or HBSS to each well.
-
Prepare the L-012 working solution by diluting the stock solution to a final concentration of 100-400 µM in the assay medium.[7][11]
-
For control wells, add SOD to a final concentration of 100-300 U/mL to confirm the specificity of the signal for superoxide.[4]
-
-
Measurement:
-
Add the L-012 working solution (with or without SOD) to the wells.
-
Place the plate in a luminometer pre-heated to 37°C.
-
Allow the baseline chemiluminescence to stabilize for 5-10 minutes.
-
Inject the PMA solution to a final concentration of 100-500 nM to stimulate ROS production.
-
Immediately begin kinetic measurement of chemiluminescence for 60-120 minutes, with readings taken every 1-2 minutes.[7]
-
-
Data Analysis:
-
Calculate the integral of the chemiluminescence signal over time (Area Under the Curve, AUC) for each well.
-
Subtract the AUC of the SOD-containing wells from the corresponding PMA-stimulated wells to determine the superoxide-specific signal.
-
Protocol 2: Detection of H₂O₂ in Isolated Mitochondria using Luminol
This protocol outlines the measurement of hydrogen peroxide released from isolated mitochondria.[8][12]
Materials:
-
Isolated mitochondria
-
Luminol
-
Horseradish peroxidase (HRP)
-
Catalase
-
Mitochondrial respiration buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, 2.5 mM KH₂PO₄, 2.5 mM MgCl₂, 0.5 mM EDTA, 0.1% BSA, pH 7.4)
-
Respiratory substrates (e.g., succinate, pyruvate, malate)
-
Luminometer
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of luminol in DMSO.
-
Prepare a 2 mg/mL stock solution of HRP in respiration buffer.
-
Prepare a 100,000 units/mL stock solution of catalase in water.
-
-
Assay Setup:
-
In a luminometer tube, prepare the reaction mixture containing:
-
For control experiments, prepare a parallel tube containing catalase at a final concentration of 500 units/mL to confirm that the signal is H₂O₂-dependent.[8]
-
-
Measurement:
-
Pre-warm the luminometer to 37°C.
-
Initiate the reaction by adding 5 µL of the mitochondrial suspension (final concentration of 0.05 mg/mL protein) to the reaction mixture.[8]
-
Immediately place the tube in the luminometer and record the chemiluminescence signal for 30 minutes.
-
-
Data Analysis:
-
Quantify the rate of H₂O₂ production from the slope of the chemiluminescence signal over time.
-
Compare the signal in the absence and presence of catalase to determine the H₂O₂-specific component.
-
Protocol 3: In Vivo Imaging of ROS in a Mouse Model of Inflammation using L-012
This protocol describes a non-invasive method to visualize ROS production in a mouse model of localized inflammation.[2][9]
Materials:
-
Mice with induced localized inflammation (e.g., collagen-induced arthritis, LPS injection)
-
L-012
-
Sterile phosphate-buffered saline (PBS)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation:
-
Induce inflammation in the mice according to the specific model protocol.
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
-
L-012 Administration:
-
In Vivo Imaging:
-
Immediately after L-012 injection, place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images for 30-60 minutes. The signal should be apparent within a few minutes and peak around 10-20 minutes post-injection.
-
Use appropriate imaging settings (e.g., open filter, auto exposure).
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the inflamed area and a non-inflamed control area.
-
Quantify the bioluminescence signal (photons/second/cm²/steradian) within the ROIs.
-
Compare the signal from inflamed and control regions to assess the level of ROS production.
-
Troubleshooting and Considerations
-
Specificity: To ensure the specificity of the detected ROS, it is crucial to use appropriate controls. For superoxide detection with L-012, co-incubation with superoxide dismutase (SOD) is essential. For hydrogen peroxide detection with luminol/HRP, catalase should be used as a negative control.[2][8]
-
Autoxidation: Some luminol analogs can undergo autoxidation, leading to a background signal. It is important to measure the baseline chemiluminescence before adding the stimulus.
-
pH Dependence: The chemiluminescence of luminol is pH-dependent, with optimal activity at alkaline pH. However, most biological assays are performed at physiological pH (7.4).[14]
-
Peroxidase Requirement: The reaction of luminol with H₂O₂ is significantly enhanced by peroxidases like HRP or myeloperoxidase (MPO).[2] The presence of endogenous peroxidases in the sample should be considered.
-
Intracellular vs. Extracellular ROS: Luminol and L-012 are cell-permeable and can detect both intracellular and extracellular ROS.[2] To differentiate between these pools, cell-impermeable scavengers or specific probes for extracellular ROS (e.g., isoluminol) can be used.
Conclusion
Luminol analogs, particularly L-012, are invaluable tools for the sensitive and quantitative detection of ROS in a wide range of biological systems. By selecting the appropriate probe and employing rigorous experimental design with proper controls, researchers can gain significant insights into the role of ROS in health and disease. These application notes and protocols provide a comprehensive guide for the successful implementation of luminol-based chemiluminescence assays in the laboratory.
References
- 1. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial ROS Analysis [protocols.io]
- 4. A new sensitive chemiluminescence probe, L-012, for measuring the production of superoxide anion by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo imaging of reactive oxygen and nitrogen species in inflammation using the luminescent probe L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Reappraisal of the Utility of L-012 to Measure Superoxide from Biologically Relevant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of mitochondria-derived reactive oxygen species production by the chemilumigenic probes lucigenin and luminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imaging Intestinal ROS in Homeostatic Conditions Using L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Phthalazine Compounds as VEGFR-2 Inhibitors: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of phthalazine-based compounds as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibition of VEGFR-2 is a clinically validated strategy in oncology for halting tumor angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Phthalazine derivatives have emerged as a promising class of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain.
Introduction
Angiogenesis is a hallmark of cancer, and the VEGF/VEGFR-2 signaling pathway is a central regulator of this process.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and tube formation.[2][3] Phthalazine-based compounds have been extensively explored as VEGFR-2 inhibitors, with several derivatives demonstrating potent anti-angiogenic and anti-tumor activities.[4][5][6][7][8] This document outlines the key experimental procedures for the synthesis, in vitro, and in vivo evaluation of these compounds.
Data Presentation: Inhibitory Activities of Phthalazine Derivatives
The following tables summarize the in vitro VEGFR-2 inhibitory activity and cytotoxic effects of representative phthalazine compounds from various studies.
Table 1: VEGFR-2 Kinase Inhibitory Activity of Phthalazine Derivatives
| Compound ID | Structure | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) | Reference |
| Series 1 | Sorafenib | 0.10 | [9] | ||
| 7f | N-(4-chlorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide | 0.08 | [9] | ||
| 8c | 1-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)-2-(p-tolylamino)ethan-1-one | 0.10 | [9] | ||
| 7a | N-(4-methoxyphenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide | 0.11 | [9] | ||
| 7d | N-(4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide | 0.14 | [9] | ||
| Series 2 | Sorafenib | 0.1 ± 0.02 | [5] | ||
| 6o | 6-(4-chlorophenyl)-3-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-[1][10][11]triazolo[3,4-a]phthalazine | 0.1 | [5] | ||
| 6m | 6-(4-chlorophenyl)-3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-[1][10][11]triazolo[3,4-a]phthalazine | 0.15 | [5] | ||
| 6d | 6-phenyl-3-((4-phenylpiperazin-1-yl)methyl)-[1][10][11]triazolo[3,4-a]phthalazine | 0.28 | [5] | ||
| 9b | 3,7-bis((4-phenylpiperazin-1-yl)methyl)bis([1][10][11]triazolo)[3,4-a:4',3'-c]phthalazine | 0.38 | [5] | ||
| Series 3 | Sorafenib | 0.1 | [12] | ||
| 7a | 1-(4-((6-(4-chlorophenyl)-[1][10][11]triazolo[3,4-a]phthalazin-3-yl)methyl)piperazin-1-yl)ethan-1-one | 0.11 ± 0.01 | [12] | ||
| 7b | 1-(4-((6-(4-chlorophenyl)-[1][10][11]triazolo[3,4-a]phthalazin-3-yl)methyl)piperazin-1-yl)propan-1-one | 0.31 ± 0.03 | [12] | ||
| 8c | 6-(4-chlorophenyl)-3-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)-[1][10][11]triazolo[3,4-a]phthalazine | 0.72 ± 0.08 | [12] | ||
| 8b | 6-(4-chlorophenyl)-3-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-[1][10][11]triazolo[3,4-a]phthalazine | 0.91 ± 0.08 | [12] | ||
| Series 4 | Sorafenib | - | [13] | ||
| 12b | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-chlorophthalazin-1-yl)amino)phenyl)urea | 4.4 | [13] | ||
| 12c | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-chlorophthalazin-1-yl)oxy)phenyl)urea | 2.7 | [13] | ||
| 13c | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-(4-chlorophenyl)phthalazin-1-yl)oxy)phenyl)urea | 2.5 | [13] | ||
| Series 5 | Sorafenib | 32.1 nM | [14] | ||
| 12b | N'-(4-chlorobenzylidene)-3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide | 17.8 µM | [14] | ||
| Series 6 | Sorafenib | - | [8] | ||
| 2g | N'-(4-chlorobenzylidene)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | 0.148 | [8] | ||
| 4a | 1-(4-(4-chlorophenyl)phthalazin-1-yl)-3-(4-chlorophenyl)urea | 0.196 | [8] | ||
| 5b | N-(4-chlorophenyl)-2-(4-(4-chlorophenyl)phthalazin-1-ylamino)acetamide | 0.331 | [8] | ||
| 3a | 2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N'-(4-chlorophenyl)acetohydrazide | 0.375 | [8] | ||
| 5a | N-phenyl-2-(4-(4-chlorophenyl)phthalazin-1-ylamino)acetamide | 0.548 | [8] | ||
| 3c | 2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)-N'-p-tolylacetohydrazide | 0.892 | [8] |
Table 2: Cytotoxicity of Phthalazine Derivatives Against Various Cancer Cell Lines
| Compound ID | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| Series 1 | [9] | |||
| 7f | 3.97 | 4.58 | 4.83 | [9] |
| Sorafenib | 9.18 | 7.26 | 5.47 | [9] |
| Series 2 | [5] | |||
| 6o | 7 ± 0.06 | - | - | [5] |
| 6m | 13 ± 0.11 | - | - | [5] |
| 6d | 15 ± 0.14 | - | - | [5] |
| 9b | 23 ± 0.22 | - | - | [5] |
| Sorafenib | 5.47 ± 0.3 | 7.26 ± 0.3 | - | [5] |
| Series 3 | [12] | |||
| 7a | 6.04 ± 0.30 | 8.8 ± 0.45 | - | [12] |
| 7b | 13.22 ± 0.22 | 17.9 ± 0.50 | - | [12] |
| 8b | 18 ± 0.20 | 25.2 ± 0.55 | - | [12] |
| 8c | 35 ± 0.45 | 44.3 ± 0.49 | - | [12] |
| Series 4 | [13] | |||
| 12b | >100 | 48.9 | 24.5 | [13] |
| 12c | 4.3 | 4.9 | 8.2 | [13] |
| 13c | 1.8 | 2.1 | 3.5 | [13] |
| Series 5 | [12] | |||
| 12b | 0.32 | - | - | [12] |
| Sorafenib | 2.93 | - | - | [12] |
| Series 6 | [8] | |||
| 2g | - | 0.15 | 0.12 | [8] |
| 4a | - | 0.18 | 0.09 | [8] |
| Series 7 | [15] | |||
| 4b | - | 0.06 | 0.06 | [15] |
| 3e | - | 0.08 | 0.19 | [15] |
| 5b | - | 0.11 | - | [15] |
| 4a | - | 0.16 | - | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VEGFR-2 signaling pathway and the general workflows for key experimental protocols.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Phthalazine Compounds.
Caption: General Experimental Workflow for Phthalazine-based VEGFR-2 Inhibitors.
Experimental Protocols
General Protocol for Synthesis of Phthalazine Derivatives
The synthesis of phthalazine-based VEGFR-2 inhibitors often involves a multi-step process. A general synthetic route is described below, based on procedures reported in the literature.[5][9]
Step 1: Synthesis of the Phthalazinone Core A common starting point is the cyclocondensation of an appropriate o-aroylbenzoic acid with hydrazine hydrate to form the corresponding phthalazinone.[5]
Step 2: Chlorination of the Phthalazinone The phthalazinone is then chlorinated, typically using phosphorus oxychloride (POCl3), to yield a 1-chlorophthalazine intermediate.[5]
Step 3: Nucleophilic Substitution The 1-chlorophthalazine is a versatile intermediate that can undergo nucleophilic substitution with various amines or phenols to introduce different side chains. For example, reaction with a substituted aniline can yield anilinophthalazine derivatives, while reaction with a piperazine derivative can introduce a piperazinyl moiety.[9]
Step 4: Further Functionalization The introduced side chains can be further modified. For instance, a terminal amino group can be acylated or reacted with an isocyanate to form amide or urea derivatives, respectively.[13]
Purification and Characterization: All intermediates and final products should be purified by column chromatography or recrystallization. The structures should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro VEGFR-2 Kinase Assay
This protocol is based on a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Phthalazine test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the phthalazine test compounds in kinase buffer.
-
Add the kinase buffer, VEGFR-2 enzyme, and substrate to the wells of a 96-well plate.
-
Add the test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the ability of phthalazine compounds to inhibit the proliferation of endothelial cells. The MTT assay is a common colorimetric method for this purpose.[15][16][17]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Phthalazine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the phthalazine test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each compound concentration and determine the IC50 value.
In Vitro Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.[1][8][10][18]
Materials:
-
HUVECs
-
Endothelial cell basal medium (EBM)
-
Basement membrane matrix (e.g., Matrigel®)
-
Phthalazine test compounds
-
96-well cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest HUVECs and resuspend them in basal medium containing serial dilutions of the phthalazine test compounds.
-
Seed the HUVEC suspension onto the polymerized matrix.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, or total mesh area using image analysis software.
In Vivo Zebrafish Embryo Angiogenesis Assay
The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid and transparent development.[7][11][14][19]
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
Zebrafish embryo medium (E3)
-
Phthalazine test compounds
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Collect freshly fertilized zebrafish embryos.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos and place them in a multi-well plate.
-
Add embryo medium containing different concentrations of the phthalazine test compounds to the wells. Include a vehicle control.
-
Incubate the embryos at 28.5°C.
-
At 48 or 72 hpf, anesthetize the embryos and mount them for imaging.
-
Acquire fluorescent images of the intersegmental vessels (ISVs) in the trunk region.
-
Assess the anti-angiogenic effect by observing any disruption in the normal growth and patterning of the ISVs (e.g., reduced length, incomplete sprouting, or absence of vessels).
-
Quantify the anti-angiogenic effect by counting the number of complete ISVs or measuring their total length.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the discovery and preclinical evaluation of phthalazine-based compounds as VEGFR-2 inhibitors. By systematically applying these methodologies, researchers can effectively identify and characterize novel anti-angiogenic agents with the potential for further development as cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR‐2 Inhibitors | Scilit [scilit.com]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of some phthalazine molecules as novel VEGFR-2 target inhibitors through 3D-QSAR modeling, molecular docking and dynamic simulation and pharmacokinetics profiling | Semantic Scholar [semanticscholar.org]
- 5. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. blog.biobide.com [blog.biobide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols: Fluorescence Quenching Mechanisms of Phthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the fluorescence quenching mechanisms relevant to phthalazine derivatives. This document includes theoretical background, experimental protocols for studying quenching phenomena, and data interpretation guidelines. The information is intended to assist researchers in utilizing fluorescence quenching as an analytical tool in drug development and chemical sensing applications.
Introduction to Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore through its interaction with another substance, known as a quencher. This phenomenon is highly dependent on the proximity and interaction between the fluorophore and the quencher, making it a valuable tool for studying molecular interactions. For phthalazine derivatives, which can exhibit intrinsic fluorescence, understanding their quenching behavior can lead to the development of sensitive sensors for various analytes and provide insights into their binding interactions with biological macromolecules.
The primary mechanisms of fluorescence quenching are dynamic (collisional) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).
-
Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is diffusion-controlled and is affected by temperature and viscosity. A key characteristic of dynamic quenching is a decrease in the fluorescence lifetime of the fluorophore.
-
Static Quenching: In this mechanism, a non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This reduces the concentration of excitable fluorophores, thus decreasing the overall fluorescence intensity. Importantly, the fluorescence lifetime of the uncomplexed fluorophores remains unchanged.
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process from an excited donor fluorophore to a nearby acceptor molecule (quencher). This mechanism is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption spectra. FRET results in a decrease in the donor's fluorescence intensity and lifetime.
Applications in Research and Drug Development
The fluorescence quenching of phthalazine derivatives can be harnessed for several applications:
-
Chemical Sensing: Phthalazine-based fluorescent probes can be designed to detect metal ions and nitroaromatic compounds through a "turn-off" fluorescence mechanism. This has applications in environmental monitoring and clinical diagnostics.
-
Binding Studies: By monitoring the quenching of a fluorescent phthalazine derivative upon interaction with a biological target (e.g., a protein or nucleic acid), researchers can quantify binding affinities and study the kinetics of these interactions.
-
Drug Delivery: FRET-based systems incorporating phthalazine derivatives can be used to monitor the release of drugs from nanocarriers in real-time.
Quantitative Analysis of Fluorescence Quenching
The Stern-Volmer equation is a fundamental tool for analyzing fluorescence quenching data:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]
Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.
-
[Q] is the concentration of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.
-
kₑ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A linear Stern-Volmer plot of F₀ / F versus [Q] is often indicative of a single quenching mechanism (either purely static or purely dynamic).
Data Presentation: Quenching Parameters of Phthalazine-Related Derivatives
The following table summarizes quantitative data for the fluorescence quenching of a Zn(II) coordination polymer based on a π-conjugated dicarboxylic acid ligand, which serves as a model for phthalazine derivative sensor applications.[1]
| Fluorophore System | Quencher (Analyte) | Quenching Mechanism | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Limit of Detection (LOD) (mM) |
| [ZnL(dpa)]n | Fe³⁺ | Competitive Absorption & Coordination | 3.09 x 10⁴ | 1.94 x 10⁻⁴ |
| [ZnL(dpa)]n | Hg²⁺ | Coordination Interaction | 1.34 x 10⁴ | 3.75 x 10⁻⁴ |
| [ZnL(dpa)]n | 4-Nitrophenol | Competitive Absorption | 7.46 x 10⁴ | 4.32 x 10⁻⁴ |
Data extracted from a study on a multifunctional Zn(II) coordination polymer with a ligand designed for fluorescence sensing.[1]
The following table presents data for a phthalonitrile dimer derivative, demonstrating its application as a selective "turn-off" fluorescent chemosensor for Fe³⁺ ions.[2]
| Fluorophore System | Quencher (Analyte) | Quenching Mechanism | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Phenyl-4,4-di(3,6-dibutoxyphthalonitrile) | Fe³⁺ | Complex Formation ("Turn-off") | 3.28 | 9.85 |
Data extracted from a study on a novel selective fluorescent chemosensor for Fe³⁺ ions.[2]
Experimental Protocols
Objective: To determine the Stern-Volmer quenching constant (Kₛᵥ) for a phthalazine derivative with a specific quencher.
Materials:
-
Fluorescent phthalazine derivative stock solution.
-
Quencher stock solution.
-
Appropriate solvent or buffer.
-
Spectrofluorometer.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the phthalazine derivative of a known concentration in the chosen solvent/buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a high-concentration stock solution of the quencher.
-
-
Sample Preparation:
-
Prepare a series of solutions in volumetric flasks, each containing the same concentration of the phthalazine derivative and varying concentrations of the quencher. This is achieved by adding a fixed volume of the fluorophore stock solution and incremental volumes of the quencher stock solution.
-
Prepare a blank sample containing only the phthalazine derivative (for F₀ measurement).
-
Ensure all solutions are brought to the same final volume with the solvent/buffer.
-
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the absorption maximum of the phthalazine derivative.
-
Set the emission scan range to encompass the fluorescence spectrum of the derivative.
-
-
Measurement:
-
Record the fluorescence emission spectrum of the blank sample (F₀).
-
Sequentially record the fluorescence emission spectra for each sample with increasing quencher concentration (F).
-
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum for each spectrum.
-
Calculate the ratio F₀ / F for each quencher concentration.
-
Construct a Stern-Volmer plot of F₀ / F versus the quencher concentration [Q].
-
Perform a linear regression on the plot. The slope of the line corresponds to the Stern-Volmer constant, Kₛᵥ.
-
Objective: To determine whether the quenching mechanism is static, dynamic, or a combination of both.
Method 1: Temperature-Dependent Measurements
-
Perform the steady-state fluorescence quenching experiment (Protocol 1) at two or more different temperatures.
-
Data Interpretation:
-
Dynamic Quenching: An increase in temperature leads to a higher diffusion rate, resulting in more frequent collisions between the fluorophore and quencher. Therefore, the Kₛᵥ value will increase with increasing temperature.
-
Static Quenching: An increase in temperature can lead to the dissociation of the ground-state complex, resulting in a decrease in the Kₛᵥ value.
-
Method 2: Fluorescence Lifetime Measurements
-
Instrumentation: Use a time-resolved fluorometer (e.g., Time-Correlated Single Photon Counting - TCSPC).
-
Measurement:
-
Measure the fluorescence lifetime of the phthalazine derivative in the absence of the quencher (τ₀).
-
Measure the fluorescence lifetime in the presence of various concentrations of the quencher (τ).
-
-
Data Interpretation:
-
Dynamic Quenching: The fluorescence lifetime will decrease as the quencher concentration increases. A plot of τ₀ / τ versus [Q] will be linear and should overlap with the Stern-Volmer plot from steady-state measurements.
-
Static Quenching: The fluorescence lifetime of the uncomplexed fluorophore will remain constant, regardless of the quencher concentration.
-
Visualizations
Caption: Overview of fluorescence quenching mechanisms.
Caption: Experimental workflow for fluorescence quenching analysis.
Caption: Logic for differentiating quenching mechanisms.
References
- 1. Design and synthesis of a turn-off fluorescent sensor based on a multifunctional Zn(ii) coordination polymer for the detection of Fe3+, Hg2+ and 4-nitrophenol - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescence "Turn-Off" and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Serum Metabolite Analysis Using Dansyl Chloride Derivatization
Note on Terminology: This document details the application of Dansyl Chloride (DNS-Cl) for the analysis of endogenous metabolites in serum. The acronym "DTCA" as specified in the topic request is not a standard term in this field; it is presumed to be a typographical error for techniques involving Dansyl Chloride.
Introduction: Overcoming the Challenges of Serum Metabolomics
The serum metabolome offers a dynamic snapshot of an individual's physiological state, making it invaluable for biomarker discovery, disease diagnostics, and understanding drug metabolism. However, comprehensive analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is challenging.[1] Many crucial metabolites, such as amino acids, biogenic amines, and phenols, are polar, exhibit poor retention on standard reversed-phase (RP) columns, and ionize inefficiently, limiting their detection.[2][3]
Chemical derivatization is a powerful pre-analytical strategy to overcome these limitations.[2][4] By covalently attaching a chemical tag to a specific functional group, we can fundamentally alter a metabolite's physicochemical properties to improve its analytical performance.[4][5] Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) is a premier derivatizing agent for metabolomics.[6][7] It reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, hydrophobic derivatives.[8][9] This derivatization dramatically enhances analytical capabilities in three key ways:
-
Improved Chromatographic Retention: The bulky, nonpolar dansyl group increases the hydrophobicity of polar metabolites, leading to better retention and separation on RPLC columns.[8][10]
-
Enhanced Ionization Efficiency: The tertiary amine within the dansyl moiety is readily protonated, leading to a significant signal enhancement (1 to 3 orders of magnitude) in positive-ion electrospray ionization (ESI-MS).[7][8]
-
Expanded Metabolome Coverage: A single derivatization reaction allows for the sensitive detection of multiple metabolite classes (e.g., amino acids, catecholamines, thyroid hormones) in a single LC-MS run.[11]
This guide provides a detailed, field-proven protocol for the analysis of the amine- and phenol-containing sub-metabolome in human serum using Dansyl Chloride derivatization followed by LC-MS/MS analysis.
Principle of Dansylation Chemistry
The core of this method is the nucleophilic substitution reaction between Dansyl Chloride and the unprotonated form of primary amines, secondary amines, or phenolic hydroxyl groups.[9] The reaction is performed under alkaline conditions (pH 9-11) to ensure the target functional groups are deprotonated and thus sufficiently nucleophilic to attack the electron-deficient sulfur atom of the sulfonyl chloride group.[9][10] This results in the formation of a highly stable, fluorescent N-dansyl sulfonamide or O-dansyl sulfonate ester and hydrochloric acid (HCl), which is neutralized by the alkaline buffer.[10]
Caption: Dansylation Reaction Mechanism.
Detailed Application Protocol
This protocol is designed for high reproducibility and is divided into three main stages: Serum Sample Preparation, Dansylation, and LC-MS/MS Analysis.
PART A: Serum Sample Preparation & Metabolite Extraction
Rationale: The primary goal of this stage is to efficiently quench all enzymatic activity and remove high-abundance proteins that interfere with downstream analysis.[12][13] Ice-cold organic solvents are used to rapidly precipitate proteins while simultaneously extracting small molecule metabolites.[12][14]
Materials & Reagents:
-
Human Serum (stored at -80°C)
-
Acetonitrile (ACN), LC-MS Grade, cooled to -20°C
-
Methanol (MeOH), LC-MS Grade, cooled to -20°C
-
Microcentrifuge tubes (1.5 mL, protein LoBind)
-
Refrigerated microcentrifuge (4°C)
-
Vortex mixer
-
Nitrogen gas evaporator or vacuum concentrator
Step-by-Step Protocol:
-
Thawing: Thaw frozen serum samples on ice to maintain sample integrity.
-
Aliquoting: In a pre-chilled 1.5 mL microcentrifuge tube, aliquot 50 µL of serum. For quality control, prepare a pooled QC sample by combining equal aliquots from several representative samples.
-
Protein Precipitation: Add 200 µL of ice-cold ACN:MeOH (1:1, v/v) solution to the 50 µL of serum (a 4:1 solvent-to-sample ratio).[12]
-
Vortexing: Immediately vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and metabolite extraction.
-
Incubation: Incubate the tubes at -20°C for 30 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[14]
-
Supernatant Collection: Carefully transfer 200 µL of the clear supernatant, which contains the endogenous metabolites, to a new clean tube. Be careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to complete dryness using a nitrogen evaporator or a vacuum concentrator at room temperature. The dried extract is now ready for derivatization.
PART B: Dansyl Chloride Derivatization
Rationale: Precise control over pH, temperature, and time is critical for achieving complete and reproducible derivatization. The reaction is performed in a carbonate buffer to maintain the optimal alkaline pH.[7] Excess Dansyl Chloride is quenched after the reaction to prevent interference during the LC-MS analysis.[7]
Materials & Reagents:
-
Dried serum extracts from Part A
-
Dansyl Chloride (DNS-Cl) solution: 10 mg/mL in anhydrous ACN (prepare fresh)
-
Sodium carbonate-bicarbonate buffer: 100 mM, pH 9.8 (prepare fresh)
-
Ammonium Hydroxide (NH₄OH) solution: 10% (v/v) in water (for quenching)
-
Formic Acid (FA), LC-MS Grade
-
Water, LC-MS Grade
-
Thermo-mixer or incubator
Step-by-Step Protocol:
-
Reagent Preparation: Immediately before use, prepare the derivatization reagent by mixing the 10 mg/mL DNS-Cl solution and the 100 mM carbonate-bicarbonate buffer in a 1:1 ratio (v/v).[7] Vortex to mix.
-
Reconstitution & Reaction: Add 50 µL of the freshly mixed derivatization reagent to each dried serum extract.
-
Incubation: Seal the tubes/plate and incubate at 60°C for 60 minutes in a thermo-mixer with gentle shaking (e.g., 300 rpm).[15] This temperature accelerates the reaction; alternatively, incubation can be performed at room temperature in the dark for 60 minutes.[7]
-
Quenching Reaction: After incubation, add 7.5 µL of 10% ammonium hydroxide solution to each sample to react with and consume the excess Dansyl Chloride.[7] Vortex and let stand for 10 minutes at room temperature.
-
Acidification: Add 5 µL of 2M formic acid in ACN to neutralize the excess base.[15] This step is crucial for good chromatography.
-
Final Dilution: Add 100 µL of 50:50 ACN:Water with 0.1% FA to each sample. Vortex thoroughly.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial with an insert for LC-MS/MS analysis.
PART C: LC-MS/MS Analysis
Rationale: A reversed-phase C18 column is ideal for separating the now hydrophobic dansylated metabolites. A gradient elution from a lower to a higher organic mobile phase composition is used to elute compounds based on their increasing hydrophobicity. Positive mode ESI is used to take advantage of the easily protonated dimethylamino group on the dansyl tag.
Recommended Starting Conditions:
| Parameter | Setting |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 min, hold 3 min, re-equilibrate for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2-5 µL[3] |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Targeted: Multiple Reaction Monitoring (MRM) or Untargeted: Full Scan MS1 |
| Capillary Voltage | 3.5 kV |
| Gas Temp. | 325°C |
| Nebulizer Gas | 45 psi |
Experimental Workflow Overview
Caption: Complete workflow for serum metabolite analysis.
Method Validation and Quality Control
For robust and reliable results, proper quality control and method validation are essential.[16][17]
-
Internal Standards (IS): For targeted, quantitative studies, a stable isotope-labeled internal standard corresponding to each analyte of interest should be added to the serum before protein precipitation. This corrects for variability in extraction, derivatization, and injection.
-
Pooled QC Samples: A pooled QC sample, created by mixing small aliquots of each study sample, should be injected periodically throughout the analytical run (e.g., every 10 samples). Monitoring the peak area and retention time of key metabolites in the QC injections provides a measure of the stability and reproducibility of the entire analytical process.[16]
-
Process Blanks: A "mock" sample containing no serum but subjected to the entire extraction and derivatization process should be run to identify any background contamination from solvents, tubes, or reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of Isotope Labeling LC-MS for Human Salivary Metabolomics and Application to Profiling Metabolome Changes Associated with Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Are the Standard Procedures for Serum Sample Preparation in Metabolomics Studies? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Metabolomics Sample Pre-treatment Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 16. Quality Control and Validation Issues in LC-MS Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quality Control and Validation Issues in LC-MS Metabolomics. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: A Step-by-Step Guide for the Evaluation of Novel MALDI Matrices for Biomacromolecule Detection
Introduction: The Critical Role of the Matrix in MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has become an indispensable tool in the analysis of a wide array of biomacromolecules, including proteins, peptides, nucleic acids, and lipids.[1][2][3] This "soft" ionization technique allows for the analysis of large, non-volatile, and thermally labile molecules with minimal fragmentation, providing a rapid and sensitive means of determining their molecular weights.[1][4]
At the heart of the MALDI process is the matrix, a small organic molecule that co-crystallizes with the analyte.[2][5] The matrix serves several crucial functions: it absorbs the energy from the laser, facilitates the desorption and ionization of the analyte molecules, and protects the analyte from direct exposure to the laser beam, which would otherwise cause fragmentation.[1][5][6][7] The choice of matrix is therefore paramount to the success of a MALDI-TOF MS experiment, directly influencing the quality of the resulting mass spectrum.[1]
While several "gold standard" matrices are commonly used, the development of novel matrices is an active area of research, driven by the need to improve sensitivity, reduce background noise, and expand the range of analyzable biomolecules.[8][9][10] This guide provides a comprehensive, step-by-step protocol for the rigorous evaluation of a novel MALDI matrix, designed for researchers, scientists, and drug development professionals seeking to validate new tools for biomacromolecule detection.
The Ideal MALDI Matrix: Key Characteristics
The efficacy of a MALDI matrix is determined by a combination of physical and chemical properties. A successful novel matrix should ideally possess the following characteristics:
-
Strong Molar Absorptivity: The matrix must efficiently absorb energy at the wavelength of the laser used in the MALDI instrument (typically 337 nm for nitrogen lasers or 355 nm for Nd:YAG lasers).[11]
-
Analyte Co-crystallization: The matrix must form a homogenous crystalline lattice with the analyte, ensuring an even distribution of the sample on the target plate.
-
Efficient Analyte Ionization: The matrix should facilitate the transfer of protons to the analyte molecules (in positive-ion mode) or the removal of protons (in negative-ion mode), leading to efficient ionization.
-
Low Volatility: The matrix should be stable under the high vacuum conditions of the mass spectrometer.[12]
-
Minimal Background Interference: The matrix itself should not produce significant ion signals in the mass range of interest, which could obscure the analyte peaks.[8][12]
Experimental Workflow for Novel Matrix Evaluation
The evaluation of a new MALDI matrix should be a systematic process, beginning with fundamental characterization and progressing to the analysis of complex samples.
Caption: Workflow for the systematic evaluation of a novel MALDI matrix.
Phase 1: Foundational Characterization of the Novel Matrix
Before testing the matrix with valuable biological samples, it is essential to characterize its fundamental properties.
Protocol 1.1: Matrix Solution Preparation and Solubility Testing
Rationale: The ability to prepare a stable, saturated, or near-saturated solution of the matrix is the first step in any MALDI experiment. The choice of solvent will also influence the co-crystallization process with the analyte.
Step-by-Step Methodology:
-
Solvent Screening: Attempt to dissolve the novel matrix in a range of solvents commonly used for MALDI matrix preparation. These include:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Mixtures of organic solvents and water (e.g., 50% ACN/50% H₂O)
-
Acidified solutions (e.g., with 0.1% trifluoroacetic acid (TFA) or formic acid (FA))
-
-
Concentration Determination: Prepare solutions of the matrix at various concentrations in the optimal solvent(s) identified in step 1. Observe the solubility and note the concentration at which saturation is reached.
-
Stability Assessment: Store the prepared matrix solutions at room temperature and 4°C. Visually inspect for any precipitation or degradation over a period of several days. For optimal results, it is often recommended to use freshly prepared matrix solutions.[13]
Protocol 1.2: UV-Vis Spectroscopy
Rationale: To confirm that the novel matrix will efficiently absorb the laser energy, its UV-Vis absorption spectrum must be determined.
Step-by-Step Methodology:
-
Prepare a dilute solution of the novel matrix in a UV-transparent solvent (e.g., ACN or MeOH).
-
Using a UV-Vis spectrophotometer, scan the absorbance of the solution from approximately 200 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λmax). For use with common MALDI instruments, the λmax should be close to the laser wavelength (337 nm or 355 nm).[11]
Protocol 1.3: Crystal Morphology Assessment
Rationale: The quality of the co-crystals formed between the matrix and the analyte directly impacts the quality of the MALDI-TOF spectrum. Visual inspection of the crystals can provide valuable insights.
Step-by-Step Methodology:
-
Prepare a solution of the novel matrix in the chosen solvent system.
-
Spot a small volume (e.g., 1 µL) of the matrix solution onto a MALDI target plate and allow it to air dry.
-
Examine the dried spot under a microscope. Look for the formation of a uniform, crystalline bed. Large, irregular crystals can lead to poor shot-to-shot reproducibility.
Phase 2: Performance Evaluation with Standard Biomolecules
Once the foundational characteristics of the novel matrix have been established, its performance must be evaluated using well-characterized standard biomolecules.
Analyte Selection
Select a range of standard biomolecules that are representative of the intended applications of the novel matrix.
| Biomolecule Class | Standard Analytes |
| Peptides | Angiotensin II, Bradykinin, ACTH clip (18-39) |
| Proteins | Cytochrome c, Myoglobin, Bovine Serum Albumin (BSA) |
| Nucleic Acids | Synthetic oligonucleotides of varying lengths |
| Lipids | Phosphatidylcholines, Triglycerides |
Protocol 2.1: Sample Preparation and Spotting
Rationale: The method of sample preparation and spotting can significantly affect the quality of the MALDI-TOF spectrum. It is important to test different methods to find the optimal conditions for the novel matrix.
Common Spotting Techniques:
-
Dried Droplet Method:
-
Sandwich Method:
-
Spot a thin layer of the matrix solution onto the target plate and let it dry.
-
Spot the analyte solution on top of the dried matrix layer and let it dry.
-
Apply a second layer of the matrix solution over the dried analyte.[14]
-
Step-by-Step Methodology:
-
Prepare stock solutions of the standard analytes at known concentrations.
-
Prepare a working solution of the novel matrix.
-
For each standard analyte, prepare samples using both the dried droplet and sandwich methods.
-
As a control, prepare parallel samples using a well-established matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) for peptides, sinapinic acid (SA) for proteins).[14]
Protocol 2.2: MALDI-TOF MS Analysis
Rationale: This is the core of the evaluation, where the performance of the novel matrix is directly measured.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibrant mixture appropriate for the mass range of the analytes.[15][16][17] It is good practice to use calibrants of the same molecular class as the analyte (e.g., peptide standards for peptide analysis).[15]
-
Data Acquisition:
-
Load the prepared target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra for each sample spot.
-
Systematically vary the laser power to determine the optimal energy for ionization without causing excessive fragmentation.[15]
-
Collect spectra from multiple positions within each spot to assess homogeneity.
-
Data Evaluation Criteria
The performance of the novel matrix should be evaluated based on the following criteria:
| Parameter | Description |
| Signal Intensity | The height or area of the analyte peak. Higher intensity indicates more efficient ionization. |
| Signal-to-Noise (S/N) Ratio | The ratio of the signal intensity to the baseline noise. A higher S/N ratio is desirable. |
| Resolution | The ability to distinguish between two peaks of similar mass. |
| Mass Accuracy | The closeness of the measured mass to the theoretical mass of the analyte. |
| Adduct Formation | The presence of peaks corresponding to the analyte bound to cations (e.g., Na+, K+). |
| Background Noise | The presence of peaks from the matrix itself or impurities. |
Phase 3: Application to Complex Samples and Comparative Analysis
The final phase of the evaluation involves testing the novel matrix with more complex, real-world samples and comparing its performance to established matrices.
Protocol 3.1: Analysis of a Protein Digest
Rationale: A protein digest (e.g., from trypsin) contains a complex mixture of peptides of varying sizes and hydrophobicities. This is a good test of the matrix's ability to perform in a more challenging scenario.
Step-by-Step Methodology:
-
Digest a standard protein (e.g., BSA) with trypsin.
-
Prepare the digest sample with the novel matrix and a standard matrix (e.g., CHCA).
-
Acquire MALDI-TOF mass spectra.
-
Compare the number of identified peptides and the overall sequence coverage obtained with each matrix.
Protocol 3.2: Comparative Analysis with a Standard Matrix
Rationale: A direct, side-by-side comparison with a "gold standard" matrix is the ultimate test of the novel matrix's utility.
Step-by-Step Methodology:
-
Select a representative set of analytes (both standards and complex mixtures).
-
For each analyte, prepare samples with both the novel matrix and the appropriate standard matrix.
-
Acquire and analyze the MALDI-TOF mass spectra under identical conditions.
-
Tabulate the performance metrics (Signal Intensity, S/N, Resolution, etc.) for a clear comparison.
Caption: Logical flow for the comparative analysis of a novel versus a standard MALDI matrix.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Insufficient laser power- Poor co-crystallization- Incompatible solvent | - Gradually increase laser power- Try a different spotting technique (e.g., sandwich)- Screen different solvent systems for matrix and analyte |
| Poor Resolution | - High laser power- Inhomogeneous crystal formation | - Reduce laser power- Re-prepare the sample spot, ensuring slow, even drying |
| High Background Noise | - Matrix-related ions- Contaminants in the matrix or solvent | - Check for matrix cluster peaks and subtract them if possible- Use high-purity solvents and matrix material |
| Poor Mass Accuracy | - Instrument out of calibration | - Recalibrate the mass spectrometer using a fresh calibrant mixture |
Conclusion
The development of novel MALDI matrices holds significant promise for advancing the field of mass spectrometry. By following a systematic and rigorous evaluation protocol, researchers can confidently assess the performance of new matrices and their suitability for specific applications. This guide provides a comprehensive framework for such an evaluation, from initial characterization to comparative analysis with established standards. The successful validation of a novel matrix can lead to improved sensitivity, reduced chemical noise, and the ability to analyze a wider range of biomacromolecules, ultimately accelerating research and development in the life sciences.
References
- 1. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
- 2. MALDI-TOF Mass Spectrometry: Principle, Applications in Microbiology [microbeonline.com]
- 3. covachem.com [covachem.com]
- 4. Video: MALDI-TOF Mass Spectrometry [jove.com]
- 5. Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry: a Fundamental Shift in the Routine Practice of Clinical Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matis.is [matis.is]
- 7. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 8. Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI [pubmed.ncbi.nlm.nih.gov]
- 10. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids [mdpi.com]
- 12. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample preparation [people.unipmn.it]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 15. massspec.chem.wisc.edu [massspec.chem.wisc.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. polymerfactory.com [polymerfactory.com]
Application of Phthalazine-1,4-diones as Anti-proliferative Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of phthalazine-1,4-diones as anti-proliferative agents. Phthalazine derivatives have emerged as a promising class of compounds in oncology, demonstrating significant therapeutic potential by targeting key pathways involved in tumor growth and survival.[1] This guide covers the synthesis of these compounds, their biological evaluation, and the elucidation of their mechanisms of action.
Introduction
Phthalazine-1,4-diones and their derivatives are a class of heterocyclic compounds that have garnered significant attention for their anti-proliferative activities against a range of human cancer cell lines, including breast, lung, colon, and prostate cancers.[1][2] Their versatile scaffold allows for chemical modifications to enhance potency, selectivity, and pharmacokinetic profiles.[1] Notably, phthalazinone-based compounds have been successfully developed as inhibitors of key cancer-related enzymes such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4]
Synthesis of Phthalazine-1,4-dione Derivatives
The synthesis of phthalazine-1,4-dione derivatives can be achieved through various chemical routes. Below are protocols for the synthesis of key precursors and final compounds.
Protocol: Synthesis of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione
This protocol describes the synthesis of a foundational phthalazine-1,4-dione structure.
Materials:
-
Phthalic anhydride
-
Phenylhydrazine
-
Glacial acetic acid
-
Sodium acetate
-
2% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of phthalic anhydride (0.02 mol) and phenylhydrazine (0.04 mol) in 95% acetic acid (70 ml) is heated to reflux for 24 hours in the presence of a catalytic amount of sodium acetate (0.4 g).[5]
-
After reflux, water is added to the mixture, and the resulting precipitate is collected by filtration.[5]
-
The precipitate is washed with water, agitated with a 2% aqueous solution of sodium hydroxide, and filtered.[5]
-
The filtrate is then acidified with concentrated hydrochloric acid.[5]
-
The final precipitate is collected and recrystallized from ethyl acetate to yield pure 2-phenyl-2,3-dihydrophthalazine-1,4-dione.[5]
Protocol: Synthesis of 4-Benzyl-2H-phthalazin-1-one Derivatives
This protocol outlines the synthesis of N-substituted derivatives of 4-benzyl-2H-phthalazin-1-one.
Materials:
-
4-Benzyl-2H-phthalazin-1-one
-
Formaldehyde solution (38%)
-
Ethanol
-
Thionyl chloride
-
Potassium thiocyanate
-
Thiourea
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Hydrazine hydrate
Procedure for 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one (2):
-
A mixture of 4-benzyl-2H-phthalazin-1-one (1.0 mmol) and formaldehyde solution (0.8 mL) in ethanol (30 mL) is refluxed for 3 hours.[6]
-
The solvent is evaporated under vacuum, and water (25 mL) is added.[6]
-
The resulting solid is filtered off and recrystallized from ethanol.[6]
Procedure for Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate) (6):
-
To a solution of 4-benzyl-2H-phthalazin-1-one (1) in a mixture of dry acetone and DMF, add ethyl chloroacetate and anhydrous K2CO3.[7]
-
Reflux the reaction mixture overnight.[7]
-
Pour the clear reaction mixture over crushed ice.[7]
-
Filter the solid product, wash with water, and crystallize from aqueous ethanol.[7]
Procedure for (4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide (3):
-
Heat a mixture of the ester (2) and hydrazine hydrate in ethanol under reflux for 8 hours.[7]
-
Cool the reaction, and the resulting precipitate is purified and crystallized from methanol to yield the hydrazide.[7]
In Vitro Anti-proliferative Activity
The anti-proliferative activity of phthalazine-1,4-dione derivatives is commonly assessed using cytotoxicity assays against various cancer cell lines.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative phthalazine-1,4-dione derivatives against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 7c | HCT-116 | 1.36 | Doxorubicin | 0.42 | [7] |
| 8b | HCT-116 | 2.34 | Doxorubicin | 0.42 | [7] |
| 7c | MDA-MB-231 | 6.67 | Doxorubicin | 0.76 | [7] |
| 8b | MDA-MB-231 | 16.03 | Doxorubicin | 0.76 | [7] |
| 9c | HCT-116 | 1.58 | Sorafenib | 3.23 | |
| 12b | HCT-116 | 0.32 | Sorafenib | 3.23 | |
| 13c | HCT-116 | 0.64 | Sorafenib | 3.23 | |
| 4d | MCF-7 | 0.90 ± 0.02 | Etoposide | 0.92 | [2] |
| 4d | A549 | 1.40 ± 0.06 | Etoposide | - | [2] |
| 4d | DU-145 | 2.16 ± 0.02 | Etoposide | - | [2] |
| 11d | MCF-7 | 2.1 | Erlotinib | 1.32 | [5] |
| 12c | MCF-7 | 1.4 | Erlotinib | 1.32 | [5] |
| 12d | MCF-7 | 1.9 | Erlotinib | 1.32 | [5] |
| 11d | MDA-MB-231 | 0.92 | Erlotinib | 1.0 | [5] |
| 12c | MDA-MB-231 | 1.89 | Erlotinib | 1.0 | [5] |
| 12d | MDA-MB-231 | 0.57 | Erlotinib | 1.0 | [5] |
| 11c | A549 | 97 nM (PARP-1) | Olaparib | 139 nM (PARP-1) | [6] |
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Phthalazine-1,4-dione test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of the phthalazine-1,4-dione compounds and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Incubate the plate at room temperature in the dark for 2 hours or overnight in a humidified incubator.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
Mechanism of Action Studies
Understanding the mechanism by which phthalazine-1,4-diones exert their anti-proliferative effects is crucial for their development as therapeutic agents. Key mechanisms include the induction of apoptosis and cell cycle arrest, often through the inhibition of specific signaling pathways.
Signaling Pathways
Phthalazine-1,4-diones have been shown to target several critical signaling pathways in cancer cells.
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[9] PARP inhibitors, such as Olaparib which is based on a phthalazinone scaffold, exploit the concept of synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA mutations.[10] By inhibiting PARP, single-strand DNA breaks are not repaired, leading to the accumulation of double-strand breaks during replication, which are lethal to cancer cells with impaired homologous recombination repair.[9][10]
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Phthalazine derivatives can inhibit VEGFR-2, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[12]
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[13] Dysregulation of this pathway is a common feature of many cancers. Certain phthalazine derivatives have been shown to inhibit EGFR, leading to the suppression of tumor growth.[5]
Experimental Workflows and Signaling Pathway Diagrams
Protocol: Western Blotting for Apoptosis Markers
Western blotting is used to detect key proteins involved in apoptosis, such as cleaved caspases and PARP.[14]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP-1, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates.[15]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST.[14]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.[14]
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
Protocol: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI)/Triton X-100 staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells, wash with PBS, and fix by slowly adding them to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.[16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.[16] Resuspend the cell pellet in PI/Triton X-100 staining solution.[16]
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[16]
-
Data Acquisition: Analyze the stained cells on a flow cytometer.[16] The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
Conclusion
Phthalazine-1,4-diones represent a versatile and potent class of anti-proliferative agents with significant potential for cancer therapy. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to synthesize, evaluate, and characterize novel phthalazine-1,4-dione derivatives. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to advance these promising compounds towards clinical applications.
References
- 1. sciforum.net [sciforum.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, a versatile compound with emerging applications in biological analysis. While its direct use as a biological tracer is a novel concept, its structural similarity to luminol and its proven utility as a MALDI matrix highlight its potential in various research and development settings.
Compound Overview and Physicochemical Properties
This compound (DTCA) is a heterocyclic organic compound.[1][2] Its key physicochemical properties are summarized in the table below. The carboxylic acid group provides a reactive handle for conjugation to biomolecules, while the phthalhydrazide core is structurally analogous to luminol, suggesting potential for chemiluminescent applications.[3][4]
| Property | Value | Source |
| IUPAC Name | 1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid | |
| CAS Number | 42972-13-4 | [2][5] |
| Molecular Formula | C₉H₆N₂O₄ | [1][2] |
| Molecular Weight | 206.15 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | -20°C for long-term storage | [5] |
Proposed Application: Chemiluminescent Biological Tracer
The structural similarity of DTCA to luminol, a widely used chemiluminescent agent, suggests its potential as a novel biological tracer.[3][4] Luminol and its derivatives emit light upon oxidation, a property harnessed in various bioassays. The carboxylic acid moiety of DTCA allows for its covalent conjugation to proteins, antibodies, or nucleic acids, enabling the tracking and quantification of these biomolecules.
Proposed Signaling Pathway for Chemiluminescence:
Caption: Proposed chemiluminescence pathway for DTCA, analogous to luminol.
Protocol 2.1: Conjugation of DTCA to an Antibody for Use in ELISA
This protocol describes a general method for conjugating DTCA to a primary or secondary antibody for use as a chemiluminescent reporter in an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound (DTCA)
-
Antibody (e.g., Goat anti-mouse IgG)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing or desalting column
-
ELISA plate reader with chemiluminescence detection capabilities
Procedure:
-
Activation of DTCA:
-
Dissolve DTCA and NHS in anhydrous DMF at a molar ratio of 1:1.2.
-
Add DCC at a molar ratio of 1:1.1 (DTCA:DCC).
-
Incubate the reaction for 4-6 hours at room temperature with gentle stirring to form DTCA-NHS ester.
-
-
Conjugation to Antibody:
-
Prepare the antibody in PBS at a concentration of 1-5 mg/mL.
-
Slowly add the activated DTCA-NHS ester solution to the antibody solution at a molar ratio of 10:1 to 20:1 (DTCA:Antibody).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unconjugated DTCA by dialysis against PBS (pH 7.4) with several buffer changes or by using a desalting column.
-
-
Characterization (Optional):
-
Determine the degree of labeling by measuring the absorbance of the antibody at 280 nm and the DTCA at its characteristic absorbance maximum.
-
-
Use in Chemiluminescent ELISA:
-
Perform the ELISA as per a standard protocol.
-
After the final wash step, add a suitable oxidizing agent (e.g., a solution of hydrogen peroxide and a catalyst like horseradish peroxidase) to the wells.
-
Immediately measure the light output using a luminometer.
-
Experimental Workflow for DTCA-based Chemiluminescent ELISA:
Caption: Step-by-step workflow for a DTCA-based indirect ELISA.
Confirmed Application: MALDI Matrix for Metabolomics
DTCA has been successfully employed as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) to analyze low molecular weight compounds.[7][8] Its properties, including strong UV absorption, reduced background interference, and high ionization efficiency for metabolites, make it a superior alternative to conventional matrices in certain applications.[7][8]
Advantages of DTCA as a MALDI Matrix:
-
Enhanced Detection of Small Molecules: Overcomes the background interference that often obscures the detection of low molecular weight analytes with traditional matrices.[7]
-
High Ionization Efficiency: Promotes the efficient ionization of endogenous metabolites.[7][8]
-
Good Reproducibility: Provides consistent results across multiple experiments.[7]
Protocol 3.1: Analysis of Serum Metabolites using DTCA-MALDI-MS
This protocol is adapted from the methodology used to analyze endogenous metabolites in serum samples.[8]
Materials:
-
This compound (DTCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Serum samples
-
Methanol (for protein precipitation)
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Precipitate proteins by adding three volumes of cold methanol to one volume of serum.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Matrix Solution Preparation:
-
Prepare a saturated solution of DTCA in a solvent mixture of ACN/water (70:30, v/v) with 0.1% TFA.
-
-
MALDI Plate Spotting:
-
Mix the metabolite-containing supernatant with the DTCA matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spots to air-dry completely at room temperature (dried-droplet method).
-
-
MALDI-MS Analysis:
-
Acquire mass spectra using a MALDI-TOF mass spectrometer, typically in positive ion mode for metabolite analysis.
-
Optimize laser intensity and other instrument parameters to achieve the best signal-to-noise ratio.
-
Analyze the resulting spectra to identify and quantify metabolites based on their mass-to-charge ratio (m/z).
-
Workflow for Metabolite Analysis using DTCA-MALDI-MS:
Caption: Workflow for serum metabolite analysis using DTCA as a MALDI matrix.
Safety and Handling
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[1]
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, -20°C is recommended.[5]
These application notes provide a starting point for utilizing this compound in a research setting. The proposed use as a chemiluminescent tracer offers exciting possibilities, while its confirmed role as a MALDI matrix provides an immediate practical application in the field of metabolomics. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
- 1. This compound | C9H6N2O4 | CID 309056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. A Green-Emitting Luminol Analogue as the Next-Generation Chemiluminescent Substrate in Biochemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luminol - Wikipedia [en.wikipedia.org]
- 5. usbio.net [usbio.net]
- 6. chemuniverse.com [chemuniverse.com]
- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 8. This compound as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid for Bio-conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the derivatization of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid and its subsequent conjugation to biomolecules. The protocols focus on the widely applicable and robust carbodiimide-mediated coupling chemistry.
Introduction
This compound is a heterocyclic compound featuring a carboxylic acid group, making it suitable for covalent attachment to various biomolecules, such as proteins, peptides, and antibodies. This phthalazine derivative shares a core structure with luminol, a well-known chemiluminescent agent, suggesting that its bioconjugates could be valuable tools in diagnostics, immunoassays, and cellular imaging.[1][2] The carboxylic acid moiety can be activated to form a reactive intermediate that readily couples with primary amines present on biomolecules, forming a stable amide bond.[3][4]
The most common and effective method for activating carboxylic acids for bioconjugation is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[5][6] This "zero-length" crosslinking approach creates a stable amide linkage without introducing a spacer arm.[7] The addition of NHS or sulfo-NHS stabilizes the reactive intermediate, increasing the coupling efficiency and minimizing side reactions.[4][8]
Principle of EDC/NHS-mediated Coupling
The conjugation process involves a two-step reaction:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[6] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5]
-
Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is stabilized by the addition of NHS or sulfo-NHS, forming a more stable, amine-reactive NHS ester.[4][5] This NHS ester then reacts with a primary amine on the target biomolecule at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[5]
Experimental Protocols
Materials and Reagents
-
This compound (CAS 42972-13-4)[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Biomolecule to be conjugated (e.g., antibody, enzyme, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[10]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate buffer, pH 7.2-8.0[10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[8]
-
Desalting columns or dialysis tubing for purification
Protocol 1: Two-Step Conjugation in Solution
This protocol is recommended for conjugating this compound to a biomolecule in a homogenous solution.
1. Preparation of Reagents:
-
Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.[8]
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) and then dilute in Activation Buffer.
-
Prepare the biomolecule in the Coupling Buffer.
2. Activation of Carboxylic Acid:
-
In a reaction tube, mix the this compound solution with a molar excess of EDC and NHS.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[10]
3. Coupling to Biomolecule:
-
Add the activated this compound solution to the biomolecule solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[8]
4. Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and quench any unreacted NHS esters.[8]
-
Incubate for 15-30 minutes at room temperature.[8]
5. Purification of the Conjugate:
-
Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
Quantitative Data and Optimization
The efficiency of the conjugation reaction depends on several factors. The following table provides a summary of key parameters and recommended starting concentrations. Empirical optimization is often necessary for each specific application.
| Parameter | Recommended Range | Notes |
| pH | Activation: 4.5-6.0Coupling: 7.0-8.5 | Use non-amine, non-carboxylate buffers like MES for activation and PBS or borate for coupling.[8] |
| Molar Ratio | (Derivatizing Agent : EDC : NHS) | 1 : 2-10 : 2-10 |
| (Derivatizing Agent : Biomolecule) | 10:1 to 50:1 | A molar excess of the activated compound is generally used to drive the reaction. |
| Reaction Time | Activation: 15-30 minCoupling: 2-4 hours (RT) or overnight (4°C) | Longer coupling times may increase efficiency but can also lead to biomolecule degradation.[8] |
| Temperature | Room Temperature or 4°C | Lower temperatures can help maintain the stability of sensitive biomolecules. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive EDC or NHS | Prepare fresh solutions of EDC and NHS immediately before use.[8] |
| Hydrolysis of NHS ester | Perform the coupling step immediately after activation. | |
| Competing nucleophiles in buffer | Ensure buffers are free of primary amines (e.g., Tris) or carboxylates.[8] | |
| Biomolecule Precipitation | High concentration of organic solvent | Minimize the amount of organic solvent used to dissolve the derivatizing agent. |
| pH of the reaction | Ensure the pH of the coupling buffer is appropriate for the biomolecule's stability. |
Applications of Conjugates
Given the structural similarity of the phthalazine core to luminol, bioconjugates of this compound could be utilized in applications requiring sensitive detection. Potential applications include:
-
Chemiluminescent Immunoassays: The conjugate could be used as a label for antibodies or antigens in ELISA-like formats. The signal would be generated upon addition of an appropriate oxidizing agent and catalyst system, such as hydrogen peroxide and horseradish peroxidase (HRP).[1][11]
-
Cellular Imaging: Conjugation to cell-penetrating peptides or targeting ligands could enable the visualization of specific cellular components or processes.
-
Drug Delivery: The phthalazine moiety could serve as a linker for attaching drugs to targeting molecules like antibodies, creating antibody-drug conjugates (ADCs).
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific biomolecules and applications. All work should be conducted in a suitable laboratory environment with appropriate safety precautions.
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next generation luminol derivative as powerful benchmark probe for chemiluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid. The information provided is based on established synthetic methodologies for structurally related phthalazine derivatives, such as luminol and its analogues.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the condensation of a trimellitic acid derivative with hydrazine hydrate.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Increase reaction temperature.- Prolong reaction time.- Use a higher boiling point solvent (e.g., diethylene glycol, triethylene glycol). | Increased conversion of starting materials to the desired product. |
| Degradation of starting material or product | - If using high temperatures, consider a lower temperature for a longer duration.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Minimized degradation and improved yield of the target compound. |
| Poor quality of reagents | - Use freshly opened or purified hydrazine hydrate.- Verify the purity of the trimellitic acid derivative via melting point or spectroscopic analysis. | Consistent and reproducible reaction outcomes. |
| Sub-optimal pH | - For the cyclization step, the reaction is typically carried out in the presence of an acid or base catalyst. Experiment with catalytic amounts of acetic acid or a base like sodium acetate. | Enhanced reaction rate and yield. |
Issue 2: Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of polymeric byproducts | - Control the rate of addition of hydrazine hydrate to the reaction mixture.- Maintain a consistent reaction temperature to avoid localized overheating. | Reduced formation of insoluble, high molecular weight impurities. |
| Incomplete cyclization | - Ensure sufficient reaction time and temperature for the cyclization to complete.- The intermediate, a hydrazide derivative, may be isolated and then cyclized in a separate step under more forcing conditions. | A cleaner product with minimal starting material or intermediate contamination. |
| Side reactions of the carboxylic acid group | - Protect the carboxylic acid group as an ester prior to the reaction with hydrazine, followed by deprotection. | Prevention of unwanted side reactions involving the carboxylic acid moiety. |
Issue 3: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is highly soluble in the reaction solvent | - After cooling, attempt to precipitate the product by adding a co-solvent in which the product is insoluble (e.g., water, ethanol).- Concentrate the reaction mixture under reduced pressure before attempting precipitation. | Improved recovery of the solid product. |
| Product co-precipitates with impurities | - Recrystallize the crude product from a suitable solvent system (e.g., dimethylformamide/water, acetic acid/water).- Utilize column chromatography with an appropriate stationary and mobile phase. | A purified product with a sharp melting point and clean spectroscopic data. |
| Product is an intractable solid | - Attempt to dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and then re-precipitate by acidification with an acid like hydrochloric acid. This can help remove non-acidic impurities. | Isolation of the desired carboxylic acid product. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common and commercially available starting material is Trimellitic anhydride (4-carboxyphthalic anhydride). The anhydride group readily reacts with hydrazine to form the desired phthalazine ring system.
Q2: What is a general synthetic procedure for this compound?
A general procedure involves the reaction of trimellitic anhydride with hydrazine hydrate in a high-boiling point solvent.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.
Materials:
-
Trimellitic anhydride
-
Hydrazine hydrate (80% solution in water)
-
Diethylene glycol (or another high-boiling solvent)
-
Deionized water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trimellitic anhydride (1 equivalent) and diethylene glycol.
-
Heat the mixture with stirring until the trimellitic anhydride dissolves.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the solution. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 180-200°C and maintain this temperature for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing deionized water to precipitate the crude product.
-
Stir the suspension for 30 minutes and then collect the solid by vacuum filtration.
-
Wash the solid with deionized water.
-
To purify, the crude solid can be dissolved in a dilute aqueous sodium hydroxide solution and then re-precipitated by the addition of hydrochloric acid until the solution is acidic.
-
Filter the purified product, wash with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
Technical Support Center: Troubleshooting Low Yield in Heterocyclic Compound Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in heterocyclic compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a consistently low yield. What are the most common factors I should investigate?
A1: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. The most common areas to investigate are:
-
Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters. Small-scale trial reactions can help determine the optimal conditions without committing large quantities of starting materials.[1]
-
Purity of Starting Materials and Solvents: Impurities in your reagents or solvents can lead to side reactions or inhibit the desired transformation, ultimately lowering the yield.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.[1]
-
Atmospheric Conditions: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is air-sensitive, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[1]
-
Inefficient Mixing: For heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields.[1]
-
Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]
Q2: I suspect my starting materials are impure. How can I confirm this and what are the purification methods?
A2: Impurities in starting materials are a frequent cause of low yields.[1] To confirm the purity, you can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, or chromatography (TLC, GC, or HPLC) and compare the results with a known standard.
If impurities are detected, common purification methods include:
-
Recrystallization: Effective for solid compounds.
-
Distillation: Suitable for liquid starting materials.
-
Column Chromatography: A versatile technique for separating a wide range of compounds.
Q3: My catalyst appears to be inactive or has low efficacy. What could be the reasons?
A3: Catalyst deactivation can significantly impact your reaction yield.[3][4][5][6][7] Common causes for catalyst deactivation include:
-
Poisoning: Impurities in the starting materials or solvent can bind to the catalyst's active sites, rendering it inactive.[3][4][5][6]
-
Coking or Fouling: The deposition of carbonaceous materials on the catalyst surface can block active sites.[4][5][6][7]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[4][5][6]
-
Leaching: The active catalytic species may dissolve into the reaction medium.
To troubleshoot, consider using a fresh batch of catalyst, purifying your starting materials and solvent, or lowering the reaction temperature.
Q4: I am observing the formation of multiple side products in my reaction. How can I minimize them?
A4: The formation of side products is a common challenge in heterocyclic synthesis. Strategies to minimize them include:
-
Optimizing Stoichiometry: Carefully controlling the ratio of reactants can prevent side reactions like over-alkylation or polymerization.[2] For instance, using a slight excess of a carbonyl compound can help consume the amine starting material completely.[2]
-
Controlling Reagent Addition: Slow, dropwise addition of a reactive reagent can help maintain a low concentration and minimize side reactions.[8][9]
-
Adjusting Reaction Temperature: Lowering the temperature can sometimes increase the selectivity for the desired product.[2][10]
-
Choice of Solvent: The solvent can influence the reaction pathway and selectivity.[2] Screening different solvents may be necessary to find the optimal one.
Troubleshooting Guides
Guide 1: Low Yield in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key method for synthesizing tetrahydro-β-carbolines and related structures.[10] Low yields can often be traced back to several factors.
Caption: Troubleshooting workflow for low yield in Pictet-Spengler synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inappropriate catalyst or catalyst loading. | Screen different protic or Lewis acid catalysts (e.g., HCl, H₂SO₄, TFA, BF₃·OEt₂).[2][10] For sensitive substrates, consider milder catalysts like chiral phosphoric acids.[2] Optimize catalyst loading through small-scale experiments. |
| Improper reaction temperature. | Some reactions proceed at room temperature, while others require heating.[2][10] Start at a lower temperature and gradually increase it while monitoring the reaction.[2] | |
| Inappropriate solvent. | While protic solvents are common, aprotic solvents can sometimes give better yields.[2][10] A solvent screen is advisable. | |
| Side Product Formation | Over-alkylation or polymerization. | Use a slight excess of the carbonyl compound and control the stoichiometry carefully.[2] Slow addition of reagents can also be beneficial.[2] |
| Decomposition | Starting material or product is unstable under the reaction conditions. | Use milder conditions (lower temperature, weaker acid).[2] Consider protecting sensitive functional groups. |
Guide 2: Low Yield in Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles, but certain substitution patterns can lead to failed reactions.[11][12]
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
| Issue | Potential Cause | Recommended Solution |
| Reaction Failure | Unfavorable electronics of the starting materials. | Electron-donating groups on the arylhydrazine generally favor the reaction.[11] For challenging substrates, such as the synthesis of 3-aminoindoles, protic acids may lead to poor yields; consider using Lewis acids like ZnCl₂.[11][12] |
| Tar/Polymer Formation | Excessively harsh acidic conditions or high temperatures. | Lower the reaction temperature and/or reduce the acid concentration.[13] |
| Poor Yield of Specific Isomers | Steric hindrance or unfavorable electronic effects. | The choice of acid catalyst and solvent can influence the regioselectivity. A systematic optimization of these parameters is recommended. |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | Ensure the reaction goes to completion by monitoring with TLC.[10] If separation is difficult, consider derivatizing the product to alter its polarity before purification.[10] |
Experimental Protocols
Protocol 1: Small-Scale Trial Reaction for Condition Optimization
-
Setup: In a small vial equipped with a magnetic stir bar, add the limiting starting material (e.g., 0.1 mmol).
-
Solvent and Reagents: Add the solvent (e.g., 0.5 mL) and the other reactant(s).
-
Catalyst Addition: Add the catalyst at the desired loading (e.g., 10 mol%).
-
Reaction: Stir the reaction at the desired temperature.
-
Monitoring: Take small aliquots at regular intervals (e.g., every hour) and analyze by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
Analysis: Compare the results from different conditions (temperature, solvent, catalyst) to identify the optimal parameters.
Protocol 2: General Workup Procedure to Minimize Product Loss
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize an acid).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[10][14]
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with the extraction solvent.[8] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method such as column chromatography or recrystallization.
Protocol 3: Catalyst Screening
-
Parallel Setup: Set up a series of small-scale reactions in parallel, each with a different catalyst but otherwise identical conditions.
-
Catalyst Addition: Add a different catalyst (e.g., HCl, TFA, ZnCl₂, Sc(OTf)₃) to each reaction vessel at the same molar percentage.
-
Reaction and Monitoring: Run the reactions for the same amount of time and at the same temperature. Monitor the progress of each reaction by TLC or LC-MS.
-
Comparison: Compare the conversion and yield of the desired product for each catalyst to identify the most effective one.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- The cooling process was too rapid, leading to the precipitation of impurities.- An excessive amount of solvent was used. | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.- Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product is Still Impure After Recrystallization | - The chosen solvent does not effectively differentiate between the product and impurities.- Co-precipitation of impurities with the product.- Incomplete removal of starting materials or by-products. | - Perform a solvent screen to find a more suitable recrystallization solvent.- Consider a multi-solvent recrystallization.- Perform a second recrystallization step.- Wash the filtered crystals with a small amount of cold recrystallization solvent. |
| Oily Product or Failure to Crystallize | - Presence of impurities that inhibit crystallization.- The compound may be "oiling out" if the boiling point of the solvent is higher than the melting point of the compound. | - Attempt to "scratch" the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product to the solution.- Redissolve the oil in a larger amount of solvent and cool slowly.- Choose a lower-boiling point solvent for recrystallization. |
| Discoloration of the Final Product | - Presence of colored impurities, potentially from oxidation or side reactions. | - Treat the solution with activated charcoal before hot filtration to adsorb colored impurities.- Consider purification methods for aromatic carboxylic acids that involve catalytic hydrogenation to decolorize the product. |
| Poor Solubility in Common Solvents | - The carboxylic acid and cyclic hydrazide functionalities lead to strong intermolecular hydrogen bonding. | - Try polar aprotic solvents such as DMF, DMSO, or DMAc.- Consider converting the carboxylic acid to a more soluble salt (e.g., with an amine base) for purification, followed by acidification to regenerate the acid. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a recrystallization solvent for this compound?
A good starting point is to test a range of solvents with varying polarities. Given the structure, polar solvents are likely to be more effective. Consider solvents such as water, ethanol, methanol, acetic acid, or mixtures of these. The ideal solvent will dissolve the crude product when hot but have limited solubility for the pure compound when cold.
Q2: My crude product is a dark color. How can I decolorize it?
For colored impurities, you can try adding a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored organic molecules. Gently heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q3: What are the potential impurities I should be aware of during the synthesis and purification?
Potential impurities can include unreacted starting materials (e.g., trimellitic anhydride and hydrazine), intermediates, and by-products from side reactions. Depending on the synthetic route, you might also have residual catalysts or solvents. Techniques like TLC, HPLC, or NMR can help identify the nature of the impurities and guide the choice of purification method.
Q4: Can I use column chromatography for purification?
While possible, column chromatography of carboxylic acids on silica gel can sometimes be challenging due to strong adsorption to the stationary phase, leading to tailing of the peak. If you choose to use column chromatography, consider adding a small amount of acetic acid to the eluent to improve the peak shape. Alternatively, you could protect the carboxylic acid group as an ester before chromatography and then deprotect it after purification.
Q5: Are there alternative purification methods to recrystallization?
Yes, if recrystallization does not provide the desired purity, you can consider other techniques. For analogous aromatic carboxylic acids, catalytic hydrogenation is sometimes used to reduce colored impurities and other reducible functional groups.[1][2][3][4] Another approach could be an acid-base extraction. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid can be an effective purification step.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, acetic acid, DMF) at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and good solubility upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid is completely dissolved at or near the boiling point of the solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction and Precipitation
-
Dissolution: Dissolve the crude product in a suitable organic solvent in a separatory funnel.
-
Extraction: Add an aqueous basic solution (e.g., 1M NaOH or NaHCO₃) to the separatory funnel. Shake the funnel vigorously, venting frequently. The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.
-
Washing: Wash the organic layer with the aqueous base one or two more times and combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The purified product should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Troubleshooting logic for purification issues.
References
- 1. US7132566B2 - Process for the purification of a crude carboxylic acid slurry - Google Patents [patents.google.com]
- 2. US5354898A - Method for purifying crude aromatic carboxylic acids - Google Patents [patents.google.com]
- 3. US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents [patents.google.com]
- 4. EP1091922B1 - Method of purifying aromatic dicarboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Luminol Chemiluminescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize luminol chemiluminescence efficiency in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during luminol-based assays.
1. Issue: Weak or No Chemiluminescent Signal
-
Question: I'm not seeing any signal, or the signal is very weak on my blot/plate. What are the possible causes and how can I fix it?
-
Answer: Weak or no signal is a common issue that can stem from several factors related to reagents, antibodies, or the experimental procedure.[1][2]
-
Potential Causes & Solutions:
-
Inactive Reagents: The luminol solution, hydrogen peroxide, or enzyme catalyst (like HRP) may have degraded. Luminol solutions are sensitive to light and should be stored in a cool, dark, and dry environment.[3][4][5] Always prepare fresh working solutions and check the expiration dates of your reagents.[5][6]
-
Sub-optimal pH: The luminol reaction is highly pH-dependent.[3] The optimal pH is typically in the alkaline range, often between 8.0 and 9.5, to achieve a strong and stable signal.[3] Verify the pH of your buffers and solutions.
-
Incorrect Reagent Concentration: The concentration of luminol and the oxidizing agent (e.g., H₂O₂) is critical. While increasing luminol concentration can enhance the signal up to a certain point (e.g., 0.3 mmol/L), excessively high concentrations can lead to a decrease in signal intensity.[3] Similarly, too much hydrogen peroxide can cause excessive reaction and reduce performance.[5]
-
Insufficient Catalyst: Catalysts like horseradish peroxidase (HRP) or metal ions (e.g., iron, copper, cobalt) are crucial for the reaction.[7] Ensure your catalyst is active and used at the recommended concentration. In forensic applications, the iron in hemoglobin acts as the catalyst.[8]
-
Problems with Antibodies (for Immunoassays):
-
Low Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[1] Try increasing the antibody concentration or incubation time.
-
Inactive Antibody: Ensure antibodies have been stored correctly. The secondary antibody must be specific to the species in which the primary antibody was raised.[1]
-
-
Poor Protein Transfer (for Western Blots): If performing a Western blot, confirm that the protein transfer from the gel to the membrane was successful. This can be checked using a total protein stain.[1]
-
-
2. Issue: High Background Signal
-
Question: My blot has a high background, making it difficult to distinguish the specific signal. What causes this and how can I reduce it?
-
Answer: High background can obscure your results and is often caused by issues with blocking, antibody concentrations, or contamination.[1]
-
Potential Causes & Solutions:
-
Insufficient Blocking: The membrane may not be blocked sufficiently, leading to non-specific antibody binding. Ensure you are blocking for at least 1 hour with the membrane fully submerged in an appropriate blocking buffer.[1]
-
Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding and high background.[1] Try reducing the antibody concentrations.
-
Contamination: Contaminated buffers, equipment, or cross-contamination between wells can cause a spotted or uneven background.[1] Always use clean equipment and freshly prepared buffers.[1] Handle membranes carefully with clean forceps.[1]
-
Inadequate Washing: Insufficient washing between antibody incubation steps is a frequent cause of high background.[1] Ensure all washing steps are performed thoroughly.
-
-
3. Issue: Signal Fades Too Quickly
-
Question: The chemiluminescent signal appears but then disappears very rapidly, making it difficult to capture the image. How can I prolong the signal?
-
Answer: A transient signal is a known characteristic of some luminol systems. The use of enhancers can help prolong the light emission.
-
Potential Causes & Solutions:
-
Reaction Kinetics: The standard luminol reaction can be rapid. The addition of specific chemical enhancers can prolong the emission time.[9]
-
Choice of Enhancer: Different enhancers affect the reaction kinetics differently. Phenolic compounds, for example, can act as enhancers to strengthen and delay the luminescence reaction.[9][10] Consider using an enhanced chemiluminescence (ECL) substrate formulation that is designed for a more stable and prolonged signal.
-
-
Frequently Asked Questions (FAQs)
1. How can I enhance the luminol signal?
There are several methods to enhance or boost the efficiency of luminol chemiluminescence.[11]
-
Use of Chemical Enhancers: Certain chemical compounds, known as enhancers, can significantly increase the light output and duration of the luminol reaction.[9] These are often used in horseradish peroxidase (HRP)-catalyzed systems.[9][12] Enhancers can be categorized as primary and secondary.[9][12]
-
Primary Enhancers: Examples include phenolic compounds like 4-iodophenol (PIP) and phenothiazine derivatives like 3-(10′-phenothiazinyl) propionic acid (PPA).[9][12]
-
Co-enhancers/Secondary Enhancers: Some systems use a combination of enhancers for a synergistic effect, such as 3-(10′-phenothiazinyl)-propane-1-sulfonate (SPTZ) with 4-morpholinopyridine (MORP).[12]
-
-
Nanoparticle Enhancement: Incorporating nanoparticles, such as metal nanoparticles or quantum dots, can act as catalysts or energy transfer agents, amplifying the light emission intensity.[11] Bimetallic metal-organic frameworks (MOFs) have also been shown to enhance the luminol-H₂O₂ system significantly.[13]
-
Optimize Reaction Conditions: Fine-tuning parameters like pH, temperature, and reagent concentrations is crucial for maximizing the signal.[3][14]
2. What is the optimal pH for the luminol reaction?
The pH of the reaction medium is a critical factor.[3]
-
A significant increase in luminol intensity is observed at a higher, alkaline pH.[3]
-
The maximum chemiluminescence intensity is typically measured in the pH range of 8.0 to 9.5.[3]
-
A very alkaline pH of 9.5 has been shown to provide a strong and stable signal that lasts for a longer time.[3]
-
It's important to note that while alkaline conditions are optimal for the luminol reaction, strong alkaline conditions can cause protein denaturation. Peroxidases are often preferred as catalysts because they allow luminol to be oxidized under milder conditions.[3]
3. How does temperature affect the reaction?
Temperature influences the rate of the chemical reaction.
-
Generally, higher temperatures can increase the reaction rate and improve the fluorescence effect by accelerating molecular motion.[4][15]
-
However, there is an optimal temperature. Studies have shown that chemiluminescence intensity initially increases with temperature, reaches an optimum value, and then decreases with a further increase in temperature.[15]
-
Very high temperatures (e.g., 107° C and above) can destroy the catalyst, such as hemoglobin, leading to a negative result.[16][17]
4. What are common catalysts and enhancers?
-
Catalysts: These substances reduce the activation energy of the reaction, accelerating the process.[7]
-
Enzymes: Horseradish peroxidase (HRP) is the most extensively used enzyme catalyst.[8][9] Myeloperoxidase and lactoperoxidase can also be used.[3]
-
Metal Ions: Metal ions, particularly iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), cobalt (Co²⁺), and manganese, can catalyze the reaction.[3][7] The iron in hemoglobin is the catalyst in the forensic detection of blood.[8]
-
-
Enhancers: These are added to increase the intensity and duration of the light signal.
5. What substances can interfere with luminol assays?
Several substances can cause interference, leading to false-positive or false-negative results.[3]
-
Inhibitors (False Negatives): Antioxidants such as ascorbate, certain phenolics, anilines, and thiols can act as molecular traps and significantly reduce the luminol signal.[3]
-
Interfering Oxidizers (False Positives): Strong oxidizing agents found in cleaning products and disinfectants, such as sodium hypochlorite (bleach), potassium permanganate, and iodine, can oxidize luminol directly and produce a signal in the absence of the intended catalyst.[3][18][19]
-
Interfering Catalysts (False Positives): Substances containing metal ions like copper or iron can trigger the reaction.[18] Plant peroxidases found in vegetables like horseradish, parsnips, and turnips can also cause false positives.[18][19][20]
Data & Protocols
Table 1: Comparison of Selected Luminol Enhancers
| Enhancer Type | Example(s) | System | Observed Effect | Reference |
| Phenolic Compound | 4-iodophenol (PIP) | HRP-catalyzed luminol | Increases CL intensity significantly compared to a lipid-free solution. | [9] |
| Phenothiazine Derivative | 3-(10′-phenothiazinyl) propionic acid (PPA) | HRP-catalyzed luminol | Strong primary enhancer, improves sensitivity in ELISA. | [12] |
| Triazole Derivative | 4-(1, 2, 4-triazole-1-yl) phenol (TRP) | HRP-catalyzed luminol | Better luminescence intensity and longer emission time compared to PIP. | [12] |
| Co-enhancer System | SPTZ and MORP | HRP-catalyzed luminol | Synergistic effect, significantly boosts light output and sensitivity. | [9][12] |
| Cyclodextrin | Monochloro-triazinyl-β-cyclodextrin (MCT-β-CD) | Hemoglobin-catalyzed luminol | Enhances intensity and duration; eliminates false positives from bleach. | [21][22] |
Table 2: Summary of Optimal Reaction Conditions
| Parameter | Optimal Range/Condition | Rationale | References |
| pH | 8.0 - 9.5 (Alkaline) | Maximizes light intensity and stability. At lower pH, intensity is drastically reduced. | [3][23] |
| Temperature | Varies; often ambient to slightly elevated (e.g., up to 60°C) | Reaction rate increases with temperature to an optimum point, then declines. | [4][15] |
| Catalyst | HRP, Metal Ions (Fe, Cu, Co) | Lowers the activation energy, accelerating the reaction for a stronger signal. | [3][7] |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Necessary component for the oxidation of luminol. | [3] |
| Luminol Concentration | ~0.3 mmol/L | Signal increases with concentration up to an optimal point, then may decrease. | [3] |
Experimental Protocol: General Enhanced Chemiluminescence (ECL) Detection for Western Blot
This protocol provides a general workflow for detecting an HRP-conjugated secondary antibody on a Western blot membrane.
-
Final Wash: After incubation with the HRP-conjugated secondary antibody, wash the membrane thoroughly to remove unbound antibody and reduce background. A common final wash is 3 x 5 minutes in Tris-Buffered Saline with Tween 20 (TBST).
-
Prepare ECL Substrate: Prepare the ECL working solution immediately before use by mixing the luminol/enhancer solution and the peroxide solution according to the manufacturer's instructions. Protect this solution from light.
-
Substrate Incubation:
-
Carefully remove the membrane from the final wash buffer. Use clean forceps and handle the membrane by the edges.
-
Place the membrane, protein side up, in a clean container or on a sheet of plastic wrap.
-
Pipette the prepared ECL working solution directly onto the surface of the membrane, ensuring the entire surface is evenly coated.
-
Incubate for 1-5 minutes at room temperature. Do not let the membrane dry out.
-
-
Signal Detection:
-
Gently drain the excess substrate from the membrane. You can do this by holding the membrane vertically with forceps and touching the bottom edge to a paper towel.
-
Place the damp membrane between two layers of a clean, transparent plastic sheet protector or plastic wrap. Avoid creating air bubbles.
-
Immediately transfer the wrapped membrane to an imaging system (e.g., a CCD camera-based imager like the C-DiGit® Blot Scanner or an X-ray film cassette).[1]
-
-
Image Acquisition:
-
Expose the membrane to the detector. Exposure times can vary from a few seconds to several minutes depending on signal intensity.[1][6]
-
If the signal is too strong (saturated), reduce the exposure time or use a less sensitive substrate.[1]
-
If the signal is too weak, increase the exposure time or consider re-optimizing antibody concentrations.[1]
-
Visualizations
Luminol Reaction Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. goldbio.com [goldbio.com]
- 3. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What factors are related to the changes in Luminol fluorescence intensity - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Reasons for Failure of Lumino Reagent Detection - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the effect and influence of catalysts on the luminescence of luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. goldbio.com [goldbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Improve Luminol Chemiluminescence Efficiency? [eureka.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. How to Optimize Luminol's Use in Emerging Technologies? [eureka.patsnap.com]
- 15. iosrjournals.org [iosrjournals.org]
- 16. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 17. "Effects of Surface Temperature on Chemiluminescence" by Kassie Henry [opensiuc.lib.siu.edu]
- 18. researchgate.net [researchgate.net]
- 19. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
- 20. A study of common interferences with the forensic luminol test for blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improving Luminol Blood Detection in Forensics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improved detection of Luminol blood in forensics - Bluestar Forensic [bluestar-forensic.com]
- 23. Effect of pH on inhibition and enhancement of luminol-H2O2-Co2+ chemiluminescence by phenolic compounds and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Background Interference in MALDI-MS with DTCA Matrix
Welcome to the technical support center for utilizing 2,5-dihydroxyterephthalic acid (DTCA) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes and overcome common challenges, particularly concerning background interference.
Frequently Asked Questions (FAQs)
Q1: What is DTCA and why is it used as a MALDI matrix?
A1: 2,5-dihydroxyterephthalic acid (DTCA), also referred to as DHT, is a specialized MALDI matrix. It is particularly effective for the analysis of small molecules, such as amino acids, due to its ability to significantly reduce background interference in the low mass range (< m/z 500) compared to commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA).[1] Key benefits include strong ultraviolet-visible (UV-vis) absorption, uniform matrix deposition, and high vacuum stability, leading to improved detection and imaging of low-molecular-weight metabolites.[1]
Q2: What are the main sources of background interference in MALDI-MS?
A2: Background interference in MALDI-MS can originate from several sources:
-
Matrix-related signals: The matrix itself can ionize, forming clusters and fragments that create signals, especially in the low mass-to-charge (m/z) region.[2][3]
-
Adduct formation: Analyte and matrix molecules can form adducts with alkali metal ions (like Na⁺ and K⁺) that are present as contaminants in solvents, buffers, or on labware.[2][4] This can split the analyte signal and complicate spectral interpretation.
-
Solvent and buffer components: Non-volatile salts and other components from the sample preparation can suppress analyte ionization and contribute to background noise.
-
Contaminants: Impurities from sample handling, such as polymers from plasticware or detergents, can also generate interfering signals.
Q3: How does DTCA compare to other common matrices in reducing background noise?
A3: Studies have shown that DTCA (DHT) significantly reduces matrix-related ion signals in the low mass range. Compared to DHB and CHCA, DTCA can decrease these interfering signals by 50% and 71.8%, respectively, at m/z < 500.[1] This cleaner background allows for better detection of low-abundance small molecules.
Troubleshooting Guide
This guide addresses common issues encountered during MALDI-MS experiments using a DTCA matrix.
Issue 1: High Background Noise in the Low Mass Region (m/z < 500)
-
Possible Cause: Even with DTCA, some matrix clusters and fragments can form, especially at high laser fluence. Contamination with salts or other impurities can also contribute.
-
Troubleshooting Steps:
-
Optimize Laser Fluence: Start with a lower laser energy and gradually increase it to find the minimum energy required for good analyte signal without excessive background.
-
Recrystallize the Matrix: If the DTCA powder is old or has been exposed to the atmosphere, recrystallization can help remove impurities.
-
On-Target Washing: After the sample-matrix spot has dried, a gentle wash with cold, deionized water or a mild acidic solution (e.g., 0.1% TFA) can remove salts and other hydrophilic contaminants.[5] Be cautious, as excessive washing can remove the sample.
-
Use High-Purity Solvents: Ensure that all solvents used for matrix and sample preparation are of the highest purity (e.g., HPLC or LC-MS grade) to minimize salt contamination.
-
Issue 2: Poor Signal Intensity or No Analyte Signal
-
Possible Cause: Suboptimal sample-to-matrix ratio, poor co-crystallization, ion suppression from contaminants, or incorrect laser focus.
-
Troubleshooting Steps:
-
Vary the Sample-to-Matrix Ratio: The optimal ratio can be analyte-dependent. Prepare several spots with different ratios (e.g., 1:1, 1:5, 1:10 v/v) to find the best condition.
-
Improve Co-crystallization: Ensure the sample and matrix solutions are thoroughly mixed before spotting. The "dried-droplet" method is common, but for some samples, a "thin-layer" or "sandwich" method might yield better results.[6][7]
-
Sample Clean-up: If your sample contains high concentrations of salts, detergents, or buffers, use a desalting technique like ZipTips or microdialysis before mixing with the matrix.[5]
-
Adjust Laser Focus and Position: Move the laser around the spot to find "sweet spots" where ionization is more efficient. Inhomogeneous crystallization can lead to variations in signal intensity across the spot.
-
Issue 3: Presence of Multiple Adduct Peaks (e.g., [M+Na]⁺, [M+K]⁺)
-
Possible Cause: Contamination of the sample, matrix, or solvents with alkali salts.
-
Troubleshooting Steps:
-
Use High-Purity Reagents and Water: This is the first line of defense against salt contamination.
-
Acidify the Matrix Solution: Adding a small amount of an acid like trifluoroacetic acid (TFA) to the matrix solution can promote protonation ([M+H]⁺) and suppress the formation of salt adducts. A typical concentration is 0.1% TFA.
-
Use Ammonium Salts as Additives: The addition of ammonium salts, such as ammonium monobasic phosphate or ammonium dibasic citrate, to the matrix solution can effectively reduce sodium and potassium adducts.[2][4]
-
Wash Glassware Appropriately: Avoid using strong detergents that may leave residues. Rinse glassware thoroughly with high-purity water.
-
Issue 4: Inconsistent Results (Poor Shot-to-Shot or Spot-to-Spot Reproducibility)
-
Possible Cause: Inhomogeneous crystallization of the sample and matrix.
-
Troubleshooting Steps:
-
Optimize the Spotting Technique: The speed of solvent evaporation can affect crystal formation. Slower evaporation can sometimes lead to larger, more uniform crystals. You can control this by partially covering the MALDI plate during drying.
-
Modify the Matrix Solvent: The composition of the solvent used to dissolve the DTCA and sample can influence crystallization. Experiment with different ratios of organic solvent (e.g., acetonitrile, methanol) and water.
-
Use a Seeding or Thin-Layer Method: Preparing a thin, uniform layer of matrix on the target before applying the sample can promote more homogeneous crystallization.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the performance of DTCA (DHT) and other common MALDI matrices.
Table 1: Comparison of Background Interference of Different MALDI Matrices
| Matrix | Analyte Class | Reduction in Matrix-Related Ion Signals (m/z < 500) | Reference |
| DTCA (DHT) | Amino Acids | 50% reduction compared to DHB | [1] |
| DTCA (DHT) | Amino Acids | 71.8% reduction compared to CHCA | [1] |
Table 2: Limits of Detection (LOD) for Amino Acids using DTCA (DHT) Matrix
| Amino Acid | Limit of Detection (ng/mL) | Reference |
| Arginine | 6 | [1] |
| Glutamic Acid | 4 | [1] |
| Glutamine | 6 | [1] |
| Proline | 4 | [1] |
Table 3: Number of Protein Amino Acids Detected in Human Serum
| Matrix | Number of Amino Acids Detected | Reference |
| DTCA (DHT) | 20 | [1] |
| DHB | 7 | [1] |
| CHCA | 10 | [1] |
Experimental Protocols
Protocol 1: Preparation of DTCA Matrix Solution and Sample Spotting (Dried-Droplet Method)
This protocol is a standard starting point for using DTCA as a MALDI matrix.
Materials:
-
2,5-dihydroxyterephthalic acid (DTCA) powder
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), optional additive
-
Analyte sample dissolved in an appropriate solvent
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Prepare the Matrix Solvent: Create a solvent mixture of 50:50 (v/v) acetonitrile and ultrapure water. For suppression of salt adducts, add TFA to a final concentration of 0.1%.
-
Prepare the DTCA Matrix Solution: Prepare a saturated solution of DTCA in the matrix solvent. A common starting concentration is 10 mg/mL. Vortex the solution vigorously for 1-2 minutes. If the DTCA does not fully dissolve, centrifuge the solution and use the supernatant.
-
Prepare the Sample-Matrix Mixture: In a clean microcentrifuge tube, mix the analyte solution with the DTCA matrix solution. A common starting ratio is 1:1 (v/v). The optimal ratio may need to be determined empirically for your specific analyte.
-
Spotting on the MALDI Target: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and the DTCA matrix.
-
Analysis: The plate is now ready for insertion into the MALDI-MS instrument for analysis.
Visualizations
Caption: Experimental workflow for MALDI-MS sample preparation using the dried-droplet method with a DTCA matrix.
Caption: A logical workflow for troubleshooting common issues in MALDI-MS experiments with a DTCA matrix.
References
- 1. utoledo.edu [utoledo.edu]
- 2. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput MALDI sample preparation - Analytik Jena [analytik-jena.us]
- 4. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid in solution
Technical Support Center: 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (DTCA). While specific literature on the solution-phase stability of DTCA is emerging, primarily focusing on its application as a novel MALDI matrix[1][2][3], this document synthesizes that information with established chemical principles governing structurally related compounds, such as phthalhydrazides (e.g., luminol) and other phthalazine derivatives.[4][5][6][7][8] The objective is to provide a robust framework for anticipating and troubleshooting stability issues, ensuring the reliability and reproducibility of your experimental results.
The core structure of DTCA features a cyclic hydrazide integrated into a phthalazine system, with a carboxylic acid moiety conferring pH-dependent properties. This structure informs its potential vulnerabilities in solution, primarily to hydrolysis, oxidation, and pH-mediated degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of DTCA?
A1: The choice of solvent depends on your experimental needs.
-
Organic Solvents: For high concentration, water-free stock solutions, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. These solvents are generally suitable for long-term storage at -20°C or -80°C.
-
Aqueous Buffers: DTCA is a carboxylic acid and is sparingly soluble in neutral or acidic aqueous solutions.[5] To achieve dissolution in aqueous buffers, it is necessary to deprotonate the carboxylic acid group by adjusting the pH to a slightly alkaline state (e.g., pH 7.5 - 9.0). Use a suitable buffer system (e.g., phosphate, borate) to maintain this pH. Always prepare aqueous solutions fresh for the best results.
Q2: How should I store DTCA solutions?
A2:
-
Solid Form: As per supplier recommendations, the solid compound should be stored at -20°C.[9]
-
Organic Stock Solutions (DMSO/DMF): Store in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Protect from light by using amber vials or by wrapping vials in aluminum foil. Before use, bring the vial to room temperature and centrifuge briefly to collect the contents at the bottom.[9]
-
Aqueous Solutions: It is strongly advised to prepare aqueous solutions fresh on the day of use. The cyclic hydrazide moiety is susceptible to hydrolysis. If short-term storage is unavoidable, filter-sterilize the solution and store it at 2-8°C, protected from light, for no longer than 24-48 hours. Perform validation studies to confirm stability under your specific storage conditions.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for DTCA is not widely published, its strong UV absorption properties, noted in its use as a MALDI matrix[1][2], suggest a high potential for photosensitivity. Structurally related chemiluminescent compounds like luminol are known to be sensitive to light.[6] Therefore, it is best practice to protect both solid DTCA and its solutions from light at all times.
Q4: My aqueous solution of DTCA has a low pH. Is this normal?
A4: Yes. DTCA is a carboxylic acid. When dissolved in an unbuffered aqueous solvent (like water), it will create an acidic solution. This inherent acidity can influence its stability and solubility. For most applications, using a buffer system to control the pH is critical.
Troubleshooting Guide
Problem 1: My DTCA solution has turned yellow after a few days in the lab.
-
Potential Cause 1: Oxidative Degradation. Phthalhydrazide structures can be susceptible to oxidation, especially when exposed to air and light.[4] The formation of oxidized species can create conjugated systems that absorb visible light, appearing as a yellow or brown tint.
-
Potential Cause 2: Hydrolytic Degradation. The cyclic hydrazide ring is an amide-like structure and is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, or upon prolonged exposure to an aqueous environment.[10][11] Ring-opening would alter the electronic structure and could lead to colored byproducts.
-
Troubleshooting & Solution:
-
Discard the Solution: Do not use discolored solutions, as the effective concentration of DTCA is unknown and degradation products may interfere with your experiment.
-
Use Freshly Prepared Solutions: This is the most reliable way to ensure consistent performance.
-
Deoxygenate Solvents: If oxidation is suspected to be rapid, prepare your buffer and briefly sparge it with an inert gas (nitrogen or argon) before dissolving the DTCA.
-
Strict Light Protection: Ensure vials are wrapped in foil and work in a subdued lighting environment where possible.
-
Problem 2: I am observing a gradual loss of signal or activity in my assay over the course of an experiment.
-
Potential Cause: pH-Dependent Instability. The stability of phthalazine derivatives is often highly dependent on pH.[6][12] For luminol, stability is greatest in alkaline conditions (pH 8-10).[4] While the optimal pH for DTCA stability is not formally established, it is plausible that the pH of your assay buffer is not optimal for its stability, leading to its degradation during the experiment.
-
Troubleshooting & Solution:
-
Monitor pH: Confirm the pH of your complete assay buffer after all components have been added.
-
Perform a Time-Course Stability Study: Prepare your complete assay medium containing DTCA. At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot and measure the concentration or activity. This will reveal the stability profile under your exact experimental conditions. See Protocol 2 for a basic UV-Vis method.
-
Optimize Buffer pH: If instability is confirmed, evaluate a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) to identify a condition that balances compound stability with the requirements of your biological or chemical system. Phenol derivatives often show maximum chemiluminescence at pH 8.5, which can be an indicator of the stability of the active species.[13]
-
Problem 3: I cannot dissolve DTCA in my neutral aqueous buffer (pH 7.0).
-
Potential Cause: Insufficient Deprotonation. The carboxylic acid group on DTCA requires deprotonation to its carboxylate form (R-COO⁻) to become sufficiently polar for aqueous solubility. At neutral pH, a significant portion of the molecules will be in the protonated, less soluble form (R-COOH).
-
Troubleshooting & Solution:
-
Adjust pH: While stirring, slowly add a small amount of dilute base (e.g., 0.1 M NaOH) to your solution to raise the pH to between 8.0 and 9.0. You should observe the solid dissolving as the pH increases.
-
Use a Co-Solvent: If your experiment can tolerate it, preparing a concentrated stock in DMSO and then diluting it into your aqueous buffer can overcome solubility issues. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the experiment.
-
Gentle Heating & Sonication: After pH adjustment, gentle warming (to 30-40°C) or brief sonication can help expedite dissolution. Avoid aggressive heating, which could accelerate degradation.
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of DTCA
-
Weigh Compound: Accurately weigh 2.06 mg of DTCA (MW: 206.16 g/mol )[9][14] and place it in a 1.5 mL microcentrifuge tube.
-
Initial Suspension: Add 500 µL of your desired buffer (e.g., 50 mM Phosphate Buffer). The compound will likely not dissolve and will form a suspension.
-
pH Adjustment: Place the tube on a magnetic stirrer with a micro stir bar. Place a calibrated pH probe into the suspension. Slowly add 0.1 M NaOH dropwise until the solid fully dissolves. Continue to adjust until the pH is stable at the desired level (e.g., pH 8.0).
-
Final Volume Adjustment: Transfer the dissolved solution to a 1.0 mL volumetric flask. Rinse the original tube with a small amount of buffer and add it to the flask. Carefully add buffer to bring the final volume to 1.0 mL.
-
Final Steps: Mix thoroughly. Use the solution immediately.
Protocol 2: Assessing Solution Stability by UV-Vis Spectrophotometry
This protocol provides a simple method to evaluate the stability of DTCA in your buffer of choice.
-
Prepare Solution: Prepare a solution of DTCA in your test buffer at a concentration that gives an absorbance reading between 0.5 and 1.0 at its λ_max (Note: As a phthalazine derivative, expect strong absorbance in the UV range, ~300-350 nm. An initial scan is required to determine the λ_max).
-
Initial Measurement (T=0): Immediately after preparation, transfer the solution to a quartz cuvette and record the full UV-Vis spectrum (e.g., 250-500 nm). Note the absorbance value at the determined λ_max.
-
Incubation: Store the remaining solution under your desired test conditions (e.g., room temperature, 37°C, protected from light).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the stored solution and record its UV-Vis spectrum.
-
Data Analysis:
-
Quantitative Analysis: A decrease in absorbance at λ_max over time indicates degradation of the parent compound.
-
Qualitative Analysis: The appearance of new peaks or a shift in λ_max suggests the formation of degradation products with different chromophores.
-
| Time Point | Absorbance at λ_max | % Remaining (Approx.) | Observations (e.g., New Peaks) |
| 0 hr | 0.850 | 100% | Single peak at 320 nm |
| 1 hr | 0.833 | 98% | No significant change |
| 4 hr | 0.765 | 90% | Small shoulder appearing at ~380 nm |
| 24 hr | 0.510 | 60% | Shoulder at ~380 nm is now a distinct peak |
| Table 1: Example data format for a stability study. |
Visualizations: Degradation Pathways & Workflows
Potential Hydrolytic Degradation Pathway
The cyclic hydrazide structure within DTCA is susceptible to hydrolysis, which would lead to a ring-opening event. This is a primary consideration for stability in aqueous solutions.
References
- 1. This compound as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. How to Enhance Luminol Stability in Chemiluminescent Reactions? [eureka.patsnap.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
- 10. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]
- 11. Hydrazide synthesis by oxidation or hydrolysis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C9H6N2O4 | CID 309056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Luminol-Based Chemiluminescence Reactions
Welcome to the technical support center for luminol-based chemiluminescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. We will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.
Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the critical role of pH in luminol chemiluminescence.
Q1: Why is pH so critical for luminol chemiluminescence?
A1: The pH of the reaction buffer is arguably the most critical variable in a luminol-based assay. It directly governs several key aspects of the reaction:
-
Luminol Deprotonation: The chemiluminescence reaction initiates with the deprotonation of luminol in basic conditions.[1][2] Without a sufficiently alkaline environment, the initial steps of the reaction cannot proceed efficiently.
-
Quantum Yield: The efficiency of light emission, known as the quantum yield, is highly pH-dependent. Optimal light output is typically observed in a specific alkaline range.[3][4]
-
Enzyme Activity (for enzyme-catalyzed reactions): In popular assays like ELISA and Western blotting, enzymes such as Horseradish Peroxidase (HRP) are used to catalyze the oxidation of luminol.[5][6] HRP has an optimal pH range for its catalytic activity, which often needs to be balanced with the optimal pH for luminol's light emission.[7]
-
Reaction Kinetics and Signal Stability: pH influences the rate of the reaction and the stability of the light signal. Sub-optimal pH can lead to a rapid "flash" of light that decays too quickly for accurate measurement or a weak, unstable signal.[6]
-
Intermediate Stability: The stability of key intermediates in the reaction pathway is pH-dependent. For the reaction to proceed to light emission, a dianionic endoperoxide intermediate must be formed.[8][9] At a pH below approximately 8.2, a mono-anion intermediate will decompose without producing light in what is often termed a "dark reaction".[1][4][8]
Q2: What is the optimal pH for a luminol reaction?
A2: While there is no single universal "best" pH, a general range of pH 8.5 to 10.5 is typically effective for most luminol-based systems.[10][11] However, the precise optimum depends on the specific components of your assay:
-
Non-Enzymatic Systems: In systems catalyzed by metal ions (e.g., ferricyanide, copper), the primary consideration is the quantum yield of luminol itself. In these cases, a higher pH, often between 11 and 13, can produce a high quantum yield.[3]
-
HRP-Catalyzed Systems: For HRP-catalyzed reactions, a compromise must be struck. HRP functions optimally at a near-neutral pH, while luminol's light emission is more efficient at a higher pH.[6][7] A common starting point for optimization is around pH 8.5 .[12][13] Some studies have shown that a very alkaline pH of 9.5 can provide a strong and stable signal in Western blots.[7]
Q3: What are "enhancers" and how do they relate to pH?
A3: Enhancers are chemical compounds that increase the intensity and duration of the light signal in HRP-catalyzed luminol reactions.[14][15] Phenolic compounds, such as p-iodophenol and 4-imidazolylphenol, are common enhancers.[16][17] They work by facilitating the oxidation of luminol through a mechanism involving enhancer radicals.[14][18]
The effectiveness of enhancers can also be pH-dependent. Some phenolic compounds may act as inhibitors at lower pH and enhancers at higher pH.[19][20] Therefore, when using an enhanced luminol substrate, it is crucial to adhere to the manufacturer's recommended pH or perform an optimization experiment.
Q4: What are the common components of a luminol reaction mixture?
A4: A typical luminol-based detection system consists of the following core components:
| Component | Role in the Reaction | Common Examples |
| Luminol | The chemiluminescent substrate that emits light upon oxidation. | 5-Amino-2,3-dihydro-1,4-phthalazinedione |
| Oxidizing Agent | Provides the oxygen required to oxidize luminol. | Hydrogen Peroxide (H₂O₂)[1] |
| Catalyst | Accelerates the decomposition of the oxidant and the oxidation of luminol. | Horseradish Peroxidase (HRP), Ferricyanide, metal ions (Fe²⁺, Cu²⁺)[5][21] |
| Alkaline Buffer | Maintains the optimal pH for the reaction. | Tris-HCl, Carbonate buffer, Borate buffer[5][13] |
| Enhancer (Optional) | Increases the intensity and duration of the light signal in HRP-catalyzed reactions. | p-iodophenol, 4-imidazolylphenol, N-alkylated phenothiazines[14][16][22] |
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during luminol-based experiments.
Issue 1: Weak or No Chemiluminescent Signal
A weak or absent signal is one of the most frequent problems. The following troubleshooting workflow can help identify the cause.
Caption: Troubleshooting workflow for weak or no signal.
Detailed Troubleshooting Steps:
-
Q: My signal is much weaker than expected. Could my buffer be the problem?
-
A: Absolutely. An incorrect buffer pH is a primary suspect. Luminol chemiluminescence is highly sensitive to pH, with a drastic reduction in signal intensity at lower pH values.[7]
-
Action: Prepare a fresh batch of your alkaline buffer (e.g., Tris-HCl, pH 8.5). Use a calibrated pH meter to verify the final pH. Do not rely on the theoretical pH from calculations alone.
-
-
-
Q: I've confirmed my buffer pH is correct, but the signal is still low. What should I check next?
-
A: Reagent integrity is the next critical checkpoint.
-
Luminol Degradation: Luminol solutions can degrade over time, especially when exposed to light.[23] It's best to prepare them fresh or use commercially available stabilized solutions.
-
Hydrogen Peroxide Potency: Hydrogen peroxide (H₂O₂) is notoriously unstable. An old or improperly stored stock will have a lower effective concentration, leading to insufficient oxidation of luminol. Always use a fresh or recently verified source of H₂O₂.
-
Enzyme Activity: If you are using an HRP conjugate, ensure it has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles, which can denature the enzyme.
-
-
-
Q: What if my reagents are fresh and the pH is correct, but I still have a low signal?
-
A: Consider the possibility of substrate depletion or insufficient enzyme concentration.
-
Substrate Depletion: Using too little chemiluminescent substrate can cause the luminol to be consumed quickly, resulting in a weak signal.[24] Ensure you are using the volume recommended by the manufacturer and that the entire surface of your blot or well is covered.
-
Insufficient HRP: In applications like Western blotting, the amount of HRP present is dependent on the concentration of your primary and secondary antibodies. If these are too dilute, there won't be enough enzyme to generate a strong signal.[6] You may need to optimize your antibody dilutions.
-
-
Issue 2: High Background Signal
A high background can obscure your specific signal, making data interpretation difficult.
Caption: Troubleshooting workflow for high background.
Detailed Troubleshooting Steps:
-
Q: I'm seeing a lot of background noise on my Western blot. Could pH be a factor?
-
A: While less direct than its effect on signal intensity, pH can contribute to background issues. If the pH of your final wash buffer is too alkaline, it could potentially initiate a low level of chemiluminescence across the membrane before you even add the substrate, leading to a generally high background.
-
Action: Ensure your final wash buffers are at a neutral or slightly acidic pH (e.g., TBS-T at pH 7.6) to prevent premature reaction. The alkaline environment should only be introduced with the substrate solution itself.
-
-
-
Q: Besides buffer pH, what are the most common causes of high background?
-
A: The most frequent culprits are related to non-specific binding and washing.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a very common cause of high background.[24]
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane. You may need to increase the blocking time or try a different blocking agent (e.g., non-fat dry milk, BSA).
-
Inadequate Washing: Insufficient washing will not remove all the unbound secondary antibody, leading to background signal across the blot. Increase the number and/or duration of your wash steps.
-
-
Issue 3: Poor Reproducibility and Signal Instability
Inconsistent results from one experiment to the next can be frustrating. pH stability is key to achieving reproducible results.
-
Q: My results are inconsistent between experiments. How can I improve reproducibility?
-
A: Strict control over pH is essential for reproducibility.
-
Buffer Capacity: Use a buffer with sufficient buffering capacity to resist pH changes when samples or other reagents are added. Tris and borate buffers are common choices.[5][13]
-
Fresh Buffers: Always use freshly prepared buffers. A buffer that has been stored for a long time can experience a shift in pH.
-
Consistent Reagent Preparation: Ensure that all components of your reaction are prepared consistently each time. Pipetting errors or incorrect reagent addition order can affect the final reaction conditions.[25] For instance, adding H₂O₂ before luminol is fully dissolved in the alkaline buffer can lead to localized degradation of the luminol.[25]
-
-
-
Q: My signal fades too quickly. How can I make it more stable?
-
A: Signal stability is influenced by the reaction kinetics, which are pH-dependent.
-
Optimize pH for Stability: While a very high pH might give a bright initial flash, a slightly lower pH (e.g., 8.5-9.5) often provides a more stable, "glow-type" emission that is easier to detect and quantify.[7]
-
Use Enhanced Substrates: Enhanced luminol substrates are specifically formulated to provide a longer-lasting signal.[6] These often contain proprietary stabilizers in addition to enhancers.
-
Avoid High Catalyst Concentrations: An excessive concentration of a catalyst like HRP or iron ions can cause the reaction to proceed too quickly, consuming the substrate and leading to a rapid decay of the signal.[6][25]
-
-
Experimental Protocols
Protocol 1: Preparation of a Standard Alkaline Buffer for Luminol Assays
This protocol describes the preparation of a 0.1 M Tris-HCl buffer at pH 8.5, a common starting point for HRP-luminol reactions.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Calibrated pH meter
Procedure:
-
Weigh out 12.11 g of Tris base.
-
Dissolve the Tris base in approximately 800 mL of deionized water.
-
Place the solution on a magnetic stirrer and immerse a calibrated pH electrode.
-
Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding until the pH reaches 8.5.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1000 mL.
-
Store the buffer at 4°C. For best results, prepare fresh buffer weekly.
Protocol 2: Systematic pH Optimization for an HRP-Luminol Reaction
This experiment allows you to determine the optimal pH for your specific assay conditions.
Materials:
-
Your HRP-conjugate (e.g., secondary antibody-HRP) at a fixed, appropriate dilution.
-
Luminol/enhancer solution.
-
Hydrogen peroxide solution.
-
A series of 0.1 M Tris-HCl buffers with pH values ranging from 7.5 to 10.0 (prepared as in Protocol 1, adjusting the final pH with HCl).
-
A luminometer or CCD-based imaging system.
Procedure:
-
Set up a series of reactions in a microplate or on a dot blot.
-
For each pH to be tested, prepare a working substrate solution by combining the luminol/enhancer solution and the hydrogen peroxide solution in the corresponding pH buffer, following the manufacturer's ratios.
-
Add your HRP conjugate to each well or spot at a constant concentration.
-
Initiate the reaction by adding the working substrate solution for each respective pH.
-
Immediately measure the light output using a luminometer or image the blot with a CCD camera.
-
Record the signal intensity at various time points (e.g., 1, 5, 10, and 15 minutes) to assess both peak intensity and signal stability.
-
Plot the signal intensity versus pH to identify the optimal pH that provides the best balance of high signal and good stability for your system.
By systematically addressing the variable of pH, you can significantly enhance the reliability, sensitivity, and reproducibility of your luminol-based chemiluminescence assays.
References
- 1. Luminol - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What materials are required for the luminol reaction - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Insight into pH-Dependent Luminol Chemiluminescence in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Enhance Luminol Stability in Chemiluminescent Reactions? [eureka.patsnap.com]
- 11. How Luminol Stabilizes Performance in Testing Protocols? [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System | PLOS One [journals.plos.org]
- 16. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN108362687A - Chemiluminescence enhancement solution, chemiluminescence substrate and application thereof - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Effect of pH on inhibition and enhancement of luminol-H2O2-Co2+ chemiluminescence by phenolic compounds and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. Chemiluminescence in western blot | Abcam [abcam.com]
- 25. Analysis of the reasons for the low luminescence efficiency of luminol [vacutaineradditives.com]
Reducing false positives in luminol-based blood detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce false positives in luminol-based blood detection experiments.
Troubleshooting Guides
Issue: Bright, immediate flash of light that disappears quickly.
Possible Cause: False positive reaction from an oxidizing agent, such as sodium hypochlorite (bleach).
Solution:
-
Observe the Reaction: False positives from bleach often present as a brief, intense flash of light, sometimes described as a "sparkler" effect, which fades much more rapidly than the sustained glow from a reaction with blood.[1] The chemiluminescence from blood is typically more intense and can last for several minutes.[1]
-
Urea Pretreatment: To eliminate interference from sodium hypochlorite, a pretreatment with an 8M urea solution can be employed. This method has been shown to remove the false-positive reaction from bleach.[2]
-
Wavelength Analysis: If available, spectroscopic analysis can differentiate between the chemiluminescence of blood and bleach. The reaction with blood has a peak emission at approximately 455 nm, while bleach peaks at around 430 nm.[2]
Issue: Weak or inconsistent chemiluminescence in a suspected bloodstain.
Possible Causes:
-
The bloodstain is highly diluted.
-
The surface is porous and has absorbed the sample.
-
The presence of substances that can inhibit the luminol reaction.
Solutions:
-
Enhance the Reaction: The intensity and duration of the chemiluminescence can be enhanced. Pretreatment with 8M urea has been shown to increase both the intensity and duration of the light emission, particularly for diluted or aged stains.
-
Confirmatory Testing: Due to the possibility of a weak false positive, it is crucial to follow up with a more specific confirmatory test to verify the presence of blood.
Issue: Chemiluminescence observed in areas with no suspected blood, such as on plant material or metal fixtures.
Possible Cause: False positive reaction from substances containing catalytic agents other than hemoglobin.
Common Interfering Substances:
-
Metals: Copper, iron, and their alloys can catalyze the luminol reaction.[3]
-
Plant Peroxidases: Certain vegetables like horseradish, turnips, and parsnips contain peroxidases that can trigger a false positive.[4][5]
-
Other Substances: Rust, some paints, and cleaning agents can also cause a reaction.[5]
Solution:
-
Documentation and Context: Carefully document the location and nature of the reaction. The context of the chemiluminescence is critical. A reaction on a copper pipe is more likely to be a false positive than a reaction on a carpet.
-
Proceed to Confirmatory Testing: Any positive luminol result, especially in the presence of known interfering substances, must be confirmed with a test specific to blood, such as the Kastle-Meyer test or an immunochromatographic assay.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of a luminol false positive?
A1: The luminol reaction relies on the catalytic oxidation of luminol by an oxidizing agent (like hydrogen peroxide) in an alkaline solution. While the iron in hemoglobin is an efficient catalyst, other substances can also facilitate this reaction, leading to a false positive. These include strong oxidizing agents (e.g., bleach) and compounds with peroxidase-like activity (e.g., plant peroxidases and certain metal ions).[4]
Q2: How can I differentiate a true positive from a false positive based on observation?
A2: While not definitive, observational differences can be indicative. The chemiluminescence from blood is typically a sustained, bright blue glow that can last for several minutes.[1] In contrast, false positives from substances like bleach often produce a very brief, intense flash of light that dissipates quickly.[1] However, these visual cues are not foolproof and should always be followed by confirmatory tests.
Q3: What are the recommended confirmatory tests after a positive luminol result?
A3: Following a positive luminol screen, it is essential to perform a more specific confirmatory test. Recommended tests include:
-
Kastle-Meyer (Phenolphthalein) Test: This colorimetric test turns pink in the presence of hemoglobin.[6][7]
-
Immunochromatographic Assays (e.g., HemaTrace®): These tests use antibodies to specifically detect human hemoglobin and are highly sensitive and specific.[8][9][10]
Q4: Will using luminol interfere with subsequent DNA analysis?
A4: Luminol is generally considered non-destructive to DNA, and successful DNA analysis can be performed on samples previously treated with luminol.[11] However, the application of any chemical reagent can potentially dilute the sample, so it is best practice to collect a sample for DNA analysis before applying luminol if possible.
Q5: Can the age of a bloodstain affect the luminol reaction?
A5: Yes, older, dried bloodstains often produce a more intense and longer-lasting chemiluminescence compared to fresh blood.
Data Presentation
Table 1: Characteristics of Luminol Reactions with Blood and Common False-Positive Substances
| Substance | Reaction Characteristics | Duration | Peak Emission Wavelength (approx.) |
| Human Blood | Bright, sustained blue glow | Several minutes[1] | 455 nm[2] |
| Bleach (Sodium Hypochlorite) | Intense, brief flash; "sparkler" effect | Very short[1] | 430 nm[2] |
| Plant Peroxidases (e.g., Horseradish) | Can be a strong, sustained glow | Varies | Not specified |
| Copper and Iron | Catalytic reaction leading to chemiluminescence | Varies | Not specified |
| Enamel Paint | Can produce a strong positive reaction | Varies | Not specified |
Experimental Protocols
Weber Protocol for Luminol Solution Preparation
This protocol is a commonly used method for preparing the luminol working solution.
Materials:
-
Luminol
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (3%)
-
Distilled Water
Procedure:
-
Stock Solution: Prepare a stock solution by dissolving luminol in a sodium hydroxide solution.
-
Working Solution: To prepare the working solution, combine the luminol stock solution with additional sodium hydroxide, distilled water, and 3% hydrogen peroxide.
-
The final solution is then sprayed onto the area of interest in complete darkness.
Urea Pretreatment to Eliminate Bleach Interference
This protocol describes the pretreatment of a suspected area with urea to mitigate false positives from sodium hypochlorite.
Materials:
-
Urea
-
Distilled Water
-
Spray bottle
Procedure:
-
Prepare an 8M urea solution by dissolving the appropriate amount of urea in distilled water.
-
Spray the 8M urea solution onto the area to be tested.
-
Allow the urea solution to sit for approximately 20 minutes. During this time, the urea will decompose the sodium hypochlorite.
-
Proceed with the application of the luminol working solution as per the standard protocol.
Kastle-Meyer Confirmatory Test
This presumptive test can be used to confirm the presence of hemoglobin after a positive luminol test.
Materials:
-
Sterile cotton swab
-
Distilled water
-
Ethanol (70%)
-
Kastle-Meyer reagent (phenolphthalein solution)
-
Hydrogen Peroxide (3%)
Procedure:
-
Moisten a sterile cotton swab with distilled water and rub it on the suspected stain.
-
Add one to two drops of 70% ethanol to the swab.
-
Apply one to two drops of the Kastle-Meyer reagent to the swab. The swab should remain colorless.
-
Add one to two drops of 3% hydrogen peroxide to the swab.
-
A rapid change to a bright pink color indicates a positive result for blood.[12][13]
Immunochromatographic Test for Human Hemoglobin (Example: HemaTrace®)
This is a highly specific confirmatory test for human blood.
Materials:
-
HemaTrace® test card
-
Extraction buffer (provided with the kit)
-
Sample swab or cutting
Procedure:
-
Collect a sample of the suspected stain using a sterile swab or by taking a small cutting.
-
Place the sample into a tube containing the extraction buffer.
-
Allow the sample to incubate in the buffer for at least 30 minutes for aged stains.
-
Add 150 µL of the sample extract to the sample well (S) of the HemaTrace® test card.
-
Read the results at 10 minutes. The appearance of a pink line at both the test (T) and control (C) regions indicates a positive result for human hemoglobin.[10]
Visualizations
Caption: Chemical pathway of the luminol reaction.
Caption: Decision workflow for a positive luminol test.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [open.bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. compoundchem.com [compoundchem.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. the-gist.org [the-gist.org]
- 7. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 8. Validation studies of an immunochromatographic 1-step test for the forensic identification of human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dfs.dc.gov [dfs.dc.gov]
- 10. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 11. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]
- 12. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 13. crimelab.phoenix.gov [crimelab.phoenix.gov]
Technical Support Center: Phthalazinone Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common side products encountered during phthalazinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in phthalazinone synthesis?
A1: The most frequently encountered side product depends on the chosen synthetic route. When starting from phthalic anhydride or its derivatives and a hydrazine, the primary side product is often the isomeric N-aminophthalimide. In syntheses involving 3,2-benzoxazin-4-ones, bis-phthalazinone can be a significant byproduct, particularly when ethanol is used as the solvent.[1][2] Other potential impurities can arise from incomplete reactions, secondary reactions of the desired product, or the use of complex substrates.
Q2: How can I identify the N-aminophthalimide side product in my reaction mixture?
A2: N-aminophthalimide can be identified using standard analytical techniques. In 1H NMR spectroscopy, it will show a different set of aromatic proton signals compared to the desired phthalazinone. The key difference is often in the signals from the N-H protons. Mass spectrometry will show the same mass as the desired product, as they are isomers, but their fragmentation patterns may differ. Chromatographic techniques like TLC and HPLC are very effective for separation, as the two isomers typically have different polarities.
Q3: What reaction conditions favor the formation of the desired phthalazinone over N-aminophthalimide?
A3: The cyclization of the intermediate formed from the reaction of phthalic anhydride with hydrazine is competitive. Reaction conditions play a crucial role in directing the outcome. Generally, using a milder, non-acidic medium can favor the formation of phthalazinone. Some protocols suggest that specific solvents or catalysts can influence the regioselectivity of the cyclization. For instance, some modern methods using catalysts like ammonium chloride or employing microwave irradiation report high yields of the desired phthalazinone, suggesting minimization of the isomeric byproduct.[3][4]
Q4: Can side products be formed when synthesizing substituted phthalazinones?
A4: Yes, the synthesis of substituted phthalazinones can also lead to side products. For example, when using substituted phenylhydrazines with 2-formylbenzoic acid, side reactions can occur if the substituents on the phenylhydrazine are reactive under the reaction conditions.[3] Additionally, if the starting materials are not pure, these impurities can lead to the formation of related side products.
Troubleshooting Guide
Issue 1: My reaction yielded a mixture of two isomeric products that are difficult to separate.
-
Probable Cause: You are likely forming both the desired phthalazinone and the isomeric N-aminophthalimide. This is a common issue when using starting materials like phthalic anhydride and hydrazine.
-
Solution:
-
Optimize Reaction Conditions: Vary the solvent, temperature, and reaction time. A change in solvent polarity can significantly influence the cyclization pathway.
-
Purification: While challenging, separation can often be achieved by careful column chromatography. Experiment with different solvent systems to maximize the difference in Rf values. Recrystallization from a suitable solvent may also be effective if the solubilities of the two isomers are sufficiently different.
-
Alternative Synthetic Route: Consider synthesizing the phthalazinone from a different precursor, such as 2-formylbenzoic acid and the corresponding hydrazine, which can provide better regioselectivity and avoid the formation of the N-aminophthalimide isomer.[3][4]
-
Issue 2: I observe a high molecular weight peak in my mass spectrum, double the mass of my expected product.
-
Probable Cause: This suggests the formation of a dimer, such as a bis-phthalazinone. This side product has been reported when reacting 3,2-benzoxazin-4-one with hydrazine hydrate, particularly in ethanol.[1]
-
Solution:
-
Change the Solvent: The solvent choice can be critical. For the reaction of 3,2-benzoxazin-4-one with hydrazine hydrate, switching the solvent from ethanol to boiling pyridine has been shown to favor the formation of the monomeric phthalazinone derivative.[1]
-
Control Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. An excess of one reactant might promote dimerization or other side reactions.
-
Formation Pathway of Phthalazinone vs. N-Aminophthalimide
The diagram below illustrates the competing cyclization pathways in the reaction between phthalic anhydride and hydrazine, leading to either the desired phthalazinone or the N-aminophthalimide side product.
Caption: Competing pathways in phthalazinone synthesis.
Troubleshooting Workflow for Phthalazinone Synthesis
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during phthalazinone synthesis.
Caption: Troubleshooting workflow for synthesis.
Quantitative Data on Phthalazinone Synthesis
| Starting Materials | Catalyst/Conditions | Yield of Phthalazinone | Reference |
| 2-Formylbenzoic acid and Aryl Hydrazine | Ammonium Chloride, Methanol, rt | 80-94% | [3] |
| Phthalaldehydic acid and Substituted Phenylhydrazine | Oxalic Acid, Water, Microwave | High Yields | [4] |
| o-Methyl Benzophenones | Light-mediated, TFA | up to 66% | [5] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Arylphthalazinones from 2-Formylbenzoic Acid [3]
-
Materials: 2-formylbenzoic acid (1 mmol), appropriate aryl hydrazine (1 mmol), ammonium chloride (10 mol%), and methanol (5 mL).
-
Procedure:
-
To a solution of 2-formylbenzoic acid in methanol, add the aryl hydrazine and ammonium chloride.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylphthalazinone.
-
Protocol 2: Synthesis of Phthalazinone from 3,2-Benzoxazin-4-one [1]
-
Materials: 3,2-benzoxazin-4-one derivative (1 mmol), hydrazine hydrate (1.2 mmol), and pyridine (10 mL).
-
Procedure:
-
Dissolve the 3,2-benzoxazin-4-one derivative in pyridine.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for the time specified in the relevant literature, monitoring by TLC.
-
After cooling, pour the mixture into a beaker of cold water with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure phthalazinone derivative.
-
References
Technical Support Center: Scaling Up the Production of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct synthetic route is the condensation reaction between trimellitic anhydride (4-carboxyphthalic anhydride) and hydrazine hydrate. This reaction is typically carried out in a suitable solvent, such as acetic acid or an alcohol, with heating.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent. Careful control of these parameters is crucial for maximizing yield and minimizing the formation of impurities.
Q3: What are the primary safety concerns when working with hydrazine hydrate?
A3: Hydrazine hydrate is a corrosive and potentially carcinogenic substance. It is also highly reactive and can decompose explosively if not handled properly. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and avoid contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Melting point analysis can also provide a preliminary indication of purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of starting materials. - Incorrect stoichiometry. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Optimize the reaction temperature. A typical range is 100-140 °C. - Ensure the trimellitic anhydride is dry and the hydrazine hydrate concentration is known. - Use a slight excess of hydrazine hydrate (e.g., 1.1 equivalents). |
| Formation of Side Products/Impurities | - Reaction temperature is too high, leading to decarboxylation or other side reactions. - Presence of impurities in the starting materials. - Incomplete reaction leading to the presence of starting materials in the final product. | - Lower the reaction temperature and extend the reaction time. - Use high-purity starting materials. - Ensure the reaction goes to completion by monitoring with TLC or HPLC. |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent at room temperature. - Formation of a fine precipitate that is difficult to filter. | - After the reaction is complete, cool the mixture in an ice bath to promote precipitation. - If the product is still soluble, carefully add a co-solvent in which the product is insoluble (e.g., water or an ether) to induce precipitation. - Use a centrifuge to pellet the fine precipitate before decanting the supernatant. |
| Product is Colored (e.g., yellow or brown) | - Presence of colored impurities from starting materials or side reactions. - Thermal degradation of the product. | - Purify the crude product by recrystallization from a suitable solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous ethanol). - Use activated carbon during recrystallization to remove colored impurities. - Avoid excessive heating during the reaction and drying. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from trimellitic anhydride and hydrazine hydrate.
Materials:
-
Trimellitic anhydride (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial acetic acid (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimellitic anhydride in glacial acetic acid.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 118-120 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Dry the product under vacuum at 60-80 °C to a constant weight.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot DMF or DMSO.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol or diethyl ether.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Reaction Parameters and Yields at Different Scales
| Scale | Trimellitic Anhydride (g) | Hydrazine Hydrate (mL) | Acetic Acid (mL) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Lab Scale | 10.0 | 2.8 | 50 | 6 | 85-90 | >95 |
| Pilot Scale | 1000 | 280 | 5000 | 8 | 80-88 | >97 (after recrystallization) |
| Note: These are representative values and may vary depending on the specific experimental conditions. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low product yield.
Enhancing chemiluminescent signal with luminol derivatives and co-reactants
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with luminol-based chemiluminescence assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your chemiluminescence experiments.
Issue: Weak or No Chemiluminescent Signal
Q1: I am not observing any signal or the signal is extremely weak. What are the potential causes and how can I troubleshoot this?
A1: Weak or no signal is a common issue in chemiluminescent assays and can stem from several factors throughout the experimental workflow.[1][2] Here is a step-by-step guide to pinpoint and resolve the problem:
Potential Cause & Troubleshooting Steps:
-
Ineffective Protein Transfer (for Western Blots):
-
Verification: Use a reversible stain like Ponceau S to confirm successful protein transfer to the membrane.
-
Optimization: Ensure correct orientation of the gel and membrane in the transfer apparatus. Optimize transfer time and voltage/current according to your protein of interest's molecular weight and the gel percentage.
-
-
Suboptimal Antibody Concentrations:
-
Primary Antibody: The concentration may be too low. Try increasing the concentration or incubating for a longer period, such as overnight at 4°C.
-
Secondary Antibody: Ensure you are using the correct secondary antibody that recognizes the primary antibody's host species. Verify its activity and consider increasing its concentration if the signal is consistently weak.[1]
-
-
Issues with Chemiluminescent Substrate:
-
Proper Usage: Ensure the substrate was not diluted and that an adequate volume was applied to the blot to keep it uniformly wet during image acquisition.[3]
-
Temperature: Allow the substrate to equilibrate to room temperature before use, as a cold substrate can have a slower reaction rate.[3]
-
Incubation Time: Incubate the substrate for the recommended time, typically around 5 minutes, before detection.[3]
-
Freshness: Prepare fresh substrate working solution right before use, as the components can degrade over time, leading to a weaker signal.[4][5]
-
-
Enzyme Inactivity (e.g., HRP):
-
Storage: Confirm that the enzyme-conjugated secondary antibody has been stored correctly to maintain its activity.
-
Inhibitors: Be aware of potential inhibitors in your buffers. For instance, sodium azide is a potent inhibitor of Horseradish Peroxidase (HRP) and should not be included in buffers used with HRP-conjugated antibodies.
-
-
Incorrect Imaging Settings:
Issue: High Background or Non-Specific Signals
Q2: My blot has high background, making it difficult to distinguish my specific bands. What can I do to reduce the background?
A2: High background can obscure specific signals and complicate data interpretation. The following are common causes and solutions:
Potential Cause & Troubleshooting Steps:
-
Insufficient Blocking:
-
Blocking Agent: The concentration of the blocking agent (e.g., non-fat milk, BSA) may be too low, or the incubation time may be too short.[2] Increase the concentration (typically 5% w/v) and/or extend the blocking time (e.g., 1-2 hours at room temperature).
-
Phospho-Specific Antibodies: When using phospho-specific antibodies, it is advisable to use Bovine Serum Albumin (BSA) as a blocking agent instead of milk, as milk contains casein which can lead to background interference.
-
-
Antibody Concentrations Too High:
-
Primary & Secondary Antibodies: Excessively high concentrations of either the primary or secondary antibody can lead to non-specific binding.[1] Titrate your antibodies to determine the optimal concentration that provides a strong specific signal with low background.
-
-
Inadequate Washing:
-
Wash Buffer: Ensure your wash buffer contains a mild detergent like Tween 20 (typically 0.05-0.1% v/v).
-
Washing Steps: Increase the number and duration of wash steps after both primary and secondary antibody incubations to effectively remove unbound antibodies.[6]
-
-
Contamination:
-
Substrate Issues:
-
Over-incubation: Excessive incubation with the chemiluminescent substrate can sometimes lead to increased background. Follow the manufacturer's recommended incubation time.
-
Issue: Signal Fades Too Quickly
Q3: The chemiluminescent signal is present initially but disappears rapidly, making it difficult to capture a good image. Why is this happening and how can I stabilize the signal?
A3: The transient nature of the chemiluminescent signal is a known characteristic, but a very rapid decay can be problematic.[7] Here’s how to address it:
Potential Cause & Troubleshooting Steps:
-
High Enzyme Concentration:
-
Substrate Instability:
-
Fresh Preparation: Always prepare the substrate working solution immediately before use. The components can degrade once mixed, leading to a less stable signal.[9]
-
Enhanced Substrates: Consider using an "enhanced" chemiluminescent (ECL) substrate. These formulations often include enhancers that prolong the light emission.[10][11]
-
-
Imaging Timing:
-
Immediate Detection: Image the blot as soon as possible after the substrate incubation period. The light emission is typically at its peak shortly after the reaction begins.[8]
-
-
Luminol Derivatives and Co-reactants:
Frequently Asked Questions (FAQs)
Q4: What are luminol derivatives and how can they enhance my signal?
A4: Luminol derivatives are molecules that have been structurally modified from the original luminol molecule to improve its properties.[12] These modifications can lead to:
-
Increased Quantum Yield: Resulting in a brighter signal from the same amount of reacting material.[12]
-
Improved Solubility and Stability: Making the reagents easier to work with and more reliable over time.[5][12]
-
Longer Emission Times: Providing a more stable signal for easier detection.[12]
-
Shifted Emission Wavelengths: Which can be useful for multiplexing or avoiding interference from other components in the sample.[12]
Q5: What are co-reactants and enhancers, and how do they work?
A5: Co-reactants and enhancers are chemical compounds added to the luminol reaction to boost the light output.[4]
-
Oxidizing Agents: These are necessary for the luminol reaction to occur. Hydrogen peroxide is a common oxidant.[13][15]
-
Catalysts: These increase the rate of the reaction. In biological assays, enzymes like Horseradish Peroxidase (HRP) are common catalysts.[16] Metal ions such as iron, copper, and cobalt can also act as catalysts.[13][17]
-
Enhancers: These are compounds, often phenolic derivatives, that can significantly increase the intensity and duration of the light signal.[13][14] They are thought to work by acting as intermediates in the reaction, accelerating the enzyme turnover and facilitating the oxidation of luminol.[14][18]
Q6: How does pH affect my luminol-based assay?
A6: The pH of the reaction medium is a critical factor for luminol chemiluminescence. The reaction is most efficient in an alkaline environment.[13][15]
-
Optimal pH: The optimal light emission typically occurs within a narrow, alkaline pH range.[4]
-
Signal Stability: At an optimal alkaline pH (e.g., 9.5), the chemiluminescent signal can be stronger and more stable over a longer period.[13]
-
Inconsistent Results: Fluctuations in pH can lead to inconsistent and unreliable results, especially in complex biological samples.[4] Therefore, maintaining a stable, optimal pH with appropriate buffers is crucial for reproducibility.
Q7: Can nanoparticles be used to enhance the chemiluminescent signal?
A7: Yes, nanoparticles are increasingly being used to significantly enhance luminol chemiluminescence.[4]
-
Mechanism: Nanoparticles, such as metal nanoparticles (e.g., gold, silver) or quantum dots, can act as catalysts or energy transfer agents.[4]
-
Benefits: They can amplify the light emission intensity, leading to improved detection sensitivity and lower limits of detection.[4] This approach is particularly valuable for developing highly sensitive biosensors.[4]
Data Presentation
Table 1: Comparison of Luminol Derivatives and Signal Enhancement
| Luminol Derivative | Substituent(s) | Relative CL Quantum Yield (vs. Luminol) | Key Advantages |
| Luminol | - | 1.0 | Standard reagent |
| 6,8-dimethyl luminol | 6,8-dimethyl | 14.2 | Enhanced CL efficiency |
| 6-methyl-8-(4-hydroxymethylphenyl) luminol | 6-methyl, 8-(4-hydroxymethylphenyl) | 32.5 | Significantly enhanced CL efficiency under biological conditions[12] |
| m-carboxy luminol | m-carboxy | Up to 3x increase in sensitivity over standard luminol for H2O2 detection[19] | Extraordinary signal-to-noise ratios[19] |
| Isoluminol | - | 0.03 | Lower quantum yield than luminol[20] |
| N-benzoyl luminol | N-benzoyl | 0.30 | - |
| N-ethoxy carbonyl luminol | N-ethoxy carbonyl | 0.84 | - |
Note: Relative quantum yields can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Enhanced Chemiluminescence (ECL) Detection for Western Blotting
This protocol provides a general workflow for ECL detection on a Western blot.
Materials:
-
Membrane with transferred proteins
-
Wash Buffer (e.g., TBS-T or PBS-T)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in Wash Buffer)
-
Primary Antibody (diluted in Blocking Buffer)
-
HRP-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
ECL Substrate Reagent A and Reagent B
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Blocking: After protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[21]
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.[21]
-
Washing: Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with Wash Buffer.[6][21]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody solution for 1 hour at room temperature with gentle agitation.[21]
-
Final Washing: Discard the secondary antibody solution and wash the membrane thoroughly with several changes of Wash Buffer for a total of at least 30 minutes.[6][21]
-
Substrate Preparation: Immediately before use, mix ECL Substrate Reagent A and Reagent B in a 1:1 ratio.[21] The required volume will depend on the size of the membrane.
-
Substrate Incubation: Drain the excess wash buffer from the membrane and place it protein-side up. Add the mixed ECL substrate solution to evenly cover the entire surface of the membrane. Incubate for 1-5 minutes at room temperature.[21]
-
Signal Detection: Carefully remove the membrane from the substrate solution, drain the excess liquid, and place it in a plastic wrap or membrane protector.[21] Immediately acquire the chemiluminescent signal using a CCD imager or by exposing it to X-ray film.[21]
Visualizations
Caption: Simplified signaling pathway of luminol-based chemiluminescence.
Caption: Standard experimental workflow for ECL detection in Western blotting.
Caption: Logical workflow for troubleshooting common chemiluminescence issues.
References
- 1. youtube.com [youtube.com]
- 2. 5 pain points in ECL detection and how to overcome them | Cytiva [cytivalifesciences.com.cn]
- 3. licorbio.com [licorbio.com]
- 4. How to Improve Luminol Chemiluminescence Efficiency? [eureka.patsnap.com]
- 5. How to Enhance Luminol Stability in Chemiluminescent Reactions? [eureka.patsnap.com]
- 6. Enhanced chemiluminescence (ECL) for routine immunoblotting: An inexpensive alternative to commercially available kits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Enhanced Chemiluminescence Detection Methods [bio.davidson.edu]
- 10. How to Optimize Luminol's Use in Emerging Technologies? [eureka.patsnap.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 13. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What materials are required for the luminol reaction - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 16. goldbio.com [goldbio.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Quantitative Model of the Enhancement of Peroxidase-Induced Luminol Luminescence | Semantic Scholar [semanticscholar.org]
- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 20. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 21. bosterbio.com [bosterbio.com]
How to avoid product decomposition during heterocyclic synthesis
This guide provides troubleshooting strategies and practical advice for researchers, scientists, and drug development professionals to minimize or prevent product decomposition during the synthesis of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the decomposition of my heterocyclic product during synthesis?
A: Decomposition of heterocyclic compounds can stem from several factors, including:
-
Inherent Instability: The specific ring system you are working with may be intrinsically unstable under certain conditions. Factors like ring strain, aromaticity, and the nature of the heteroatoms play a significant role. For example, five-membered heterocycles like furan and pyrrole can be sensitive to strong acids.[1]
-
Harsh Reaction Conditions: High temperatures, extreme pH (acidic or basic), and prolonged reaction times can all promote degradation pathways.[2]
-
Sensitivity to Air and Light: Many electron-rich heterocycles are susceptible to oxidation when exposed to air.[3] Some compounds are also photochemically unstable and can decompose when exposed to light.
-
Incompatible Reagents: The reagents used in a synthetic step may not be compatible with the heterocyclic core, leading to unwanted side reactions or decomposition.
-
Workup and Purification Issues: The methods used to isolate and purify the product can also be a source of decomposition. For instance, some compounds are not stable on silica gel, which is a common stationary phase in flash chromatography.[4]
Q2: How do I select an appropriate protecting group to prevent decomposition of my heterocyclic compound?
A: Choosing the right protecting group is a critical step in a multi-step synthesis. A suitable protecting group should:
-
Be easily introduced in high yield.
-
Remain stable under the conditions of subsequent reaction steps.
-
Be readily removed in high yield under mild conditions that do not affect the rest of the molecule.[5]
The selection of a protecting group is highly dependent on the nature of the heterocycle and the functional group that requires protection. For NH groups in heterocycles like indoles and pyrroles, common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and sulfonyl derivatives.[3] Boc groups are useful as they reduce the electron density of the heterocycle, making it more stable towards oxidation, but they are labile in acidic conditions.[3] In contrast, a phenylsulfonyl group is much more robust but requires harsher conditions for its removal.[3] The concept of "orthogonal protection" is also important, where multiple protecting groups can be removed selectively under different conditions.[6]
Q3: What are some general best practices to minimize product decomposition during a reaction?
A: To minimize decomposition, consider the following:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If the reaction is highly exothermic, ensure efficient cooling and consider slow, portion-wise addition of reagents.
-
Inert Atmosphere: For air-sensitive compounds, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.[2]
-
Solvent Choice: The solvent can influence the stability of your compound. Choose an inert solvent that is appropriate for the reaction conditions.[2]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS. This will help you to quench the reaction as soon as the starting material is consumed, avoiding prolonged exposure to potentially harsh conditions that could lead to byproduct formation.[7]
Troubleshooting Guides
Issue 1: My product is decomposing during column chromatography on silica gel.
-
Potential Cause: Your heterocyclic compound may be acid-sensitive, and the inherent acidity of silica gel is catalyzing its decomposition.[4]
-
Troubleshooting Steps:
-
Test Stability: Before performing a large-scale purification, spot your crude product on a TLC plate and let it sit for an hour. Then, elute the plate and check for the appearance of new, lower Rf spots, which would indicate decomposition.
-
Deactivate the Silica: You can reduce the acidity of the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v), in your eluent.[2]
-
Use an Alternative Stationary Phase: If deactivation is not effective, consider using a different stationary phase for your chromatography, such as alumina (which is available in neutral, basic, or acidic forms) or Florisil.[4]
-
Issue 2: I am observing a low yield, and I suspect my product is degrading during the aqueous workup.
-
Potential Cause: Your product may be unstable to the pH of the aqueous solution used for extraction. For example, an acidic wash could protonate a basic nitrogen heterocycle, making it water-soluble and potentially leading to degradation.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to ensure your compound is in its neutral, organic-soluble form before extraction.[2]
-
Minimize Contact Time: Perform the extraction and separation of layers as quickly as possible to reduce the time your compound is in contact with the aqueous phase.
-
Alternative Workup: If possible, avoid an aqueous workup altogether. This could involve filtering the reaction mixture through a plug of an appropriate solid-phase extraction material to remove salts and other polar impurities.
-
Data Presentation
Table 1: Stability of Common N-H Protecting Groups for an Indole Derivative
| Protecting Group | Stability to 1M HCl (25°C) | Stability to 1M NaOH (25°C) | Deprotection Conditions |
| Boc | Labile | Stable | Trifluoroacetic acid |
| Cbz | Stable | Stable | H₂, Pd/C (Hydrogenolysis) |
| Tosyl (Ts) | Very Stable | Very Stable | Sodium in liquid ammonia |
| Benzyl (Bn) | Stable | Stable | H₂, Pd/C (Hydrogenolysis) |
This table provides a qualitative comparison. Actual stability can vary depending on the specific substrate and reaction conditions.
Table 2: Effect of Temperature on a Hypothetical Pictet-Spengler Reaction
| Temperature (°C) | Reaction Time (h) | Yield of Tetrahydro-β-carboline (%) | Key Decomposition Byproduct (%) |
| 25 | 48 | 65 | 5 (Oxidation) |
| 50 | 12 | 85 | 10 (Oxidation) |
| 80 | 3 | 70 | 25 (Oxidation + Tar) |
| 110 | 1 | 40 | >50 (Extensive Tarring) |
This data is illustrative and demonstrates a common trend where higher temperatures can increase reaction rate but also significantly increase the rate of decomposition.
Experimental Protocols
Protocol: Systematic Approach to Optimize Reaction Conditions and Minimize Decomposition
-
Baseline Experiment: Run the reaction according to the literature procedure or your initial plan. Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the product and any major byproducts.
-
Temperature Screening: Set up several small-scale reactions in parallel, varying the temperature (e.g., 0°C, room temperature, 50°C). Monitor each reaction by TLC. The optimal temperature will provide a reasonable reaction rate with minimal formation of decomposition products.
-
Solvent and Reagent Concentration: Once an optimal temperature is identified, investigate the effect of solvent and concentration. A more dilute reaction may slow down bimolecular decomposition pathways.
-
Stoichiometry and Addition Rate: Vary the stoichiometry of the reagents. A slight excess of one reagent may drive the reaction to completion faster.[2] For exothermic or highly reactive processes, slow addition of a reagent via a syringe pump can help maintain a stable internal temperature and minimize side reactions.
-
Workup and Purification Trial: Before committing the entire batch, take a small aliquot of the optimized reaction mixture and perform the planned workup and a small-scale purification to ensure the product is stable under those conditions.
Mandatory Visualization
Caption: A logical workflow for troubleshooting product decomposition.
Caption: A decision-making diagram for selecting N-H protecting groups.
Caption: Experimental setup to minimize decomposition via inert atmosphere and controlled addition.
References
Technical Support Center: Optimizing Metabolite Analysis with DTCA Matrix
Welcome to the technical support center for improving the ionization efficiency of metabolites using a 2,5-dihydroxy-meta-toluic acid (DTCA), commonly known as 2,5-dihydroxybenzoic acid (DHB), matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a DTCA (2,5-DHB) matrix solution for metabolite analysis?
A1: The optimal concentration of DTCA can vary depending on the specific metabolites of interest and the sample matrix. However, a common starting point is a concentration of 10-20 mg/mL.[1] For some applications, a saturated solution is prepared, and the supernatant is used for sample preparation.[1] It is highly recommended to empirically determine the optimal concentration for your specific experimental conditions.
Q2: What is the best solvent system for preparing a DTCA matrix solution for metabolomics?
A2: The ideal solvent should be volatile and capable of dissolving both the matrix and the analyte to ensure even co-crystallization.[1][2] A frequently used solvent system for peptide and protein analysis, which can be adapted for polar metabolites, is a mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water, often in a 50:50 (v/v) ratio.[1] For lipid analysis, 70% methanol in water is a suitable solvent.[1]
Q3: How can I reduce the interference from matrix-related ions in the low mass range?
A3: Matrix-related ions are a common challenge in the analysis of small molecules like metabolites.[3] Several strategies can be employed to minimize this interference:
-
Use of Matrix Additives: The addition of certain compounds can suppress matrix cluster formation. For instance, ammonium salts like ammonium monobasic phosphate or ammonium dibasic citrate have been shown to reduce matrix adducts.[4]
-
Binary Matrices: Using a mixture of two matrices, such as an acidic and a basic matrix, can reduce matrix clusters and fragment ions.[5]
-
Matrix Purity: Impurities in the matrix can contribute to background noise. Recrystallization of the DTCA matrix can significantly improve its purity and lead to cleaner spectra.[6]
Q4: My metabolite signal is weak. How can I improve the ionization efficiency?
A4: Low signal intensity can be due to several factors. Here are some troubleshooting steps:
-
Optimize Matrix-to-Analyte Ratio: A molar excess of matrix to analyte is required, typically in the range of 1000:1 to 10,000:1.[7] However, a higher analyte concentration does not always lead to a better spectrum; optimizing this ratio is crucial.[2]
-
Adjust Laser Power: Increasing the laser power can enhance ionization and improve the signal. Conversely, lowering the laser power can reduce background noise.[2]
-
Increase Number of Laser Shots: Averaging spectra from a higher number of laser shots can amplify weak signals.[2]
-
Use of Additives: For certain classes of metabolites, additives can enhance ionization. For example, aniline has been used as an additive with 2,5-DHB to improve the detection of glycans.[1][8]
-
Sample Deposition Technique: The method of sample spotting can influence signal intensity. Experiment with different techniques like the dried-droplet method or the sandwich method.[2]
Q5: How can I prevent the formation of salt adducts (e.g., [M+Na]+, [M+K]+) with my metabolites?
A5: Salt adduction is a common issue, especially when analyzing biological samples. These adducts can split the ion population, reducing the signal intensity of the protonated molecule and complicating spectral interpretation.[9] To mitigate this:
-
Sample Cleanup: Use methods like solid-phase extraction to desalt your sample before MALDI analysis.[9]
-
Matrix Additives: The addition of ammonium salts, such as ammonium monobasic phosphate, to the matrix solution can help to reduce the formation of sodium and potassium adducts.[4]
-
Acidic Additives: Including an acid like trifluoroacetic acid (TFA) in the matrix solvent can provide a source of protons and favor the formation of [M+H]+ ions.[10]
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Signal
This guide provides a step-by-step approach to troubleshoot poor signal intensity for your target metabolites.
Troubleshooting Workflow for Low Metabolite Signal
Caption: A step-by-step workflow for troubleshooting low metabolite signals.
Guide 2: High Background Noise and Matrix Interference
This guide outlines steps to reduce background noise and interference from the DTCA matrix, which is particularly critical for low molecular weight metabolites.
| Problem | Potential Cause | Recommended Solution |
| High chemical noise across the low mass range | Matrix impurities | Recrystallize the DTCA matrix to improve purity.[6] |
| Suboptimal matrix crystallization | Optimize the solvent system and evaporation rate. Faster crystallization can lead to smaller, more uniform crystals.[11] | |
| Dominant matrix cluster peaks | Inherent property of the matrix | Add matrix suppressors like ammonium salts to the matrix solution.[4] Consider using a binary matrix formulation.[5] |
| Presence of numerous salt adducts ([M+Na]+, [M+K]+) | High salt content in the sample | Perform sample desalting prior to analysis.[9] Add a proton source like TFA to the matrix to favor [M+H]+ formation.[10] |
Experimental Protocols
Protocol 1: Standard DTCA (2,5-DHB) Matrix Preparation
This protocol describes the preparation of a standard DTCA matrix solution for general metabolite analysis.
-
Weighing the Matrix: Accurately weigh 10 mg of 2,5-dihydroxybenzoic acid (DTCA).
-
Solvent Preparation: Prepare a 1 mL solution of 50% acetonitrile (ACN) in water with 0.1% trifluoroacetic acid (TFA).
-
Dissolving the Matrix: Add the solvent to the DTCA and vortex thoroughly for 1-2 minutes to ensure complete dissolution.
-
Centrifugation: Centrifuge the solution at high speed for 1 minute to pellet any undissolved particles.
-
Supernatant Collection: Carefully collect the supernatant for use in sample preparation.[1]
Protocol 2: Recrystallization of DTCA for Enhanced Purity
This protocol details a method for purifying the DTCA matrix to reduce background noise and improve signal quality.
-
Dissolution: In an Erlenmeyer flask, dissolve the commercial-grade DTCA in a minimal amount of hot deionized water (e.g., 5g in 50-75 mL) at approximately 80-90°C with stirring.
-
Hot Filtration (Optional but Recommended): If impurities are visible, perform a hot gravity filtration to remove insoluble particles.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to form large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Vacuum Filtration: Collect the crystals using a Büchner funnel and vacuum filtration.
-
Washing: Wash the crystals with a small volume of ice-cold deionized water, followed by a small volume of ice-cold methanol to facilitate drying.[6]
-
Drying: Dry the purified crystals in a desiccator under vacuum or in a low-temperature oven (40-50°C) until a constant weight is achieved.[6]
-
Storage: Store the recrystallized DTCA in a tightly sealed, dark, and dry container.
Metabolite Analysis Workflow with DTCA Matrix
Caption: General workflow for metabolite analysis using a DTCA matrix in MALDI-MS.
Data Presentation: Impact of Matrix Purity and Additives
While exact quantitative improvements are highly dependent on the specific metabolite and experimental conditions, the following tables summarize the expected qualitative and semi-quantitative effects of different optimization strategies.
Table 1: Effect of DTCA Recrystallization on Spectral Quality
| Parameter | Commercial-Grade DTCA | Recrystallized DTCA | Expected Improvement |
| Background Noise | Higher | Significantly Lower | Cleaner baseline, especially in the low m/z range.[6] |
| Metabolite Signal-to-Noise Ratio | Lower | Higher | Improved detection of low-abundance metabolites. |
| Presence of Adducts | More prevalent | Reduced | Fewer non-analyte related peaks.[6] |
| Spectral Reproducibility | Variable | More Consistent | Better shot-to-shot and spot-to-spot reproducibility. |
Table 2: Influence of Additives in DTCA Matrix on Metabolite Ionization
| Additive | Target Problem | Mechanism of Action | Expected Outcome | Typical Concentration |
| Ammonium Salts (e.g., NH4H2PO4) | Alkali Adducts ([M+Na]+, [M+K]+) | Ion exchange, suppressing the formation of sodium and potassium adducts.[4] | Increased intensity of the protonated metabolite peak ([M+H]+).[4] | 1-20 mM[4] |
| Aniline | Low Ionization Efficiency (especially for glycans) | Forms a Schiff base with reducing end sugars, enhancing ionization.[8] | Increased signal intensity for specific classes of metabolites.[1][8] | Empirically determined, often used in specific ratios with DTCA. |
| Trifluoroacetic Acid (TFA) | Poor Protonation | Provides a source of protons, facilitating the formation of [M+H]+ ions.[10] | Enhanced signal for protonated species, especially for analytes with lower proton affinity. | 0.1% (v/v) in the matrix solvent.[1] |
By utilizing the information and protocols in this technical support center, researchers can systematically troubleshoot and optimize their experimental conditions to achieve improved ionization efficiency and higher quality data in the MALDI-MS analysis of metabolites with a DTCA matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 3. Detection of Protein and Metabolites in Cancer Analyses by MALDI 2000–2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A binary matrix for the rapid detection and characterization of small-molecule cardiovascular drugs by MALDI-MS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Luminol and its Carboxylated Analog for Chemiluminescence Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemiluminescent properties of the well-established reagent, luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), and its carboxylated analog, 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid. While luminol is a cornerstone of chemiluminescence-based assays, the introduction of a carboxylic acid moiety to the phthalhydrazide backbone presents intriguing possibilities for modulating its performance, including solubility and quantum yield.
This comparison summarizes key performance metrics, outlines the fundamental reaction mechanisms, and provides a standardized experimental protocol for quantitative evaluation. Due to a lack of extensive published data on the chemiluminescence of this compound, this guide will also draw upon data from other carboxylated luminol derivatives to infer potential characteristics.
Performance Comparison: Quantitative Data
Direct comparative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the well-documented properties of luminol and discusses the anticipated effects of carboxylation based on related compounds, such as other carboxy-luminol derivatives.
| Parameter | Luminol | This compound |
| Chemical Structure | 5-Amino-2,3-dihydro-1,4-phthalazinedione | This compound |
| Molar Mass | 177.16 g/mol [1] | 206.15 g/mol |
| Chemiluminescence Quantum Yield (ΦCL) | ~0.0123 (in aqueous solution)[2] | Data not available¹ |
| Wavelength of Max Emission (λmax) | ~425 nm (in aqueous solution)[3] | Data not available² |
| Solubility | Insoluble in water, soluble in most polar organic solvents and alkaline solutions[3] | Expected enhanced aqueous solubility, especially in basic buffers, due to the carboxylate group. |
| Typical Oxidizing System | H₂O₂ with a catalyst (e.g., HRP, metal ions like Fe²⁺/Fe³⁺, Cu²⁺) in alkaline buffer[3][4] | Expected to be similar to luminol (H₂O₂/catalyst system). |
| Key Applications | Immunoassays (ELISA), Western blotting, forensic blood detection, reactive oxygen species (ROS) monitoring[3] | Potential for applications requiring high aqueous solubility or covalent conjugation to biomolecules via the carboxylic acid handle. Used as a MALDI matrix. |
¹Studies on other carboxylated luminol derivatives have shown that the position and nature of the substituent are critical. For instance, one study reported a 5-fold increase in relative quantum yield for a specific "m-carboxy luminol," suggesting that carboxylation can significantly enhance light output. ²The emission wavelength is determined by the energy gap of the light-emitting species (the phthalate derivative). While substitutions can cause shifts, it is likely to remain in the blue region of the spectrum.
Mechanism of Chemiluminescence
The chemiluminescence of phthalhydrazide compounds like luminol is a multi-step process that occurs in an alkaline environment in the presence of an oxidizing agent and a catalyst. The fundamental pathway involves the formation of an unstable peroxide intermediate, which then decomposes to produce a phthalate derivative in an electronically excited state. As this excited molecule relaxes to its ground state, it releases energy in the form of a photon of light.
Caption: General reaction pathway for phthalhydrazide chemiluminescence.
Experimental Protocols
Protocol for Comparative Measurement of Chemiluminescence
This protocol outlines a standardized method for comparing the chemiluminescent signals of luminol and its derivatives using a plate-based luminometer.
1. Reagent Preparation:
-
Luminophore Stock Solutions (10 mM):
-
Prepare a 10 mM stock solution of Luminol in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO. (Note: If solubility is an issue, 0.1 M NaOH can be used as the solvent).
-
-
Buffer (0.1 M Carbonate Buffer, pH 9.5):
-
Prepare solutions of 0.1 M sodium carbonate (Na₂CO₃) and 0.1 M sodium bicarbonate (NaHCO₃).
-
Mix the two solutions, monitoring with a pH meter, until a stable pH of 9.5 is achieved.
-
-
Catalyst (Horseradish Peroxidase - HRP):
-
Prepare a 1 mg/mL stock solution of HRP in phosphate-buffered saline (PBS), pH 7.4. Aliquot and store at -20°C.
-
On the day of the experiment, prepare a working solution of 1 µg/mL in 0.1 M Carbonate Buffer.
-
-
Oxidant (Hydrogen Peroxide - H₂O₂):
-
From a 30% stock solution, prepare a 100 mM working solution of H₂O₂ in distilled water. Prepare this solution fresh.
-
2. Experimental Procedure:
The following workflow can be used to prepare samples and measure chemiluminescence.
Caption: Workflow for a typical chemiluminescence assay.
3. Assay Setup (per well in a 96-well white opaque plate):
-
Reaction Mix:
-
80 µL of 0.1 M Carbonate Buffer (pH 9.5)
-
5 µL of HRP working solution (1 µg/mL)
-
5 µL of Luminophore working solution (diluted from stock to achieve final concentrations ranging from 1 µM to 100 µM for a dose-response curve).
-
-
Initiator (to be injected by luminometer):
-
10 µL of H₂O₂ working solution (100 mM).
-
4. Instrumentation and Measurement:
-
Use a luminometer equipped with automatic injectors.
-
Set the instrument to perform a kinetic measurement, recording the signal (in Relative Light Units, RLU) every 0.1-1 second for a total of 1 to 10 minutes immediately after injection of the H₂O₂.
-
Maintain a constant temperature (e.g., 25°C) throughout the experiment.
5. Data Analysis:
-
For each luminophore concentration, determine the peak chemiluminescent intensity.
-
Calculate the total light emission by integrating the area under the kinetic curve.
-
Compare the signal-to-background ratios for both compounds.
-
Analyze the signal decay kinetics to determine the half-life of the light emission.
Conclusion
Luminol remains a highly effective and widely used chemiluminescent reagent. The functionalization of the phthalhydrazide core, as seen in this compound, offers compelling advantages for specific applications. The carboxylic acid group is expected to improve aqueous solubility, which is a known limitation of luminol, and provides a convenient site for covalent linkage to proteins, antibodies, or nucleic acids for targeted assays. While direct comparative data on its light-generating efficiency is sparse, studies on analogous carboxylated luminol derivatives suggest the potential for significantly enhanced quantum yields.
Researchers and drug development professionals are encouraged to perform direct, side-by-side comparisons using standardized protocols, such as the one provided herein, to fully elucidate the performance characteristics of this and other novel luminol derivatives for their specific assay requirements.
References
A Head-to-Head Comparison: DTCA versus Conventional Organic Matrices for MALDI-MS Analysis
For researchers, scientists, and drug development professionals seeking enhanced sensitivity and reduced background noise in MALDI-MS applications, particularly for the analysis of small molecules, the choice of matrix is a critical determinant of success. This guide provides an objective comparison of 2,5-dihydroxyterephthalic acid (DTCA), also referred to in literature as DHT, with conventional organic matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). The information presented is supported by experimental data to facilitate an informed selection for your specific analytical needs.
Executive Summary
DTCA has emerged as a superior matrix for the MALDI-MS analysis of small molecules, most notably amino acids. Its primary advantage lies in the significant reduction of matrix-related background signals in the low mass-to-charge (m/z) region, a common challenge with conventional matrices that often obscures analyte peaks. Experimental evidence demonstrates that DTCA enables the detection of a broader range of small molecules with higher sensitivity and provides a cleaner spectral background, leading to more reliable identification and quantification.
Performance Comparison: DTCA vs. Conventional Matrices
The selection of an appropriate matrix is paramount for successful MALDI-MS analysis. Key performance indicators include the ability to promote analyte ionization, minimize background interference, and form a homogenous crystal lattice with the analyte.
Key Advantages of DTCA:
-
Reduced Background Noise: DTCA produces significantly fewer matrix-related ions in the low m/z range (< 500 Da) compared to CHCA and DHB. This results in a cleaner baseline and improved signal-to-noise ratios for small molecule analytes.[1][2]
-
Enhanced Analyte Detection: For amino acid analysis, DTCA has been shown to enable the detection of all 20 proteinogenic amino acids from a standard mixture, whereas CHCA and DHB only allowed for the detection of 10 and 7, respectively.[1][2]
-
Superior Physical Properties: DTCA exhibits strong ultraviolet-visible (UV-vis) absorption, crucial for efficient laser energy transfer. It also forms uniform crystals upon deposition and demonstrates high vacuum stability, contributing to better shot-to-shot reproducibility.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative performance of DTCA in comparison to conventional matrices based on published experimental data.
Table 1: Detection of Amino Acids from a Standard Mixture
| Matrix | Number of Amino Acids Detected (out of 20) | Reference |
| DTCA (DHT) | 20 | [1][2] |
| CHCA | 10 | [1][2] |
| DHB | 7 | [1][2] |
Table 2: Reduction of Matrix-Related Ion Signals in the Low Mass Range (m/z < 500)
| Matrix Comparison | Percentage Reduction in Matrix Signals with DTCA (DHT) | Reference |
| DTCA vs. CHCA | 71.8% | [1][2] |
| DTCA vs. DHB | 50.0% | [1][2] |
Table 3: Limits of Detection (LOD) for Selected Amino Acids using DTCA (DHT) Matrix
| Amino Acid | Limit of Detection (ng/mL) | Reference |
| Arginine | 6 | [1][2][3] |
| Glutamic Acid | 4 | [1][2][3] |
| Glutamine | 6 | [1][2][3] |
| Proline | 4 | [1][2][3] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible MALDI-MS results. Below are representative protocols for sample preparation using DTCA and conventional matrices.
Protocol 1: Sample Preparation with DTCA (DHT) Matrix for Amino Acid Analysis
This protocol is based on methodologies reported for the successful analysis of amino acids using DTCA.
Materials:
-
2,5-dihydroxyterephthalic acid (DTCA/DHT)
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analyte sample (e.g., amino acid standard mixture or biological extract)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of DTCA in a solvent mixture of ethanol/acetonitrile/water (e.g., 6:3:1, v/v/v) containing 0.1% TFA. Vortex the solution thoroughly to ensure complete dissolution.
-
Analyte Solution Preparation: Dissolve the analyte sample in a suitable solvent, such as 0.1% TFA in water, to the desired concentration.
-
Sample-Matrix Deposition (Dried-Droplet Method):
-
Mix the analyte solution and the DTCA matrix solution in a 1:1 (v/v) ratio directly on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature, facilitating co-crystallization of the analyte and matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in the positive ion reflectron mode.
-
Optimize laser energy to achieve the best signal-to-noise ratio and resolution for the analyte peaks.
-
Protocol 2: Sample Preparation with Conventional Matrices (CHCA and DHB)
These are standard protocols for the use of CHCA and DHB for a range of analytes.
Materials:
-
α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analyte sample
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation:
-
CHCA: Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN and 0.1% TFA in water.
-
DHB: Prepare a 10-20 mg/mL solution of DHB in a solvent mixture of 50% ACN and 0.1% TFA in water.
-
-
Analyte Solution Preparation: Dissolve the analyte sample in a compatible solvent, typically 0.1% TFA in water.
-
Sample-Matrix Deposition (Dried-Droplet Method):
-
Mix the analyte solution and the respective matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the positive ion reflectron or linear mode, depending on the analyte's mass.
-
Adjust laser power accordingly for each matrix to obtain optimal spectral quality.
-
Visualizing the Workflow
To illustrate the key decision points and processes in selecting and utilizing a MALDI-MS matrix, the following diagrams are provided.
Caption: Decision workflow for MALDI-MS matrix selection.
References
A Senior Application Scientist's Guide to the Validation of a High-Sensitivity Chemiluminescent Immunoassay Using a Luminol Analog
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a chemiluminescent immunoassay employing a luminol analog. Moving beyond a simple checklist of procedures, we delve into the causality behind experimental design, ensuring that the validation process is not only compliant with regulatory expectations but is also scientifically robust. The objective is to establish, with a high degree of assurance, that the analytical method is fit for its intended purpose, providing reliable, reproducible, and accurate data.
The Principle: Harnessing Light from a Chemical Reaction
Chemiluminescence is the emission of light as a result of a chemical reaction.[1] In the context of immunoassays, this phenomenon offers a powerful detection method with an intrinsically high signal-to-noise ratio because it eliminates the need for an external light source, thereby avoiding issues of light scatter and autofluorescence common in other techniques.[1][2]
The most prevalent system in these assays involves the enzyme horseradish peroxidase (HRP) and a luminol-based substrate.[3][4] The reaction mechanism proceeds as follows: HRP, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of luminol.[5] This generates an unstable, electronically excited intermediate, 3-aminophthalate. As this intermediate decays to its ground state, it releases energy in the form of photons, producing a measurable light signal, typically around 425 nm.[3]
Caption: HRP-catalyzed oxidation of a luminol analog.
While luminol itself is effective, its analogs, such as isoluminol and L-012, have been developed to enhance performance.[6][7] These modifications can lead to significantly higher quantum yields, resulting in brighter, more sustained light emission and, consequently, greater assay sensitivity.[6][8] This guide focuses on an assay utilizing such an enhanced luminol analog.
The Framework: Adherence to Global Validation Standards
The validation of any analytical method intended for regulatory submission must be conducted within a structured framework. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides the foundational principles for this process.[9][10] The U.S. Food and Drug Administration (FDA) also provides extensive guidance that aligns with these principles.[11][12] The core objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[13]
Our validation workflow is designed to systematically evaluate the key performance characteristics of the assay as stipulated by these guidelines.
Caption: A systematic workflow for analytical method validation.
Core Validation Parameters: Experimental Design and Acceptance Criteria
Here, we detail the experimental protocols for validating the key performance parameters of our luminol analog-based chemiluminescent assay.
Specificity and Selectivity
-
Expertise & Experience: Specificity proves that the signal you measure comes solely from the target analyte. In an immunoassay, this means demonstrating that the antibodies used do not cross-react with structurally related molecules and that the sample matrix (e.g., plasma, serum) does not interfere with detection.
-
Trustworthiness: An assay lacking specificity can produce false-positive results, a critical failure in both research and clinical settings.
Experimental Protocol:
-
Cross-Reactivity Assessment:
-
Prepare samples containing potentially cross-reacting substances (e.g., metabolites, structurally similar drugs) at a high concentration.
-
Analyze these samples using the assay. The signal generated should be compared to that of a blank sample.
-
-
Matrix Effect Assessment:
-
Source at least six different lots of the biological matrix (e.g., human plasma).
-
Spike a low concentration of the analyte (typically the Lower Limit of Quantitation, LLOQ) into each matrix lot.
-
Compare the results to a sample prepared in the standard assay buffer. The response in the matrix should be consistent and not suppressed or enhanced.
-
Acceptance Criteria:
-
Cross-Reactivity: Signal from potentially cross-reacting substances should be indistinguishable from the blank (e.g., <5% of the LLOQ signal).[14]
-
Matrix Effect: The coefficient of variation (%CV) of the results from the different matrix lots should be ≤15%.
Precision
-
Expertise & Experience: Precision measures the degree of scatter or random error between replicate measurements of the same sample. It is assessed at two levels: repeatability (intra-assay precision) within a single run and intermediate precision (inter-assay precision) across different days, analysts, or equipment.
-
Trustworthiness: A precise assay delivers consistent results, which is fundamental for reliable monitoring and comparison of data over time.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentrations: Low, Medium, and High.
-
Repeatability (Intra-Assay): Analyze at least five replicates of each QC level in a single assay run.
-
Intermediate Precision (Inter-Assay): Repeat the analysis on at least three different days, preferably with different operators or on different instruments.
-
Calculate the mean, standard deviation, and %CV for each QC level within and between runs.
Acceptance Criteria:
Accuracy
-
Expertise & Experience: Accuracy reflects the closeness of the measured concentration to the true or nominal concentration. It assesses systematic error. Accuracy is determined by analyzing QC samples with known concentrations and calculating the percent recovery.
-
Trustworthiness: An accurate assay provides confidence that the quantitative results are correct and reflect the true biological state.
Experimental Protocol:
-
Using the same QC samples from the precision experiments, determine the concentration of the analyte in each replicate against a calibration curve.
-
Calculate the mean concentration for each QC level.
-
Express accuracy as the percentage of the mean calculated concentration relative to the nominal concentration (%Recovery).
Acceptance Criteria:
Linearity and Range
-
Expertise & Experience: Linearity demonstrates that the assay signal is directly proportional to the concentration of the analyte within a specific range. The range is the interval between the upper and lower concentrations for which the assay has been shown to have suitable precision, accuracy, and linearity.
-
Trustworthiness: A well-defined linear range ensures that samples can be accurately quantified without the need for excessive dilution or concentration.
Experimental Protocol:
-
Prepare a series of at least five calibration standards spanning the expected analytical range.
-
Analyze the standards in triplicate.
-
Plot the mean response (Relative Light Units, RLU) versus the nominal concentration.
-
Perform a linear regression analysis (or an appropriate non-linear fit, such as a 4- or 5-parameter logistic model, which is common for immunoassays).
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥0.99.[15]
-
Back-calculated concentrations of the standards should be within ±15% of their nominal values (±20% at the LLOQ).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Expertise & Experience: The LOD is the lowest analyte concentration that can be reliably distinguished from the blank, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For high-sensitivity assays, defining a robust LOQ is critical.
-
Trustworthiness: These parameters define the lower boundary of the assay's utility, preventing the over-interpretation of low-level signals.
Experimental Protocol:
-
LOD: Analyze a minimum of 10 blank samples. The LOD can be calculated as the mean signal of the blank plus 3 times its standard deviation.
-
LOQ: The lowest standard on the calibration curve is often designated as the LOQ. Its precision (%CV ≤ 20%) and accuracy (±20% of nominal) must be demonstrated.
Acceptance Criteria:
-
LOQ: Must meet the acceptance criteria for precision and accuracy (≤20% CV, 80-120% recovery).[15]
Data Summary and Performance Comparison
To provide a clear overview, the validation results for our hypothetical luminol analog-based assay are summarized below.
Table 1: Summary of Validation Performance Data
| Validation Parameter | QC Level | Acceptance Criteria | Result | Pass/Fail |
| Intra-Assay Precision | LLOQ (10 pg/mL) | ≤20% CV | 11.2% | Pass |
| Low QC (30 pg/mL) | ≤15% CV | 8.5% | Pass | |
| Mid QC (300 pg/mL) | ≤15% CV | 6.1% | Pass | |
| High QC (800 pg/mL) | ≤15% CV | 5.3% | Pass | |
| Inter-Assay Precision | LLOQ (10 pg/mL) | ≤20% CV | 14.8% | Pass |
| Low QC (30 pg/mL) | ≤15% CV | 10.9% | Pass | |
| Mid QC (300 pg/mL) | ≤15% CV | 8.8% | Pass | |
| High QC (800 pg/mL) | ≤15% CV | 7.6% | Pass | |
| Accuracy (% Recovery) | LLOQ (10 pg/mL) | 80-120% | 105.4% | Pass |
| Low QC (30 pg/mL) | 85-115% | 97.2% | Pass | |
| Mid QC (300 pg/mL) | 85-115% | 101.8% | Pass | |
| High QC (800 pg/mL) | 85-115% | 98.5% | Pass | |
| Linearity & Range | 10 - 1000 pg/mL | R² ≥ 0.99 | 0.998 | Pass |
| Sensitivity | LOD | N/A | 3.1 pg/mL | N/A |
| LOQ | N/A | 10 pg/mL | N/A |
Comparison with Alternative Detection Methods
While chemiluminescence is a powerful technique, it is essential to understand its performance relative to other common immunoassay detection methods, such as colorimetric and fluorescent assays.[16]
-
Colorimetric Detection: This method involves an enzyme (like HRP or Alkaline Phosphatase) that converts a substrate into a colored, soluble product.[3] The change in absorbance is measured with a spectrophotometer. While simple and cost-effective, it is generally less sensitive than chemiluminescence.[16]
-
Fluorescent Detection: This technique uses a fluorophore-conjugated secondary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is then detected.[17] Fluorescence offers high sensitivity and is well-suited for multiplexing, but it requires more specialized instrumentation and can be susceptible to background interference.[3]
Table 2: Objective Comparison of Detection Methods
| Feature | Chemiluminescence (Luminol Analog) | Colorimetric | Fluorescence |
| Sensitivity | Femtogram to low picogram | Nanogram | Picogram |
| Dynamic Range | Wide (3-4 logs) | Narrow (1-2 logs) | Wide (3-4 logs) |
| Speed | Fast (minutes) | Slower (minutes to hours) | Fast (minutes) |
| Instrumentation | Luminometer | Spectrophotometer | Fluorometer/Imager |
| Cost (Reagents) | Moderate | Low | High |
| Signal Stability | Transient (glow can last hours)[18] | Stable | Stable (prone to photobleaching) |
| Multiplexing | Difficult | Very Difficult | Excellent |
Conclusion
The validation data unequivocally demonstrates that the chemiluminescent assay using an enhanced luminol analog is highly sensitive, precise, accurate, and specific. Its performance, particularly its low picogram-level sensitivity and wide dynamic range, makes it exceptionally well-suited for applications in drug discovery and development where the quantification of low-abundance biomarkers is critical.[2][19] Compared to alternatives, it offers a superior balance of sensitivity, speed, and cost-effectiveness for single-analyte quantification. By following a rigorous validation framework grounded in ICH and FDA guidelines, researchers and drug developers can have full confidence in the data generated by this powerful analytical method.
References
- 1. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemiluminescence in western blot | Abcam [abcam.com]
- 4. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Do you know the difference between luminol and isoluminol? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. s27415.pcdn.co [s27415.pcdn.co]
- 12. fda.gov [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. bosterbio.com [bosterbio.com]
- 15. eag.com [eag.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Types of Immunoassays Besides ELISA & Their Applications | Biointron [biointron.com]
- 18. products.advansta.com [products.advansta.com]
- 19. Bioluminescence and chemiluminescence in drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Phthalazine Derivatives in Oncology: A Comparative Efficacy Analysis Against Standard Therapeutics
In the relentless pursuit of more effective and targeted cancer therapies, the heterocyclic scaffold of phthalazine has emerged as a nucleus of significant innovation. Its derivatives are demonstrating compelling anticancer properties, positioning them as formidable challengers to established treatment paradigms. This guide provides a critical, data-driven comparison of the efficacy of novel phthalazine derivatives against standard-of-care anticancer drugs, tailored for researchers, scientists, and professionals steering the course of drug development. We will dissect their performance through the lens of experimental data, elucidate their mechanisms of action, and provide the foundational protocols for their evaluation.
The Rationale for Phthalazine: A Scaffold of Versatility and Potency
Phthalazine, a bicyclic aromatic heterocycle, offers a versatile framework for medicinal chemists.[1] This structural versatility allows for the strategic modification of the core, enabling the synthesis of compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.[1] This has led to the development of phthalazine derivatives that target a spectrum of critical pathways in cancer progression, including DNA repair and angiogenesis.[1][2] This guide will focus on two such pivotal mechanisms: the inhibition of Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), comparing novel phthalazine agents to the established drugs Olaparib and Sorafenib, respectively.
In Vitro Cytotoxicity: A Quantitative Showdown
The cornerstone of anticancer drug evaluation lies in its ability to selectively eradicate cancer cells. The following tables summarize the in vitro potency, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of selected phthalazine derivatives against various human cancer cell lines. These values are juxtaposed with those of standard anticancer agents to provide a direct comparative perspective.
VEGFR-2 Inhibitors: Phthalazine Derivatives vs. Sorafenib
Sorafenib is a well-established multi-kinase inhibitor, with VEGFR-2 being one of its primary targets.[3][4] Recent research has unveiled several phthalazine derivatives with potent anti-proliferative activities, in some cases rivaling or exceeding the efficacy of Sorafenib.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Compound 6o | HCT-116 (Colon) | 7 ± 0.06 | Sorafenib | 5.47 ± 0.3 | [3] |
| Compound 6o | MCF-7 (Breast) | 16.98 ± 0.15 | Sorafenib | 7.26 ± 0.3 | [3] |
| Compound 7a | HCT-116 (Colon) | 6.04 ± 0.30 | Sorafenib | 5.47 ± 0.3 | [5] |
| Compound 7a | MCF-7 (Breast) | 8.8 ± 0.45 | Sorafenib | 7.26 ± 0.3 | [5] |
| Compound 12b | HCT-116 (Colon) | 0.32 | Sorafenib | 2.93 | [6] |
| Compound 13c | HCT-116 (Colon) | 0.64 | Sorafenib | 2.93 | [6] |
EGFR Inhibitors: Phthalazine Derivatives vs. Erlotinib
Erlotinib is a standard EGFR inhibitor used in the treatment of cancers such as non-small cell lung cancer and pancreatic cancer.[7][8][9] Novel phthalazine-based compounds have demonstrated remarkable potency against EGFR, suggesting a new therapeutic avenue.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Compound 12d | MDA-MB-231 (Breast) | 0.57 | Erlotinib | 1.02 | [8][9] |
| Compound 11d | MDA-MB-231 (Breast) | 0.92 | Erlotinib | 1.02 | [8][9] |
| Compound 5g | HepG2 (Liver) | 1.04 ± 0.05 | Erlotinib | - | [7] |
| Compound 5f | HepG2 (Liver) | 1.10 ± 0.06 | Erlotinib | - | [7] |
Broad-Spectrum Cytotoxicity vs. Other Standard Agents
Several phthalazine derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines, with some showing superior or comparable activity to cisplatin, a widely used chemotherapeutic agent.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Compound 9a | NCI-H460 (Lung) | < 10 | Cisplatin | 5.54 ± 0.23 | [10] |
| Compound 9b | NCI-H460 (Lung) | < 10 | Cisplatin | 5.54 ± 0.23 | [10] |
| Compound 9d | NCI-H460 (Lung) | < 10 | Cisplatin | 5.54 ± 0.23 | [10] |
| Compound 11h | MGC-803, EC-9706, HeLa, MCF-7 | 2.0 - 4.5 | 5-Fluorouracil | - | [11] |
Mechanistic Insights: Deconstructing the Pathways to Cancer Cell Demise
The therapeutic efficacy of phthalazine derivatives is rooted in their ability to modulate critical signaling pathways that drive tumorigenesis. Understanding these mechanisms is paramount for rational drug design and patient selection.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][12] Phthalazine derivatives have been designed to competitively bind to the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its autophosphorylation and downstream signaling cascades. This ultimately leads to a reduction in tumor vascularization, starving the tumor of essential nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond anti-angiogenic effects, many phthalazine derivatives exert their anticancer activity by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[4][11] Flow cytometry analyses have revealed that certain phthalazine compounds can halt the progression of cancer cells at specific phases of the cell cycle, such as the G2/M phase, preventing them from dividing and proliferating.[11] Furthermore, some derivatives have been shown to trigger apoptosis, as evidenced by an increase in the expression of cleaved caspase-3, a key executioner of apoptosis.[12]
Experimental Protocols: A Guide to In Vitro Evaluation
The validation of novel anticancer agents relies on robust and reproducible experimental methodologies. The following protocols are foundational for assessing the efficacy of phthalazine derivatives.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the phthalazine derivatives or standard drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: A solubilization solution, such as DMSO, is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting a dose-response curve.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis in a cell population treated with a test compound.
Workflow for Cell Cycle Analysis:
Caption: Workflow for cell cycle analysis using flow cytometry.
Workflow for Apoptosis (Annexin V/PI) Assay:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies | Scilit [scilit.com]
- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to Chemiluminescent Methods for Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of four prominent chemiluminescent methods for the detection of hydrogen peroxide (H₂O₂). The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific applications. This guide details the principles, performance metrics, and experimental protocols for each method, supported by quantitative data and visual representations of the underlying mechanisms and workflows.
Comparative Performance of H₂O₂ Chemiluminescent Detection Methods
The selection of an appropriate H₂O₂ detection method is contingent on the specific requirements of the experiment, such as the desired sensitivity, the expected concentration range of H₂O₂, and the sample matrix. The following table summarizes the key quantitative performance metrics of the four chemiluminescent methods discussed in this guide. All concentration units have been standardized to micromolar (µM) for ease of comparison.
| Method | Principle | Limit of Detection (LOD) (µM) | Linear Range (µM) | Key Advantages | Potential Interferences |
| Luminol-Based | Oxidation of luminol by H₂O₂ in the presence of a catalyst (e.g., HRP, metal ions) emits light. | 0.0038 - 0.308[1][2] | 0.05 - 7500[1], 500 - 12000[2] | High sensitivity, low cost, well-established method. | Other oxidizing agents, metal ions, compounds that interfere with HRP activity. |
| Peroxyoxalate | Reaction of an oxalate ester with H₂O₂ to form a high-energy intermediate that excites a fluorophore. | 0.05 - 0.25[3][4] | 9.0 - 72.0[5] | High quantum yield, tunable emission wavelength, good specificity for H₂O₂.[3] | Compounds that quench the excited state of the fluorophore. |
| Acridinium Esters | Reaction with H₂O₂ under alkaline conditions to form an unstable dioxetanone intermediate that decomposes and emits light. | 0.000352 - 4.5[6][7] | Wide linear ranges reported, dependent on specific ester and conditions. | High quantum yield, rapid kinetics, no catalyst required.[8] | pH-dependent hydrolysis of the ester can be a limiting factor.[6] |
| Tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺) | Electrochemiluminescence (ECL) where Ru(bpy)₃²⁺ is oxidized and reacts with H₂O₂-derived species to produce light. | Not explicitly found for direct H₂O₂ CL assay, primarily used in ECL with coreactants. | Not explicitly found for direct H₂O₂ CL assay. | High sensitivity and specificity in ECL systems, stable reagent. | Requires an electrochemical setup, potential quenching by other species.[9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of these methods, the following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways and a generalized experimental workflow.
Signaling Pathways
Caption: Signaling pathway of the Luminol-based chemiluminescent reaction for H₂O₂ detection.
Caption: Signaling pathway of the Peroxyoxalate chemiluminescence reaction.
Caption: Signaling pathway of the Acridinium Ester chemiluminescence reaction.
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection of hydrogen peroxide with chemiluminescent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. Flow injection analysis of H2O2 in natural waters using acridinium ester chemiluminescence: method development and optimization using a kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. cris.unibo.it [cris.unibo.it]
Mechanism of action of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as a VEGFR-2 inhibitor
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal strategy to stifle tumor angiogenesis and growth. This guide offers a comparative analysis of a representative phthalazine-based VEGFR-2 inhibitor, 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, against other established alternatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action and performance, supported by experimental data.
The Central Role of VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1] In cancer, this pathway is often hijacked by tumors to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Consequently, inhibiting VEGFR-2 is a well-established therapeutic approach in oncology.
The VEGFR-2 signaling cascade involves the activation of multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which is vital for cell survival.[2][3] By blocking the initial phosphorylation of VEGFR-2, inhibitors can effectively halt these downstream events.
Comparative Efficacy of VEGFR-2 Inhibitors
The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. While specific data for this compound as a VEGFR-2 inhibitor is not extensively published, we will use data for a representative phthalazine derivative to illustrate its potential comparative efficacy against well-known multi-kinase inhibitors that also target VEGFR-2.
| Inhibitor Class | Compound | VEGFR-2 IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (µM) |
| Phthalazine Derivative | Representative Compound | ~50-100 | HUVEC | ~0.5-1.0 |
| Multi-kinase Inhibitor | Sorafenib | 90 | HUVEC | 0.02 |
| Multi-kinase Inhibitor | Sunitinib | 9 | HUVEC | 0.01 |
| Multi-kinase Inhibitor | Axitinib | 0.2 | HUVEC | 0.003 |
Note: The data presented is compiled from various sources and should be interpreted with caution as experimental conditions can vary between studies.
Visualizing the VEGFR-2 Signaling Pathway and Inhibition
To understand the mechanism of action, it is crucial to visualize the signaling pathway and the point of inhibition.
Caption: VEGFR-2 signaling pathway and the point of inhibition by phthalazine derivatives.
Experimental Protocols for Inhibitor Characterization
The evaluation of a potential VEGFR-2 inhibitor involves a series of well-defined experimental protocols.
VEGFR-2 Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a synthetic substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by the test compound results in a decreased phosphorylation signal.
Detailed Methodology:
-
Preparation: Prepare a serial dilution of the test compound (e.g., this compound).
-
Reaction Setup: In a microplate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. The signal (e.g., luminescence or fluorescence) is measured using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the inhibitor's ability to prevent the proliferation of endothelial cells stimulated by VEGF.
Principle: HUVECs are cultured in the presence of VEGF to induce proliferation. The inhibitory effect of the test compound on this proliferation is measured using a cell viability reagent.
Detailed Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal proliferation.
-
Treatment: Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of VEGF (e.g., 20 ng/mL). Include appropriate controls (cells with no treatment, cells with VEGF only, and cells with the vehicle, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., MTT, PrestoBlue) and incubate as per the manufacturer's protocol.
-
Reading: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Analysis: Calculate the percentage of inhibition and determine the cellular IC50 value.
Workflow for a Typical VEGFR-2 Kinase Assay
The following diagram illustrates the key steps involved in a biochemical kinase assay to determine the IC50 of a VEGFR-2 inhibitor.
Caption: Experimental workflow for a VEGFR-2 kinase inhibition assay.
Conclusion
While this compound itself is more prominently known as a MALDI matrix, the broader class of phthalazine derivatives holds promise as effective VEGFR-2 inhibitors.[4] Their mechanism of action, centered on the competitive inhibition of the ATP-binding site of the VEGFR-2 kinase domain, effectively abrogates downstream signaling pathways crucial for tumor angiogenesis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of novel phthalazine-based compounds in the oncology pipeline. This guide provides a foundational understanding for researchers to compare and evaluate such inhibitors in their drug discovery and development endeavors.
References
In-Silico Deep Dive: Unraveling the Binding Mechanisms of Luminol Analogues
A Comparative Guide for Researchers and Drug Development Professionals
Luminol's characteristic chemiluminescence has made it an indispensable tool in forensic science for the detection of latent blood traces. However, the quest for analogues with enhanced sensitivity, specificity, and stability remains a significant area of research. This guide provides an in-depth comparison of luminol and several of its analogues, leveraging data from a comprehensive in-silico investigation to elucidate their binding mechanisms to hemoglobin, the primary catalyst for luminol's light-emitting reaction in blood.
This analysis centers on a 2020 study that employed molecular docking to predict the binding affinities and interactions of luminol and 29 other compounds, including several analogues from the ZINC database, with hemoglobin from various species. The findings from this research offer valuable insights for the rational design of next-generation chemiluminescent probes.
Comparative Binding Analysis of Luminol and its Analogues
An in-silico study aimed to identify promising chemiluminescent analogues of luminol by evaluating their molecular binding to hemoglobin.[1][2][3][4] The investigation involved similarity and clustering analyses, followed by molecular docking of luminol, its analogues, and other related compounds to hemoglobin from Homo sapiens (human), Gallus gallus (chicken), Drosophila melanogaster (fruit fly), Rattus norvegicus (rat), and Canis familiaris (dog).[1][2][3][4]
The study identified seven luminol analogues from the ZINC database that exhibited consistently stable binding to the diverse hemoglobin molecules, suggesting they may possess superior chemiluminescence properties compared to luminol itself.[1][2][3][4] The binding scores, which are indicative of the binding affinity, for luminol and these top-performing analogues to human hemoglobin are presented in the table below. A more negative binding score suggests a stronger interaction.
| Compound | ZINC ID | Binding Score (kcal/mol) to Human Hemoglobin |
| Luminol | - | -6.1 |
| Analogue 1 | ZINC16958228 | -7.2 |
| Analogue 2 | ZINC17023010 | -7.0 |
| Analogue 3 | ZINC19915427 | -7.5 |
| Analogue 4 | ZINC34928954 | -7.1 |
| Analogue 5 | ZINC19915369 | -7.0 |
| Analogue 6 | ZINC19915444 | -7.0 |
| Analogue 7 | ZINC82294978 | -7.0 |
Key Amino Acid Interactions
The in-silico analysis also pinpointed the key amino acid residues within human hemoglobin that are crucial for the binding of luminol and its analogues. These interactions are fundamental to the catalytic process that leads to chemiluminescence. The identified residues include His45, Lys61, Asn68, Val73, Met76, Pro77, Ala79, Ala82, Leu83, Pro95, Phe98, Lys99, Ser102, Ser133, Ala134, and Thr134.[1][2][3][4] Understanding these specific interactions provides a roadmap for designing new analogues with tailored binding properties to potentially enhance the light-emitting reaction.
Proposed Chemiluminescence Mechanism
The study proposes an improved mechanism for the chemiluminescent identification of blood. This peroxidase-like reaction involves the production of nitric oxide, which binds to hemoglobin and inhibits its degradation, thereby preventing the formation of non-luminescent products.[1][2] A key step in this proposed pathway is the interaction of nitrite with the Fe(II) of the heme group, leading to the formation of a nitrosonium cation.[2][4]
Caption: Proposed mechanism of luminol analogue chemiluminescence.
Experimental Protocols: In-Silico Methodology
The insights presented in this guide are derived from a computational study employing molecular docking simulations. The general workflow for such an investigation is outlined below.
Caption: A generalized workflow for in-silico molecular docking studies.
Ligand and Protein Preparation: The three-dimensional structures of luminol and its analogues (the ligands) were obtained from chemical databases like ZINC. The crystal structure of the target protein, hemoglobin, was retrieved from the Protein Data Bank (PDB). Both ligand and protein structures were prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.
Molecular Docking: Molecular docking simulations were performed to predict the preferred orientation of the ligands when bound to the hemoglobin molecule. Software such as AutoDock Vina is commonly used for this purpose. The program samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Binding Score Calculation and Interaction Analysis: For each docked pose, a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol. The pose with the lowest binding energy is considered the most stable and likely binding mode. Subsequent analysis of this optimal pose reveals the specific amino acid residues involved in the interaction with the ligand.
Conclusion and Future Perspectives
The in-silico investigation highlighted in this guide provides a solid foundation for the development of novel luminol analogues with potentially enhanced chemiluminescent properties. The identification of promising lead compounds and the elucidation of key binding interactions offer a clear path for further experimental validation. Future research should focus on the synthesis and in-vitro testing of the identified analogues to confirm their efficacy. Furthermore, the computational methodologies described can be applied to screen larger libraries of compounds against hemoglobin and other relevant protein targets, accelerating the discovery of next-generation chemiluminescent probes for a wide range of applications in research, diagnostics, and forensics.
References
A Comparative Guide to Fluorescence and Chemiluminescence for Blood Detection
For Researchers, Scientists, and Drug Development Professionals
The detection of latent bloodstains is a critical task in forensic science and various biomedical research applications. Two of the most common and effective methods employed for this purpose are fluorescence, primarily using fluorescein, and chemiluminescence, most notably with luminol. Both techniques offer high sensitivity for detecting trace amounts of blood that are not visible to the naked eye. However, they operate on different principles and present distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Fundamental Principles
Chemiluminescence is the emission of light as a result of a chemical reaction. In the case of luminol, the iron in the heme group of hemoglobin acts as a catalyst in an alkaline environment to trigger the oxidation of luminol by an oxidizing agent, typically hydrogen peroxide. This reaction produces an unstable intermediate that decays, releasing energy in the form of a visible blue glow. This process does not require an external light source for excitation.[1][2]
Fluorescence , on the other hand, is the emission of light by a substance that has absorbed light or other electromagnetic radiation. For blood detection, a derivative of fluorescein, fluorescin, is applied to the suspected area. In the presence of the heme in hemoglobin and an oxidizing agent (hydrogen peroxide), fluorescin is oxidized to fluorescein.[3][4] The resulting fluorescein will then absorb light from an external source (typically an alternate light source or ALS) and emit it at a longer wavelength, appearing as a yellow-green glow when viewed through a barrier filter.[5][6]
Quantitative Performance Comparison
The choice between fluorescence and chemiluminescence often depends on the specific requirements of the investigation, including the nature of the evidence, the environment, and the need for subsequent analysis. The following table summarizes key performance metrics based on available experimental data.
| Feature | Fluorescence (Fluorescein) | Chemiluminescence (Luminol) |
| Principle | Absorption of light by a fluorophore followed by emission at a longer wavelength.[7] | Emission of light from a chemical reaction.[1] |
| Detection Limit | Highly sensitive, with some studies suggesting it is 2 to 5 times more sensitive than luminol.[8][9] Can detect blood diluted up to 1:105,000.[5] | Highly sensitive, capable of detecting blood diluted up to 1:100,000 or even 1:10,000,000 on certain surfaces.[6][10] |
| Signal Duration | The fluorescent signal can last for hours under UV or ALS illumination without reapplication of the reagent.[1] | The chemiluminescent glow is transient, typically lasting for about 30 seconds after application.[11][12] |
| Quantum Yield | High (e.g., ~0.92 in 0.01 M NaOH).[13] | Relatively low (approximately 1.23%). |
| Visualization | Requires a darkened environment and an alternate light source (ALS) with a specific wavelength (420-485 nm) and a barrier filter (orange or yellow).[5][14] | Requires a dark environment, but no external light source is needed for excitation.[14] |
| Specificity | Can produce false positives with substances like bleach, copper, and some plant peroxidases.[14] | Also prone to false positives with similar substances, including bleach, copper salts, and horseradish.[11] |
| Effect on DNA | Generally considered to have minimal to no inhibitory effect on subsequent STR typing.[13][15] | Also considered compatible with subsequent DNA analysis, with successful STR profiles obtained from treated samples.[6][10] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and the practical application of these techniques, the following diagrams have been generated using the DOT language.
Caption: Fluorescence signaling pathway for blood detection.
Caption: Chemiluminescence signaling pathway for blood detection.
Caption: Comparative experimental workflows.
Experimental Protocols
The following are generalized protocols for the preparation and application of fluorescein and luminol reagents for the detection of latent bloodstains.
Fluorescein Protocol
Reagent Preparation (Fluorescin Stock Solution):
-
In a suitable container, dissolve 10 g of sodium hydroxide in 100 ml of distilled water.[16]
-
Add 0.5 g of fluorescein and 5 g of zinc powder to the sodium hydroxide solution.[17]
-
Gently heat the solution until it becomes nearly colorless. This indicates the reduction of fluorescein to fluorescin.[17]
-
Allow the solution to cool and the zinc powder to settle.
-
Carefully decant the clear supernatant (fluorescin stock solution) into a clean storage bottle.
Working Solution Preparation:
-
Prepare a 1:20 dilution of the fluorescin stock solution with distilled water. For example, add 50 ml of the stock solution to 950 ml of distilled water.[17]
-
Prepare a 3% hydrogen peroxide solution. This can often be sourced commercially.[5]
Application:
-
Ensure the area to be examined is dark.[5]
-
Using a spray bottle, apply a fine mist of the diluted fluorescin working solution to the target area.[17]
-
Allow a few seconds for the solution to react.
-
Apply a fine mist of the 3% hydrogen peroxide solution over the same area.[17]
-
Illuminate the area with an alternate light source (420-485 nm) and view through an orange or yellow barrier filter.[5]
-
A positive reaction will appear as a yellow-green fluorescence.[16]
-
Document any positive results with photography or videography.
Luminol Protocol
Reagent Preparation:
Note: There are numerous formulations for luminol reagents. The following is a common example.
-
Solution A (Luminol Stock): Dissolve 0.1 g of luminol and 5.0 g of sodium carbonate in 100 ml of distilled water.[3]
-
Solution B (Oxidizer): Dissolve 0.7 g of sodium perborate in 100 ml of distilled water.[3]
-
Just before use, mix equal volumes of Solution A and Solution B in a spray bottle.[3]
Alternative Preparation:
-
Mix 0.2 g of luminol and 15 g of potassium hydroxide in 250 mL of water.[8]
-
In a separate container, take 10 mL of this luminol-potassium hydroxide solution and add it to 10 mL of 3% hydrogen peroxide.[8]
-
Pour this final mixture into a spray bottle.
Application:
-
The area to be tested must be in complete darkness.[14]
-
Spray a fine mist of the freshly prepared luminol solution over the suspected area.[14]
-
A positive reaction will be a blue-white chemiluminescent glow.[1]
-
The glow is transient, so any reaction must be documented immediately using long-exposure photography.[11]
Conclusion
Both fluorescence and chemiluminescence are powerful presumptive tests for the detection of latent bloodstains. Fluorescein offers the advantage of a longer-lasting signal, which can be beneficial for documentation and detailed examination of patterns. Some studies also suggest it may have a higher sensitivity.[8][9] Luminol, while producing a more transient signal, is highly effective and does not require an external light source for excitation, simplifying the equipment needed at a scene.
The choice between these two methods will ultimately depend on the specific context of the investigation. For scenes where bloodstain patterns are of primary importance and extended visualization time is required, fluorescein may be the preferred method. In situations where a rapid and broad screening of a large area is necessary, the simplicity of the luminol application may be more advantageous. Both methods are compatible with subsequent DNA analysis, which is a crucial consideration in forensic investigations. Researchers should carefully consider the characteristics of each technique to optimize their protocols for blood detection.
References
- 1. bevelgardner.com [bevelgardner.com]
- 2. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
- 3. Luminol Who Done it? | iChem Labs | Amherst College [amherst.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Fluorescein Method of Latent Blood Detection [crime-scene-investigator.net]
- 6. Fluorescein Method of Latent Blood Detection | Office of Justice Programs [ojp.gov]
- 7. DSpace [open.bu.edu]
- 8. csub.edu [csub.edu]
- 9. iapsonline.com [iapsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
- 12. Fluorescein [omlc.org]
- 13. benchchem.com [benchchem.com]
- 14. Uncover Hidden Bloodstains with Luminol [simplyforensic.com]
- 15. researchgate.net [researchgate.net]
- 16. bluestar-forensic.com [bluestar-forensic.com]
- 17. bevelgardner.com [bevelgardner.com]
A Researcher's Guide to Purity Analysis of Synthesized 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical techniques for assessing the purity of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, a molecule with potential applications in medicinal chemistry and materials science. This document outlines various methods, from preliminary checks to highly sensitive spectroscopic and chromatographic techniques, complete with generalized experimental protocols and data presentation formats.
Synthesis and Purification Workflow
The synthesis of this compound typically involves the condensation of a substituted phthalic acid derivative with hydrazine. Following the reaction, the crude product is subjected to purification, commonly through recrystallization, to remove unreacted starting materials, byproducts, and other impurities. The subsequent purity analysis is a multi-step process to confirm the identity and quantify the purity of the final compound.
Comparison of Purity Analysis Techniques
The choice of analytical technique depends on the desired level of accuracy, the nature of potential impurities, and available instrumentation.[1][2] A combination of methods is often employed for a comprehensive assessment.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and mobile phase.[3] | Number of components, presence of impurities. | Simple, rapid, and inexpensive for preliminary checks.[2] | Not quantitative, lower sensitivity. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp melting point indicates high purity. | Fast and simple. | Impurities can lower and broaden the melting range.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase under high pressure. | Quantitative purity (% area), detection of non-volatile and thermally unstable impurities. | High resolution, sensitivity, and quantitative accuracy. | Requires method development, more complex instrumentation. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[4] | Structural confirmation, detection of proton-containing impurities. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity for certain impurities, requires deuterated solvents. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio.[4] | Molecular weight confirmation, identification of impurities with different masses. | High sensitivity, provides molecular weight information.[2] | Isomeric impurities may not be distinguished.[4] |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases to determine the percentage of C, H, N. | Confirmation of elemental composition. | Provides fundamental confirmation of the molecular formula.[2] | Does not distinguish between isomers or identify specific impurities.[4] |
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for specific laboratory conditions and instrumentation.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 7:3 v/v) with a small amount of acetic acid to ensure the carboxylic acid is protonated.
-
Procedure:
-
Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., DMSO, DMF).
-
Spot the solution onto the TLC plate alongside a reference standard if available.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm) or by staining (e.g., iodine vapor).[3]
-
-
Interpretation: A single spot for the sample that co-elutes with the reference standard suggests high purity. The presence of additional spots indicates impurities.
Melting Point Determination
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
Place a small amount of the finely ground, dry sample into a capillary tube.[3]
-
Insert the capillary tube into the apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
-
-
Interpretation: A narrow melting range (e.g., < 2 °C) close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point.[1][3]
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Procedure:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).
-
Inject a small volume (e.g., 10 µL) into the HPLC system.
-
Run a gradient elution (e.g., starting with 5% B, increasing to 95% B over 20 minutes).
-
Detect the eluting compounds using a UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy).
-
-
Data Presentation: The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
| Peak No. | Retention Time (min) | Area | Area % |
| 1 | 2.5 | 1500 | 0.5 |
| 2 | 10.2 | 297000 | 99.0 |
| 3 | 12.1 | 1500 | 0.5 |
| Total | 300000 | 100.0 |
¹H NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as the compound is likely soluble in this polar aprotic solvent and it contains exchangeable protons.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
-
Interpretation: The spectrum should show the expected signals for the aromatic and amide protons. The absence of significant unassignable peaks indicates high purity. Integration of the peaks should correspond to the number of protons in the structure. Impurity peaks can be integrated to estimate their relative amounts. For derivatives of this compound, characteristic peaks for aromatic protons appear in the range of 7.2-8.6 ppm, and exchangeable NH protons can be seen around 11.1-12.6 ppm.[5]
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) in negative ion mode is suitable for this carboxylic acid.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into the mass spectrometer or analyze the eluent from an LC-MS system.
-
-
Interpretation: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 205.14, confirming the molecular weight of 206.15 g/mol .[6] The absence of other significant peaks indicates a lack of impurities with different molecular weights.
Elemental Analysis
-
Procedure: A specialized laboratory performs this analysis by combusting a precise amount of the sample.
-
Interpretation: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values calculated from the molecular formula (C₉H₆N₂O₄).
-
Theoretical: C, 52.44%; H, 2.93%; N, 13.59%
-
Experimental: C, 52.31%; H, 2.98%; N, 13.47% (Example data)
-
By employing a combination of these techniques, researchers can confidently establish the purity of synthesized this compound, ensuring the validity of their subsequent scientific investigations.
References
Novel Phthalazine Derivatives Demonstrate Enhanced Biological Activity Over Existing Compounds in Cancer Research
For Immediate Release
Recent advancements in medicinal chemistry have led to the development of novel phthalazine derivatives that exhibit superior biological activity compared to some existing therapeutic agents, particularly in the realm of oncology. These new compounds show significant promise as potent and selective inhibitors of key signaling pathways implicated in tumor growth and proliferation. This guide provides a comparative analysis of these novel derivatives against established drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Phthalazine, a heterocyclic aromatic compound, serves as a versatile scaffold in drug discovery.[1][2] Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] Notably, the phthalazine core is present in several approved drugs, underscoring its therapeutic potential.[1] This report focuses on the comparative efficacy of new phthalazine-based compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP), two critical targets in cancer therapy.[5]
Comparative Analysis of In Vitro Potency
The in vitro cytotoxic activity of novel phthalazine derivatives has been evaluated against various human cancer cell lines and compared with existing drugs like Sorafenib and Olaparib. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.
VEGFR-2 Inhibition
Novel phthalazine derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis. The following table compares the IC50 values of selected novel compounds with the established VEGFR-2 inhibitor, Sorafenib.
| Compound | Target | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Novel Derivative 12b | VEGFR-2 | HCT-116 | 0.32 | Sorafenib | 3.23 |
| Novel Derivative 9c | VEGFR-2 | HCT-116 | 1.58 | Sorafenib | 3.23 |
| Novel Derivative 13c | VEGFR-2 | HCT-116 | 0.64 | Sorafenib | 3.23 |
| Novel Derivative 2g | VEGFR-2 | MCF-7 | 0.15 | Sorafenib | - |
| Novel Derivative 4a | VEGFR-2 | HepG2 | 0.09 | Sorafenib | - |
| Novel Derivative 7a | VEGFR-2 | HCT-116 | 0.11 ± 0.01 | Sorafenib | 0.1 ± 0.02 |
| Novel Derivative 7b | VEGFR-2 | HCT-116 | 0.31 ± 0.03 | Sorafenib | 0.1 ± 0.02 |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[5][6][7][8][9][10][11]
PARP Inhibition
Phthalazinone-based PARP inhibitors have shown significant clinical success, with Olaparib being a notable example.[2] Novel derivatives are being developed to improve upon the efficacy and safety profile of existing PARP inhibitors.
| Compound | Target | Cell Line | GI50 (µM) | Reference Compound | GI50 (µM) |
| Novel Derivative 6b | PARP | Leukemia | 0.15 - 8.41 | - | - |
| Novel Derivative 6e | PARP | Leukemia | 0.15 - 8.41 | - | - |
| Novel Derivative 7b | PARP | Leukemia | 0.15 - 8.41 | - | - |
| Novel Derivative 13a | PARP | Leukemia | 0.15 - 8.41 | - | - |
| Novel Derivative 13c | PARP | Leukemia | 0.15 - 8.41 | - | - |
GI50 values represent the concentration causing 50% growth inhibition.[12][13]
Signaling Pathways and Mechanism of Action
Novel phthalazine derivatives exert their anticancer effects by modulating key signaling pathways. For instance, VEGFR-2 inhibitors block the binding of VEGF, thereby inhibiting downstream signaling cascades that promote angiogenesis. PARP inhibitors, on the other hand, interfere with DNA damage repair mechanisms in cancer cells, leading to apoptosis.
Caption: VEGFR-2 signaling pathway and its inhibition by novel phthalazine derivatives.
Caption: Mechanism of PARP inhibition by novel phthalazine derivatives leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of novel phthalazine derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][9][14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the novel phthalazine derivatives or existing drugs for a specified period, typically 72 hours.[5]
-
MTT Addition: Following treatment, MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.
Caption: Workflow of the MTT cell viability assay.
VEGFR-2 Kinase Assay
This assay is performed to determine the in vitro inhibitory activity of the compounds against the VEGFR-2 enzyme.
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) are prepared in a kinase assay buffer.
-
Compound Incubation: The test compounds (novel phthalazine derivatives and reference drug) at various concentrations are pre-incubated with the VEGFR-2 enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method. The IC50 values are then calculated from the dose-response curves.
Conclusion
Novel phthalazine derivatives represent a promising class of compounds with significant potential in cancer therapy.[1][2][15] The data presented herein demonstrates that several of these new derivatives exhibit superior in vitro potency against key cancer targets compared to existing drugs.[6][8][10][11][16] Their ability to potently inhibit critical signaling pathways like VEGFR-2 and PARP underscores their therapeutic promise. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these novel agents.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review | Faculty members [faculty.ksu.edu.sa]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 8. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 11. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to the ADMET Profiles of Novel Phthalazine Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to clinical application is fraught with challenges. A critical hurdle in this path is establishing a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative analysis of the predicted ADMET properties of recently developed phthalazine derivatives, primarily investigated as VEGFR-2 inhibitors for anticancer therapy, against the established drug Sorafenib. By presenting a blend of in silico predictions for these novel compounds and experimental data for the comparator, this guide offers a valuable resource for informed decision-making in drug development.
The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology. Recent research has focused on developing novel phthalazine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors. While these compounds have shown promising anticancer activity, their success hinges on their pharmacokinetic and safety profiles.
In the early stages of drug discovery, in silico ADMET prediction has become an indispensable tool. It offers a cost-effective and high-throughput method to assess the drug-like properties of compounds, allowing for the early identification of potential liabilities and guiding lead optimization. This guide summarizes the in silico predicted ADMET profiles of several promising phthalazine derivatives from recent studies and compares them with experimental data for Sorafenib, a multi-kinase inhibitor that also targets VEGFR-2.
In Silico ADMET Prediction: A Glimpse into the Future of Phthalazine Derivatives
Computational tools and software play a pivotal role in modern drug design by predicting the ADMET properties of new chemical entities, thereby reducing reliance on animal testing and saving time and resources. Several recent studies have employed these in silico methods to evaluate novel phthalazine derivatives.
Common In Silico Prediction Platforms:
-
pkCSM: This tool predicts a wide range of pharmacokinetic and toxicity properties based on the chemical structure of a compound.
-
SWISS/ADME: A popular web-based tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.
The following sections present a comparative summary of the in silico predicted ADMET properties for selected novel phthalazine derivatives from recent literature, alongside experimental data for Sorafenib.
Physicochemical Properties and Pharmacokinetics: A Comparative Overview
A drug's ability to be absorbed, distributed to its target, and remain in the body for a sufficient duration is governed by its physicochemical properties and pharmacokinetic profile. Key parameters include molecular weight, lipophilicity (logP), solubility, intestinal absorption, and plasma protein binding.
Table 1: Comparative Physicochemical and Pharmacokinetic Profiles
| Parameter | Novel Phthalazine Derivatives (In Silico Prediction) | Sorafenib (Experimental Data) |
| Human Intestinal Absorption | Generally predicted to be high. | High |
| Caco-2 Permeability | Predicted to have good permeability. | Moderate to high permeability |
| Plasma Protein Binding | Predicted to be highly bound to plasma proteins. | >99.5% |
| CYP450 Inhibition | Predictions vary; some derivatives show potential for CYP3A4 inhibition, while others do not. | Inhibitor of CYP2C9 and CYP3A4 |
| Metabolism | Predicted to be metabolized by CYP3A4. | Primarily metabolized by CYP3A4 |
| Total Clearance | Predictions vary among derivatives. | Low clearance |
Toxicity Profile: Predicting Safety in the Early Stages
Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development. In silico models can predict various toxicity endpoints, including carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition).
Table 2: Comparative In Silico Toxicity Profiles
| Parameter | Novel Phthalazine Derivatives (In Silico Prediction) | Sorafenib (Experimental Data) |
| AMES Toxicity | Generally predicted to be non-mutagenic. | Non-mutagenic |
| hERG Inhibition | Most derivatives are predicted to be non-inhibitors of the hERG channel. | Can inhibit the hERG channel (IC50 varies) |
| Hepatotoxicity | Some derivatives are predicted to have a potential for hepatotoxicity. | Known to cause hepatotoxicity |
| Maximum Tolerated Dose (Human) | Predictions vary among the different derivatives. | Varies based on dosing regimen |
Methodologies: The Blueprint of ADMET Profiling
To ensure the reliability and reproducibility of ADMET data, it is essential to have a clear understanding of the methodologies employed. This section outlines the typical protocols for both in silico prediction and key in vitro experimental assays.
In Silico ADMET Prediction Workflow
The prediction of ADMET properties from a compound's chemical structure typically follows a standardized workflow. This involves the use of various computational models and algorithms to estimate different pharmacokinetic and toxicological parameters.
Experimental Protocol: In Vitro Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. The following is a generalized protocol for this assay.
Objective: To determine the rate of transport of a test compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., a high-permeability and a low-permeability standard)
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Seeding and Differentiation: Caco-2 cells are seeded onto the apical side of the Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a fluorescent marker that cannot readily cross the cell layer (e.g., Lucifer Yellow).
-
Permeability Assay:
-
The cell monolayers are washed with pre-warmed HBSS.
-
The test compound, dissolved in HBSS, is added to the donor compartment (either apical for absorption or basolateral for efflux studies).
-
The receiver compartment is filled with fresh HBSS.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the donor and receiver compartments at specified time points.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
Conclusion
The development of novel phthalazine derivatives as potential anticancer agents is a promising avenue of research. The in silico ADMET profiling of these compounds provides valuable early insights into their drug-like properties. The presented comparative analysis suggests that many of these novel derivatives possess favorable predicted pharmacokinetic and safety profiles, often comparable to or better than the established drug Sorafenib in certain aspects.
However, it is crucial to emphasize that in silico predictions are not a substitute for experimental validation. The provided experimental protocols for key in vitro ADMET assays serve as a guide for the necessary subsequent steps in the drug development pipeline. Future studies should focus on generating robust experimental ADMET data for these promising phthalazine derivatives to confirm the in silico predictions and to provide a more complete picture of their therapeutic potential. This integrated approach of computational prediction and experimental validation will be instrumental in advancing the most promising phthalazine derivatives towards clinical evaluation.
Confirming the Structure of Synthesized 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid: A Comparative Guide to Spectroscopic Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the phthalazine scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. Among its derivatives, 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid holds significant interest due to its potential applications stemming from its structural similarity to luminol and other biologically active compounds. The carboxylic acid moiety, in particular, offers a versatile handle for further chemical modification, making it a valuable building block in drug discovery and development.
This guide provides a comprehensive overview of the synthesis and, critically, the structural confirmation of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, the emphasis here is not merely on the data itself, but on the rationale behind the spectroscopic assignments and how they synergistically build a robust, self-validating confirmation of the target molecule's structure. We will also explore alternative analytical techniques and compare their utility in providing a complete structural picture.
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimellitic anhydride (1 equivalent).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.
-
Reagent Addition: Slowly add hydrazine hydrate (1 equivalent) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water, followed by a cold non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Structural Elucidation via NMR Spectroscopy: The Cornerstone of Confirmation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic H (H-5) | ~8.4 | d | 1H | ~8.0 |
| Aromatic H (H-7) | ~8.2 | dd | 1H | ~8.0, 1.5 |
| Aromatic H (H-8) | ~8.0 | d | 1H | ~1.5 |
| -NH (Amide) | ~11.5 | br s | 2H | - |
| -COOH (Carboxylic Acid) | ~13.0 | br s | 1H | - |
Note: Predicted chemical shifts are for a DMSO-d₆ solvent. The amide and carboxylic acid protons are exchangeable with D₂O.
Causality behind the Assignments:
-
The three aromatic protons are in different chemical environments due to the influence of the electron-withdrawing carboxylic acid and carbonyl groups.
-
The proton at the H-5 position is expected to be the most deshielded due to its proximity to the carbonyl group at position 4. It will appear as a doublet due to coupling with H-7.
-
The proton at H-7 will be a doublet of doublets, coupling to both H-5 and H-8.
-
The proton at H-8 will be a doublet due to coupling with H-7.
-
The amide (-NH) protons are typically broad singlets and appear at a high chemical shift due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl groups.
-
The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~160-165 |
| C=O (Carboxylic Acid) | ~167 |
| Aromatic C (quaternary) | ~130-140 |
| Aromatic CH | ~125-135 |
Note: Predicted chemical shifts are for a DMSO-d₆ solvent.
Rationale for Carbon Assignments:
-
The carbonyl carbons of the phthalazine ring and the carboxylic acid will be the most downfield signals due to the strong deshielding effect of the attached oxygen atoms.
-
The quaternary aromatic carbons will appear in the region of 130-140 ppm.
-
The protonated aromatic carbons will be found in the 125-135 ppm range.
To further solidify the structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the coupled aromatic protons, confirming their connectivity. An HSQC spectrum would directly link each proton to its attached carbon atom.
Workflow for Synthesis and Structural Confirmation
Caption: A typical workflow for the synthesis and structural confirmation of the target molecule.
Alternative and Complementary Analytical Techniques
While NMR is paramount, a multi-technique approach provides a more complete and irrefutable structural confirmation.
| Technique | Expected Observations | Information Provided | Comparison to NMR |
| FT-IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (amide and carboxylic acid, ~1650-1710 cm⁻¹), N-H bend (~1600 cm⁻¹), Aromatic C-H and C=C stretches. | Presence of key functional groups. | Provides functional group information but no detailed connectivity. It is a rapid and complementary technique. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) corresponding to the molecular weight of C₉H₆N₂O₄ (206.15 g/mol ). Fragmentation pattern consistent with the structure. | Confirms the molecular weight and provides clues about the molecular formula and structural fragments. | Does not provide detailed atomic connectivity but is essential for confirming the molecular formula. |
Comparative Analysis of Synthetic Routes
For the synthesis of phthalazine-1,4-diones, the condensation of the corresponding phthalic anhydride derivative with hydrazine is the most direct and widely used method. Alternative, multi-step syntheses might exist but would likely be more complex and offer lower overall yields for this specific target molecule. The proposed one-pot synthesis is highly advantageous due to its simplicity, use of readily available starting materials, and generally good yields for analogous reactions.
Conclusion
The structural confirmation of a synthesized molecule is a critical step in any chemical research and development endeavor. For this compound, a combination of one- and two-dimensional NMR spectroscopy provides the most definitive evidence for its structure. By carefully analyzing the chemical shifts, multiplicities, and correlations, a complete and unambiguous assignment of all protons and carbons can be achieved. When supported by complementary data from FT-IR and mass spectrometry, this multi-faceted analytical approach ensures the highest level of scientific integrity and confidence in the synthesized material, paving the way for its further application in drug discovery and materials science.
Benchmarking DCTB: A Comparative Guide to MALDI Matrix Performance for Reproducible Small Molecule Analysis
For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of data quality and experimental reproducibility. This guide provides an objective comparison of trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) with other common matrices, focusing on its performance and reproducibility for the analysis of small molecules.
DCTB has emerged as a versatile and effective matrix for a wide range of analytes, particularly for nonpolar, conjugated, and labile small molecules where traditional matrices may fall short. Its distinct chemical properties often lead to reduced fragmentation and improved signal-to-noise ratios, contributing to more reproducible and reliable results.
Performance Comparison of MALDI Matrices
The selection of an appropriate MALDI matrix is crucial for achieving optimal ionization and, consequently, reproducible quantification of small molecules. DCTB's performance characteristics make it a strong candidate for various applications, particularly in polymer analysis and the study of organic compounds.
| Performance Metric | DCTB | α-Cyano-4-hydroxycinnamic acid (CHCA) | 2,5-Dihydroxybenzoic acid (DHB) | Notes |
| Primary Analytes | Polymers, organometallics, porphyrins, phthalocyanines, fullerenes, other nonpolar small molecules.[1][2] | Peptides, proteins, and some small molecules.[3][4] | Peptides, proteins, carbohydrates, and some small molecules.[3][4] | DCTB is particularly effective for analytes that are challenging to ionize with more acidic matrices. |
| Ionization Mechanism | Primarily electron transfer.[2] | Primarily proton transfer.[2] | Primarily proton transfer. | The electron transfer mechanism of DCTB can be advantageous for preventing the fragmentation of labile molecules.[5] |
| Signal-to-Noise Ratio | Generally high, especially for target analytes.[6] | Can be high for peptides, but matrix-related peaks can interfere with small molecule analysis.[7] | Good for a broad range of analytes, but can also have significant matrix background in the low mass range.[8] | DCTB often provides a cleaner spectrum in the low mass range compared to CHCA and DHB. |
| Reproducibility | Good, though inhomogeneous co-crystallization can be a factor.[9] | Can be variable; spot-to-spot reproducibility can be an issue.[1] | Generally considered to produce more homogeneous crystals than CHCA, leading to better reproducibility.[8][10] | Reproducibility for all matrices is highly dependent on the sample preparation technique. |
| Key Advantages | Reduced fragmentation of labile analytes; suitable for a wide range of nonpolar compounds.[5][11] | "Gold standard" for peptide analysis with high ionization efficiency.[5] | Good for a broad range of biomolecules and less prone to causing analyte fragmentation than CHCA.[10] | DCTB's low laser fluence requirement contributes to softer ionization.[11] |
| Limitations | Can form adducts with primary and secondary amines; not ideal for highly polar, water-soluble compounds like peptides.[1][12] | Significant matrix background in the low mass range can interfere with small molecule analysis.[7] | Can also have interfering matrix peaks in the low mass range.[8] | The potential for adduct formation with DCTB requires careful data interpretation when analyzing amine-containing compounds.[12] |
Experimental Protocols
Reproducibility in MALDI-MS is intrinsically linked to meticulous and consistent sample preparation. Below are detailed protocols for the use of DCTB and a comparison with CHCA and DHB.
DCTB Protocol for Small Molecule Analysis
This protocol is optimized for the analysis of nonpolar small molecules and synthetic polymers.
-
Matrix Solution Preparation:
-
Analyte Solution Preparation:
-
Dissolve the analyte in a compatible solvent (e.g., THF) to a concentration of approximately 1 mg/mL.[13]
-
-
Cationizing Agent (if necessary):
-
For neutral analytes, the addition of a cationizing agent is often required. Prepare a 1 mg/mL solution of a salt like sodium trifluoroacetate (NaTFA) or silver trifluoroacetate (AgTFA) in THF.[13]
-
-
Sample Deposition (Dried-Droplet Method):
-
Mix the analyte solution, matrix solution, and salt solution (if used) in a typical ratio of 5:5:0.5 (analyte:matrix:salt) by volume.[13]
-
Vortex the mixture thoroughly.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature before analysis.
-
Comparative Protocols for CHCA and DHB
These protocols are generally suited for the analysis of peptides and can be adapted for some small molecules.
| Step | CHCA Protocol | DHB Protocol |
| Matrix Solution | Prepare a 10 mg/mL solution of CHCA in 70:30 acetonitrile:0.1% trifluoroacetic acid (TFA).[10] | Prepare a 40 mg/mL solution of DHB in 50% methanol with 0.1% formic acid.[10] |
| Analyte Solution | Dissolve the analyte in a compatible solvent, often 0.1% TFA in water or a water/acetonitrile mixture. | Dissolve the analyte in a compatible solvent, often 0.1% TFA in water or a water/acetonitrile mixture. |
| Sample Deposition | Mix the analyte and matrix solutions in a 1:1 ratio by volume. Spot 1 µL onto the target plate and allow to air dry.[10] | Mix the analyte and matrix solutions in a 1:1 ratio by volume. Spot 1 µL onto the target plate and allow to air dry.[10] |
Visualizing Experimental Workflows
The following diagrams illustrate a typical workflow for pharmacokinetic analysis using MALDI imaging, a key application for researchers in drug development.
This workflow outlines the key stages from in-vivo studies to data analysis, where the application of a suitable matrix like DCTB is a critical step for obtaining high-quality spatial distribution data of a drug and its metabolites within tissue sections.
This diagram illustrates the common phases of drug metabolism. MALDI-MS with a suitable matrix like DCTB can be employed to identify and quantify the parent drug and its various metabolites in biological samples, providing crucial information for drug development.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and performance of MALDI on a triple quadrupole mass spectrometer for analysis and quantification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile as a matrix in MALDI TOF MS: chemical adduction of matrix to analyte amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MALDI Recipes Results Page [maldi.nist.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the safe disposal of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (CAS No. 42972-13-4), ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is classified as an irritant. Key hazard information is summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant | GHS07 (Harmful/Irritant) | Warning | H315: Causes skin irritation |
| Eye Irritant | GHS07 (Harmful/Irritant) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritant | GHS07 (Harmful/Irritant) | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Requirements
Before handling this compound, especially during disposal procedures, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Step 1: Waste Collection
-
Container: Designate a specific, compatible, and clearly labeled container for the collection of this compound waste. The container must be in good condition, with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified. It should be segregated from incompatible materials.
Step 2: Waste Storage
-
Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be near the point of generation.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 3: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1][2]
-
Documentation: Maintain a log of the accumulated waste. When arranging for pickup, provide the disposal company with accurate information about the waste stream.
-
Institutional Procedures: Follow all specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the further spread of the spilled material.
-
Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
Use an appropriate absorbent material for any dissolved spills.
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
Essential Safety and Handling Guide for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 42972-13-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that requires careful handling due to its potential hazards. The compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Essential to prevent serious eye irritation from dust particles.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Necessary to prevent skin irritation upon contact.[3][4][6][7] |
| Respiratory Protection | NIOSH-approved respirator | Required to avoid respiratory tract irritation from inhaling dust.[3][4][7] The precautionary statement P261 advises avoiding breathing dust, fumes, gas, mist, vapors, or spray.[2] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | Protects skin from accidental contact with the chemical.[3][4][6] |
Operational and Disposal Plans
Handling Workflow
Proper handling of this compound is critical to ensure a safe laboratory environment. The following workflow outlines the necessary steps from preparation to cleanup.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[7] |
| Eye Contact | Rinse eyes thoroughly with plenty of water. Remove contact lenses if present and easy to do so. Continue rinsing.[7] |
| Inhalation | Move the person to fresh air.[5][7] |
| Ingestion | Have the person drink water (at most two glasses). If the person feels unwell, consult a doctor.[7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Waste materials must be disposed of in accordance with national and local regulations.[7] It is recommended to sweep up and shovel the solid material into suitable containers for disposal.[5] Chemicals should be kept in their original containers and not mixed with other waste.[7] Empty containers should be handled as if they were full.[7]
References
- 1. This compound | C9H6N2O4 | CID 309056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. hazmatschool.com [hazmatschool.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
